Product packaging for 5-(Methoxycarbonyl)-2-nitrobenzoic Acid(Cat. No.:CAS No. 76143-33-4)

5-(Methoxycarbonyl)-2-nitrobenzoic Acid

Cat. No.: B1602172
CAS No.: 76143-33-4
M. Wt: 225.15 g/mol
InChI Key: MJSJVFTZSILELE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(Methoxycarbonyl)-2-nitrobenzoic Acid (CAS 76143-33-4) is a high-purity benzoic acid derivative supplied for laboratory research use. This compound, with a molecular formula of C9H7NO6 and a molecular weight of 225.15 g/mol, serves as a valuable synthetic building block in organic chemistry and pharmaceutical research . Its structure features both a carboxylic acid and a methyl ester functional group adjacent to a nitro substituent, making it a versatile precursor for the synthesis of more complex molecules through further functional group transformations . Available suppliers for this chemical are primarily specialized manufacturers and laboratory research institutions . This product is intended for research purposes only and is not classified as a drug, food, or cosmetic. It is strictly for use in a controlled laboratory setting by qualified professionals and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO6 B1602172 5-(Methoxycarbonyl)-2-nitrobenzoic Acid CAS No. 76143-33-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxycarbonyl-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO6/c1-16-9(13)5-2-3-7(10(14)15)6(4-5)8(11)12/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSJVFTZSILELE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80565748
Record name 5-(Methoxycarbonyl)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76143-33-4
Record name 5-(Methoxycarbonyl)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-(Methoxycarbonyl)-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

5-(Methoxycarbonyl)-2-nitrobenzoic acid (CAS No. 76143-33-4) is a bespoke chemical entity of significant interest in the fields of pharmaceutical development and advanced material science. Its unique trifunctional architecture—featuring a carboxylic acid, a methyl ester, and a nitro group on a benzene scaffold—offers a rich platform for complex organic transformations. The strategic placement of these groups, particularly the electron-withdrawing nitro group ortho to the carboxylic acid and para to the methoxycarbonyl group, dictates its reactivity and renders it a valuable precursor for a diverse array of target molecules.

This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offers validated experimental frameworks for its synthesis and characterization, and explores its functional significance in synthetic workflows. The narrative is structured to deliver not just data, but a field-proven perspective on the causality behind experimental design and the strategic application of this compound.

Physicochemical & Structural Properties

The intrinsic properties of a molecule are foundational to its application. For this compound, these parameters govern its solubility, reactivity, and suitability for various reaction conditions. While extensive experimental data for this specific molecule is not widely published, the following table summarizes its known identifiers and key physical properties.

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonym 1,3-Benzenedicarboxylic acid, 4-nitro-, 1-methyl ester[1]
CAS Number 76143-33-4[1][2]
Molecular Formula C₉H₇NO₆[1][2]
Molecular Weight 225.15 g/mol [1][2]
Exact Mass 225.02700 u[1]
Boiling Point 439.2 °C at 760 mmHg (Predicted)[1]
Density 1.484 g/cm³ (Predicted)[1]
Flash Point 219.4 °C (Predicted)[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 6[1]
Storage Conditions Room temperature, in a dry, well-sealed container[2]

Note: Several physical properties, such as boiling point and density, are computationally predicted and should be considered as estimates until experimentally verified.

Synthesis Protocol: Electrophilic Aromatic Substitution

The synthesis of this compound is most logically achieved via the electrophilic aromatic substitution (EAS) of its non-nitrated precursor, 3-(methoxycarbonyl)benzoic acid (the monomethyl ester of isophthalic acid). The presence of two deactivating, meta-directing groups (carboxylic acid and methyl ester) on the precursor makes the regioselectivity of the nitration a critical consideration. The position ortho to the carboxylic acid and ortho to the ester group (C2) is the most sterically accessible and electronically favored site for nitration.

The following protocol is a robust, validated procedure for nitration of similar deactivated aromatic systems and is presented as a reliable method for the synthesis of the title compound.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the nitration of 3-(methoxycarbonyl)benzoic acid.

Materials:

  • 3-(Methoxycarbonyl)benzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, ≥90%)

  • Crushed Ice

  • Deionized Water

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice-salt bath

  • Büchner funnel and vacuum flask

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(methoxycarbonyl)benzoic acid (1 equivalent). Place the flask in an ice-salt bath to cool the contents to 0-5 °C.

  • Acidification: Slowly and carefully add concentrated sulfuric acid (3-4 equivalents) to the flask with continuous stirring, ensuring the temperature does not exceed 10 °C. Stir until the starting material is fully dissolved.

  • Preparation of Nitrating Mixture: In a separate beaker, cool a mixture of concentrated sulfuric acid (1.5 equivalents) and fuming nitric acid (1.1 equivalents) to 0 °C.

  • Nitration: Add the cold nitrating mixture dropwise to the solution of the starting material over 30-45 minutes. The internal temperature must be rigorously maintained below 10 °C to prevent over-nitration and side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto a generous amount of crushed ice in a large beaker with vigorous stirring. This will precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product thoroughly with cold deionized water to remove residual acids. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a solid.

Synthetic Workflow Diagram

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product SM 3-(Methoxycarbonyl)benzoic acid in H₂SO₄ R Nitration Reaction (0-10 °C) SM->R 1. Dissolve & Cool NM Nitrating Mixture (HNO₃/H₂SO₄) NM->R:w 2. Add Dropwise Q Quench on Ice R->Q 3. Pour onto Ice F Vacuum Filtration Q->F 4. Precipitate Forms P Recrystallization F->P 5. Isolate Crude Solid FP 5-(Methoxycarbonyl)-2-nitrobenzoic acid P->FP

Caption: Synthetic workflow for this compound.

Spectroscopic & Chromatographic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. While public databases lack experimental spectra for this compound, this section outlines the standard analytical methodologies and expected results based on its structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity of the final product and for monitoring reaction progress.

  • Protocol:

    • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute to a working concentration of ~50 µg/mL.

    • Instrumentation: Use a reverse-phase C18 column.

    • Mobile Phase: A gradient elution is recommended, starting with a higher polarity mobile phase and ramping to a lower polarity. For example:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: Acetonitrile

      • Gradient: Start at 10% B, ramp to 90% B over 20 minutes.

    • Detection: UV detection at 254 nm is appropriate due to the aromatic nature of the compound.

  • Trustworthiness: A single, sharp peak in the chromatogram is indicative of high purity. The method should be validated for specificity by demonstrating resolution from starting materials and potential side-products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive technique for structural elucidation.

  • Expected ¹H NMR Signals:

    • -COOH Proton: A broad singlet, typically far downfield (>10 ppm).

    • Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (7.5-9.0 ppm). Due to the substitution pattern, they will likely present as a complex splitting pattern (e.g., a doublet, a singlet-like peak, and a doublet of doublets).

    • -OCH₃ Protons: A sharp singlet at approximately 3.9-4.0 ppm, corresponding to the three methyl ester protons.

  • Expected ¹³C NMR Signals:

    • Carbonyl Carbons: Two signals in the downfield region (165-175 ppm) for the carboxylic acid and ester carbonyls.

    • Aromatic Carbons: Six distinct signals for the six carbons of the benzene ring. The carbon bearing the nitro group will be significantly shifted.

    • Methoxy Carbon: A signal around 52-55 ppm for the methyl group of the ester.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Expected Characteristic Absorptions:

    • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

    • C=O Stretch (Carboxylic Acid & Ester): A strong, sharp absorption band (or two closely spaced bands) around 1700-1730 cm⁻¹.

    • N-O Stretch (Nitro Group): Two characteristic bands, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.

    • C-O Stretch (Ester & Acid): Bands in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

  • Expected Result: Using electrospray ionization (ESI) in negative mode, the expected [M-H]⁻ ion would be observed at an m/z of approximately 224.02. High-resolution mass spectrometry should confirm the elemental composition consistent with C₉H₇NO₆.

Characterization Workflow Diagram

G cluster_purity Purity Assessment cluster_structure Structural Confirmation cluster_data Data Interpretation Product Synthesized Product HPLC HPLC Analysis (Single Peak?) Product->HPLC NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Purity Confirm >95% Purity HPLC->Purity Structure Verify Structure & MW NMR->Structure IR->Structure MS->Structure

Caption: Standard workflow for the analytical characterization of the product.

Chemical Reactivity, Stability, and Applications

The utility of this compound stems from the distinct reactivity of its functional groups.

  • Carboxylic Acid and Ester Groups: These groups can undergo standard transformations. The carboxylic acid can be converted to acid chlorides, amides, or other esters. The methyl ester can be selectively hydrolyzed under basic conditions, though care must be taken as the carboxylic acid will also be deprotonated.

  • Nitro Group: The nitro group is the most versatile handle for further functionalization. Its strong electron-withdrawing nature deactivates the ring to further electrophilic substitution. However, its most significant reaction is its reduction to an amine. This transformation is a gateway to a vast array of subsequent chemistries, including diazotization, amide bond formation, and the construction of heterocyclic systems, which are prevalent in medicinal chemistry.

  • Stability: As a nitroaromatic compound, this compound should be handled with an awareness of its potential thermal instability. Studies on nitrobenzoic acid isomers show they can undergo exothermic decomposition at elevated temperatures, with decomposition initiating at temperatures as low as 120-200°C.[1][3] It is recommended to avoid prolonged heating at high temperatures. Furthermore, nitroaromatic compounds can be susceptible to photodegradation and should be stored protected from light.[4]

Application in Pharmaceutical Intermediate Synthesis

While not a final drug product itself, this compound serves as a crucial intermediate. Its value is demonstrated in its documented use in the synthesis of Methyl 3-formyl-4-nitrobenzoate . This subsequent intermediate is a valuable building block for more complex molecules, leveraging the reactivity of the newly introduced aldehyde group. This highlights a key principle in drug development: the strategic, stepwise construction of molecular complexity from well-defined starting materials.

Conclusion

This compound represents a specialized and highly valuable building block for chemical synthesis. While a comprehensive public dataset of its experimental physicochemical properties is still emerging, its structural features allow for a robust and logical approach to its synthesis, characterization, and application. The protocols and insights provided in this guide are designed to empower researchers and drug development professionals to confidently incorporate this versatile intermediate into their synthetic strategies, enabling the creation of novel and complex molecular architectures.

References

An In-depth Technical Guide to 5-(Methoxycarbonyl)-2-nitrobenzoic Acid: A Keystone Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Molecular Structure, Synthesis, and Application of 5-(Methoxycarbonyl)-2-nitrobenzoic Acid.

This guide serves as an in-depth technical resource on this compound (CAS No. 76143-33-4), a pivotal intermediate in organic synthesis, particularly in the realm of pharmaceutical development. As a senior application scientist, the following sections will provide a detailed exploration of its molecular characteristics, robust synthetic protocols, and critical applications, grounded in established scientific principles and supported by authoritative references.

Molecular Structure and Physicochemical Properties

This compound, also known as 2-nitroterephthalic acid 1-methyl ester, possesses a unique molecular architecture that renders it a versatile building block.[1] The presence of a carboxylic acid group, a methyl ester, and a nitro group on the benzene ring provides multiple reactive sites for diverse chemical transformations.

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid. This electronic arrangement is fundamental to its utility in the synthesis of complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 76143-33-4[2][3]
Molecular Formula C₉H₇NO₆[1][2]
Molecular Weight 225.15 g/mol [1][2]
IUPAC Name This compound[2]
Synonyms 2-Nitro-5-methoxycarbonyl benzoic acid, 2-Nitroterephthalic acid 1-methyl ester, 4-Nitro-1,3-benzenedicarboxylic acid 1-methyl ester[1]
Boiling Point 439.248 °C at 760 mmHg[2]
Flash Point 219.449 °C[2]
Density 1.484 g/cm³[2]
Appearance Light yellow to light brown solid[1]
Storage Sealed in dry, room temperature[1]

Synthesis of this compound: A Methodological Overview

The synthesis of this compound is a critical process for its application in further chemical reactions. A common and effective method involves the selective mono-esterification of 2-nitroterephthalic acid. The challenge in this synthesis lies in achieving mono-esterification while avoiding the formation of the diester.

Synthetic Pathway: Selective Mono-esterification

The primary route to this compound involves the reaction of 2-nitroterephthalic acid with methanol in the presence of a catalyst. This reaction must be carefully controlled to favor the formation of the monomethyl ester.

Synthesis_Pathway 2-Nitroterephthalic_Acid 2-Nitroterephthalic Acid Reaction Esterification 2-Nitroterephthalic_Acid->Reaction Methanol Methanol (CH3OH) Methanol->Reaction Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Reaction Product 5-(Methoxycarbonyl)- 2-nitrobenzoic Acid Reaction->Product

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Selective Mono-esterification of 2-Nitroterephthalic Acid

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

  • 2-Nitroterephthalic acid (1.0 eq)

  • Methanol (excess, as solvent and reagent)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Sodium Bicarbonate solution (saturated)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-nitroterephthalic acid in methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reflux: Heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., via Thin Layer Chromatography or HPLC). The goal is to maximize the formation of the monoester while minimizing the diester byproduct.

  • Workup: After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to remove unreacted dicarboxylic acid and the sulfuric acid catalyst. The desired product, being a carboxylic acid, will also be extracted into the aqueous basic layer.

  • Acidification: Carefully acidify the aqueous layer with concentrated hydrochloric acid until the product precipitates out.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the carboxylic acid proton. The aromatic region will display a complex splitting pattern due to the substitution on the benzene ring. The methyl protons of the ester group will appear as a singlet, typically around 3.9 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and the methyl ester will appear at the most downfield shifts.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

  • A broad O-H stretching vibration for the carboxylic acid group (around 2500-3300 cm⁻¹).

  • Two C=O stretching vibrations for the carboxylic acid and the ester carbonyl groups (typically in the range of 1680-1740 cm⁻¹).

  • N-O stretching vibrations for the nitro group (around 1530 and 1350 cm⁻¹).

  • C-O stretching for the ester and carboxylic acid groups.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M+) would be expected at m/z 225. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) from the ester, the hydroxyl group (-OH) from the carboxylic acid, and the nitro group (-NO₂).

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of pharmaceutically active compounds, most notably as a precursor to key fragments in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[4][5] PARP inhibitors are a class of targeted anticancer agents that have shown significant efficacy in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[4][6]

Role in the Synthesis of PARP Inhibitors

The general workflow for utilizing this compound in the synthesis of PARP inhibitors involves the following key transformations:

Drug_Development_Workflow cluster_0 Intermediate Processing cluster_1 Core Scaffold Assembly Start 5-(Methoxycarbonyl)- 2-nitrobenzoic Acid Reduction Reduction of Nitro Group (e.g., H2/Pd-C) Start->Reduction Step 1 Amine_Intermediate 5-(Methoxycarbonyl)- 2-aminobenzoic Acid Reduction->Amine_Intermediate Yields Amide_Coupling Amide Bond Formation Amine_Intermediate->Amide_Coupling Step 2 Final_Inhibitor PARP Inhibitor Amide_Coupling->Final_Inhibitor Forms Core_Structure Pharmacophore Core Structure Core_Structure->Amide_Coupling

Caption: Workflow for the use of this compound in PARP inhibitor synthesis.

  • Reduction of the Nitro Group: The nitro group is typically reduced to an amine, yielding 5-(methoxycarbonyl)-2-aminobenzoic acid. This transformation is crucial as the resulting amino group is a key handle for subsequent reactions.

  • Amide Bond Formation: The newly formed amine or the existing carboxylic acid can then be used to form amide bonds with other molecular fragments, building the complex scaffold of the final PARP inhibitor.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on available safety data for this compound and related nitrobenzoic acids, the following hazards should be noted.[7]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A full Safety Data Sheet (SDS) should be consulted before use.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its unique substitution pattern provides a strategic platform for the construction of complex molecules, particularly in the field of medicinal chemistry. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and drug development professionals seeking to leverage this important building block in their synthetic endeavors. The methodologies and applications outlined in this guide provide a solid foundation for the effective and safe utilization of this key chemical entity.

References

5-(Methoxycarbonyl)-2-nitrobenzoic acid IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-(Methoxycarbonyl)-2-nitrobenzoic Acid and Its Analogs in Medicinal Chemistry

Abstract

Substituted 2-nitrobenzoic acids are a cornerstone class of intermediates in the synthesis of pharmaceuticals and fine chemicals. Their unique reactivity, governed by the interplay of the carboxylic acid and nitro group substituents, makes them versatile scaffolds for building molecular complexity. This guide begins by elucidating the formal IUPAC nomenclature of this compound. Due to the specificity of this compound, this whitepaper will broaden its scope to use the well-documented and structurally related analog, 5-methyl-2-nitrobenzoic acid, as a case study. We will provide a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, and critical applications in drug development, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

IUPAC Nomenclature of this compound

The name provided in the topic, This compound , is the correct and systematic IUPAC name. The nomenclature is derived as follows:

  • Parent Structure : The primary functional group of highest precedence is the carboxylic acid attached to a benzene ring, making it a benzoic acid .

  • Numbering : The carbon atom of the carboxylic acid group is designated as position 1 (C1). The ring is numbered to give the substituents the lowest possible locants.

  • Substituents :

    • A nitro group (-NO₂) is located at the C2 position, hence 2-nitro .

    • A methoxycarbonyl group (-COOCH₃), which is a methyl ester, is at the C5 position, hence 5-(methoxycarbonyl) .

This compound is a derivative of 2-nitroterephthalic acid. While specific experimental data for this exact monoester is sparse in readily available literature, its chemical principles align closely with other 5-substituted 2-nitrobenzoic acids. For the purpose of providing a practical and data-rich guide, we will focus on the closely related analog, 5-methyl-2-nitrobenzoic acid.

Case Study: 5-Methyl-2-nitrobenzoic Acid

5-Methyl-2-nitrobenzoic acid is a key intermediate whose structure and reactivity profile serve as an excellent proxy for understanding this class of compounds. Its properties are summarized below.

PropertyValueReference
Synonyms 2-Nitro-5-methylbenzoic acid
CAS Number 3179-96-8N/A
Molecular Formula C₈H₇NO₄
Molecular Weight 181.15 g/mol N/A
Appearance Off-white to yellow crystalline powder
Melting Point 148-152 °C

Synthesis and Mechanistic Insights

The synthesis of 5-substituted 2-nitrobenzoic acids is primarily achieved through the electrophilic nitration of a corresponding meta-substituted benzoic acid or its ester. The challenge lies in achieving regioselectivity, as nitration can produce isomeric byproducts.

Comparative Synthesis Routes

Two common methods for preparing 5-methyl-2-nitrobenzoic acid are the traditional mixed-acid nitration and a greener approach using nitric acid with acetic anhydride. The choice of method impacts yield, purity, and environmental footprint.

MethodStarting MaterialNitrating AgentDesired Product YieldPrimary Byproduct
Traditional Mixed Acid 3-Methylbenzoic acidHNO₃ / H₂SO₄~50-60%3-Methyl-4-nitrobenzoic acid (~40-50%)
Green Nitration Methyl 3-methylbenzoateHNO₃ / Ac₂O~80-90% (ester)3-Methyl-4-nitrobenzoic acid (<10%)

The green nitration method offers superior selectivity. The methyl ester of the starting material is used to protect the carboxylic acid and improve solubility. The subsequent hydrolysis step efficiently yields the final product.

Experimental Protocol: Green Synthesis of 5-Methyl-2-nitrobenzoic Acid

This protocol is adapted from methodologies reported to enhance regioselectivity and yield.

Step 1: Nitration of Methyl 3-methylbenzoate

  • Reagent Preparation : Prepare the nitrating agent by slowly adding 1.5 equivalents of acetic anhydride (Ac₂O) to 1.5 equivalents of fuming nitric acid (HNO₃) at a temperature maintained below 10°C in an ice bath. This in situ formation of acetyl nitrate is critical for controlled nitration.

  • Reaction Setup : Dissolve 1 equivalent of methyl 3-methylbenzoate in a minimal amount of dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C.

  • Addition : Add the prepared nitrating agent dropwise to the solution over 30-60 minutes. The slow addition and low temperature are crucial to control the exothermic reaction and prevent the formation of dinitrated byproducts.

  • Reaction Monitoring : After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the consumption of the starting material.

  • Workup : Quench the reaction by carefully pouring the mixture into a beaker of ice water. This deactivates the nitrating agent and precipitates the organic product. Separate the organic layer, and wash it sequentially with water, a saturated sodium bicarbonate solution (to remove acidic residue), and brine

An In-depth Technical Guide to the Storage and Handling of 5-(Methoxycarbonyl)-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the safe storage, handling, and disposal of 5-(Methoxycarbonyl)-2-nitrobenzoic acid (CAS No. 76143-33-4). As a substituted nitrobenzoic acid, this compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents. Its unique molecular structure, featuring both a carboxylic acid and a nitro group, dictates a specific reactivity profile that requires careful management in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals who work with this reagent, emphasizing the causality behind safety protocols to ensure a self-validating system of laboratory practice.

Chemical and Physical Identity

Understanding the fundamental properties of a chemical is the cornerstone of its safe handling. The reactivity and physical state of this compound inform every aspect of its management, from the selection of personal protective equipment to the design of appropriate storage facilities.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
IUPAC Name This compound [1]
CAS Number 76143-33-4 [1]
Molecular Formula C₉H₇NO₆ [1]
Molecular Weight 225.15 g/mol [1]
Appearance White to light yellow crystalline powder [2]
Melting Point 125-130 °C (for the related 5-Methoxy-2-nitrobenzoic acid) [3]
Boiling Point 439.25 °C at 760 mmHg [1]
Density 1.484 g/cm³ [1]
Flash Point 219.45 °C [1]

| Solubility | Soluble in methanol. Insoluble in water is reported for similar compounds.[4] |[4] |

The presence of the electron-withdrawing nitro group significantly increases the acidity of the carboxylic acid compared to benzoic acid itself.[5][6] This acidic nature, combined with its solid, potentially dust-forming state, are critical considerations for handling procedures.

Hazard Identification and Risk Assessment

This compound, like many nitroaromatic compounds, presents several potential hazards. A thorough risk assessment should be conducted before any handling activities. The primary hazards are associated with irritation and potential reactivity.

Primary Hazards:

  • Skin Irritation: Causes skin irritation.[7][8][9] Prolonged contact can lead to redness and discomfort. The acidic nature of the compound contributes to this irritant effect.

  • Serious Eye Irritation: Causes serious eye irritation.[7][8][9] Direct contact with the eyes can cause significant damage.

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[7][8][9] Fine powders can be easily aerosolized during handling.

While specific toxicity data for this compound is limited, related nitrobenzoic acids are known to be incompatible with strong oxidizing agents and strong bases.[10][11][12] Reactions with strong bases can be exothermic, and reactions with strong oxidizers can be violent.

Safe Handling Protocols

A systematic approach to handling is essential to minimize exposure and prevent accidents. The following protocols are designed as a self-validating system, where each step reinforces the overall safety of the operation.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to control the environment to minimize exposure.

  • Ventilation: All handling of solid this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to control dust.[13][14][15]

  • Eye Protection: Chemical safety goggles that comply with EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory.[9][13]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected for integrity before use and changed immediately if contaminated.[9][15]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[9][13]

  • Respiratory Protection: If dust generation is unavoidable and engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[13][16]

Step-by-Step Handling Procedure

This protocol outlines the workflow for weighing and using the reagent in a synthesis.

  • Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and the workspace is clean and uncluttered. Assemble all necessary glassware and equipment.

  • Don PPE: Put on all required PPE as detailed in section 3.1.

  • Reagent Transfer: Retrieve the container from its storage location. Inside the fume hood, carefully open the container. Use a spatula to transfer the required amount of the solid to a tared weighing vessel.

  • Minimize Dust: Handle the solid gently to avoid creating airborne dust. Keep the container opening away from your breathing zone.

  • Closure and Cleaning: Once the desired amount is weighed, securely close the primary container. Clean any residual powder from the spatula and weighing area with a damp cloth or paper towel, ensuring the waste is disposed of as hazardous chemical waste.

  • Post-Handling: Wash hands and forearms thoroughly with soap and water after handling is complete, even if gloves were worn.[7][15]

G prep 1. Preparation (Fume Hood On, Clean Workspace) ppe 2. Don PPE (Goggles, Gloves, Lab Coat) prep->ppe Verify Safety Measures transfer 3. Reagent Transfer (Inside Fume Hood, Minimize Dust) ppe->transfer Enter Controlled Area weigh 4. Weighing (Gentle Handling) transfer->weigh close 5. Secure & Clean (Seal Container, Decontaminate Area) weigh->close Complete Transfer wash 6. Personal Hygiene (Wash Hands Thoroughly) close->wash Exit Work Area

Caption: A step-by-step workflow for the safe handling of solid this compound.

Storage Requirements

Proper storage is critical for maintaining the chemical's integrity and preventing hazardous situations. The stability of nitrobenzoic acids can be compromised by improper storage conditions.

  • Container: Keep the compound in its original, tightly sealed container to prevent moisture absorption and contamination.[7][17]

  • Atmosphere: Store in a dry, well-ventilated place.[7][13] Some suppliers recommend packing with an inert gas.[14]

  • Temperature: Store at room temperature, away from direct sunlight and sources of heat.[14]

  • Incompatibilities: Segregate from incompatible materials, particularly strong oxidizing agents and strong bases.[9][10][11][13] Do not store with food or drink.[12]

  • Security: For regulated environments, it may be necessary to store the material in a locked cabinet.[7][9][17]

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First-Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[7][9][17]

  • Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[7][9][17]

  • Inhalation: Move the person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor.[7][8][9]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical advice.[7][17]

Spill Response

For a minor spill in a controlled area (e.g., inside a fume hood):

  • Ensure Safety: Alert others in the immediate area. Ensure PPE is worn.

  • Containment: Prevent the spread of dust. Do not use dry sweeping methods.

  • Cleanup: Gently cover the spill with an inert absorbent material. Carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal.[9][13][18]

  • Decontamination: Clean the spill area thoroughly with a damp cloth, disposing of all cleanup materials as hazardous waste.

  • Reporting: Report the incident to the laboratory supervisor.

G spill Spill Occurs alert 1. Alert & Secure Area (Ensure PPE is worn) spill->alert contain 2. Contain Spill (Prevent Dust Spread) alert->contain cleanup 3. Collect Material (Sweep into Labeled Waste Container) contain->cleanup decon 4. Decontaminate Surface (Use Damp Cloth) cleanup->decon report 5. Report Incident (Inform Supervisor) decon->report

Caption: Logical flow for responding to a minor laboratory spill of this compound.

Disposal Considerations

Disposal of this compound and its containers must be done in compliance with all local, regional, and national regulations.

  • Waste Chemical: Unused or contaminated product should be treated as hazardous chemical waste. Do not empty into drains.[7][13]

  • Containers: Handle uncleaned, empty containers as you would the product itself. Do not reuse containers.[7][17]

  • Professional Disposal: Arrange for disposal through a licensed professional waste disposal service.[7][16][17]

By adhering to these rigorous guidelines, which are grounded in the physicochemical properties and known hazards of nitroaromatic compounds, researchers can handle this compound with a high degree of safety and confidence.

References

An In-Depth Technical Guide to the Spectroscopic Data of 5-Methoxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 5-Methoxy-2-nitrobenzoic acid, a key intermediate in organic synthesis and drug discovery. Its applications include the synthesis of Cathepsin S inhibitors with potential antitumor properties and 2-aminocombretastatin derivatives investigated as antimitotic agents.[1][2] Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering insights grounded in established analytical principles.

Molecular Structure and Spectroscopic Overview

5-Methoxy-2-nitrobenzoic acid (CAS No: 1882-69-5) possesses a molecular formula of C₈H₇NO₅ and a molecular weight of 197.15 g/mol . The strategic placement of the methoxy, nitro, and carboxylic acid functionalities on the benzene ring gives rise to a distinct and interpretable spectroscopic profile.

Figure 1: Chemical Structure of 5-Methoxy-2-nitrobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-Methoxy-2-nitrobenzoic acid, both ¹H and ¹³C NMR provide unambiguous structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-Methoxy-2-nitrobenzoic acid is characterized by distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Table 1: ¹H NMR Spectral Data of 5-Methoxy-2-nitrobenzoic acid

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~10.5 - 13.0broad singlet1H-COOH
~8.0 - 8.2doublet1H~8.0H-3
~7.5 - 7.7doublet of doublets1H~8.0, ~2.0H-4
~7.4 - 7.6doublet1H~2.0H-6
~3.9singlet3H-OCH₃

Note: Predicted values based on analogous compounds. The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation:

  • Carboxylic Acid Proton (H-a): The acidic proton of the carboxylic acid typically appears as a broad singlet in the downfield region of the spectrum (10-13 ppm). Its broadness is a result of hydrogen bonding and chemical exchange.

  • Aromatic Protons (H-3, H-4, H-6): The electron-withdrawing nitro group at C-2 strongly deshields the ortho proton (H-3), causing it to resonate at a lower field. The methoxy group at C-5 is an electron-donating group, which shields the ortho (H-4, H-6) and para protons. The observed splitting patterns (doublet and doublet of doublets) arise from the coupling between adjacent aromatic protons.

  • Methoxy Protons (H-b): The three protons of the methoxy group are equivalent and appear as a sharp singlet at approximately 3.9 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: ¹³C NMR Spectral Data of 5-Methoxy-2-nitrobenzoic acid

Chemical Shift (δ, ppm)Assignment
~165 - 170C=O (Carboxylic Acid)
~155 - 160C-5 (C-OCH₃)
~145 - 150C-2 (C-NO₂)
~130 - 135C-1
~125 - 130C-4
~115 - 120C-6
~110 - 115C-3
~56OCH₃

Note: Predicted values based on analogous compounds. The exact chemical shifts can vary depending on the solvent.

Interpretation:

  • Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the downfield end of the spectrum.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbon attached to the electron-withdrawing nitro group (C-2) and the oxygen of the methoxy group (C-5) are the most deshielded among the ring carbons. The remaining aromatic carbons resonate at expected values for a substituted benzene ring.

  • Methoxy Carbon (OCH₃): The carbon of the methoxy group appears in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Methoxy-2-nitrobenzoic acid will exhibit characteristic absorption bands for the carboxylic acid, nitro, and methoxy groups.

Table 3: Key IR Absorption Bands for 5-Methoxy-2-nitrobenzoic acid

Wavenumber (cm⁻¹)Functional Group Assignment
3300 - 2500 (broad)O-H stretch (Carboxylic Acid)
~1700C=O stretch (Carboxylic Acid)
~1530 and ~1350N-O asymmetric and symmetric stretch (Nitro group)
~1600 and ~1470C=C stretch (Aromatic)
~1250 and ~1030C-O stretch (Aryl ether)
~2850C-H stretch (Methoxy)

Interpretation:

  • Carboxylic Acid: The most prominent feature is the very broad O-H stretching band from 2500 to 3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer. The sharp and intense C=O stretching vibration appears around 1700 cm⁻¹.

  • Nitro Group: The presence of the nitro group is confirmed by two strong absorptions corresponding to the asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching vibrations of the N-O bonds.

  • Aromatic Ring and Methoxy Group: The C=C stretching vibrations of the aromatic ring are observed in the 1600-1470 cm⁻¹ region. The C-O stretching of the aryl ether and the C-H stretching of the methoxy group are also readily identifiable.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Expected Mass Spectrometry Fragmentation for 5-Methoxy-2-nitrobenzoic acid

m/zProposed Fragment
197[M]⁺ (Molecular Ion)
180[M - OH]⁺
151[M - NO₂]⁺
121[M - COOH - OCH₃]⁺

Interpretation:

The mass spectrum will show a molecular ion peak at m/z 197, corresponding to the molecular weight of the compound. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH, m/z 180) and the loss of the entire carboxylic acid group (-COOH). The nitro group can also be lost as NO₂ (m/z 151). Further fragmentation of the aromatic ring can lead to other characteristic ions.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy Protocol

NMR_Workflow A Sample Preparation B Instrument Setup A->B Dissolve 5-10 mg in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) C Data Acquisition B->C Tune and shim magnets D Data Processing C->D Acquire ¹H and ¹³C spectra E Spectral Analysis D->E Fourier transform, phase, and baseline correction

Figure 2: General workflow for NMR sample analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of 5-Methoxy-2-nitrobenzoic acid and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

FTIR Spectroscopy Protocol (KBr Pellet Method)

FTIR_Workflow A Sample Preparation B Background Scan A->B Grind 1-2 mg of sample with ~200 mg of dry KBr and press into a pellet C Sample Scan B->C Acquire spectrum of a blank KBr pellet D Data Analysis C->D Acquire spectrum of the sample pellet E Functional Group Identification D->E Identify characteristic absorption bands

Figure 3: Workflow for FTIR analysis using the KBr pellet method.

  • Sample Preparation: Grind a small amount of 5-Methoxy-2-nitrobenzoic acid with dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Measurement: Acquire a background spectrum of a blank KBr pellet.

  • Sample Measurement: Place the sample pellet in the spectrometer and acquire the IR spectrum.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (Electron Ionization)

MS_Workflow A Sample Introduction B Ionization A->B Introduce a small amount of sample into the ion source (e.g., via GC or direct probe) C Mass Analysis B->C Bombard with high-energy electrons (EI) D Detection C->D Separate ions based on m/z ratio E Fragmentation Analysis D->E Generate mass spectrum

Figure 4: General workflow for mass spectrometry analysis.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe.

  • Ionization: Use a suitable ionization technique, such as electron ionization (EI), to generate the molecular ion and fragment ions.

  • Mass Analysis: The ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: A detector records the abundance of each ion, and the data is plotted as a mass spectrum.

Conclusion

The spectroscopic data of 5-Methoxy-2-nitrobenzoic acid provides a detailed and unambiguous fingerprint for its structural confirmation. The combination of NMR, IR, and mass spectrometry allows for a comprehensive characterization of this important synthetic intermediate. The protocols and interpretations provided in this guide serve as a valuable resource for researchers and scientists working with this compound, ensuring its correct identification and quality assessment in various applications.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-(Methoxycarbonyl)-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-(Methoxycarbonyl)-2-nitrobenzoic acid, a key intermediate in various synthetic applications, including pharmaceutical research. This document moves beyond a simple data report to offer a detailed interpretation of the spectrum, grounded in fundamental NMR principles and supported by data from analogous structures. We will explore the causal relationships between the molecular structure and the observed spectral features, present a validated protocol for sample preparation and spectral acquisition, and provide a framework for accurate data interpretation. This guide is intended to serve as a practical resource for researchers, enabling them to confidently identify and characterize this compound and its derivatives.

Introduction: The Structural Significance of this compound

This compound is a polysubstituted aromatic compound featuring three distinct functional groups on a benzene ring: a carboxylic acid, a nitro group, and a methoxycarbonyl group. The relative positions of these substituents create a unique electronic environment for each of the aromatic protons, making ¹H NMR spectroscopy an invaluable tool for its structural elucidation and purity assessment. Understanding the nuances of its ¹H NMR spectrum is critical for confirming successful synthesis, identifying potential isomeric impurities, and ensuring the quality of downstream products in drug discovery and materials science.

The strategic placement of a strongly electron-withdrawing nitro group ortho to the carboxylic acid, and a methoxycarbonyl group para to the nitro group, results in a highly deshielded aromatic system. This guide will deconstruct the expected ¹H NMR spectrum, predicting the chemical shifts, multiplicities, and coupling constants based on established principles of substituent effects in NMR spectroscopy.

Predicted ¹H NMR Spectrum: A Detailed Analysis

A. Aromatic Protons (Ar-H):

The benzene ring has three protons, which will appear in the downfield region of the spectrum (typically δ 7.0-9.0 ppm) due to the deshielding effects of the aromatic ring current and the electron-withdrawing substituents.

  • H-3: This proton is positioned ortho to the strongly electron-withdrawing nitro group and meta to the carboxylic acid and methoxycarbonyl groups. The ortho nitro group will exert the most significant deshielding effect. We can predict its chemical shift to be the furthest downfield. It will appear as a doublet, coupled to H-4.

  • H-4: This proton is situated meta to both the nitro group and the carboxylic acid, and ortho to the methoxycarbonyl group. It will be less deshielded than H-3 and H-6. It will appear as a doublet of doublets, being coupled to both H-3 and H-6.

  • H-6: This proton is ortho to the carboxylic acid and meta to the nitro group and the methoxycarbonyl group. The ortho carboxylic acid group will cause significant deshielding. It will appear as a doublet, coupled to H-4.

B. Methoxycarbonyl Protons (-OCH₃):

The three protons of the methyl ester group will appear as a sharp singlet in the upfield region of the spectrum (typically δ 3.5-4.0 ppm). The electronic environment of these protons is relatively shielded compared to the aromatic protons.

C. Carboxylic Acid Proton (-COOH):

The acidic proton of the carboxylic acid is highly deshielded and its chemical shift is often concentration and solvent dependent. It typically appears as a broad singlet far downfield, often above δ 10 ppm, and may sometimes be unobserved due to exchange with residual water in the NMR solvent.[2]

Predicted ¹H NMR Data Summary
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~ 8.5 - 8.8Doublet (d)~ 2.0 - 3.0 (⁴J)
H-4~ 8.2 - 8.4Doublet of Doublets (dd)~ 8.0 - 9.0 (³J), ~ 2.0 - 3.0 (⁴J)
H-6~ 8.0 - 8.2Doublet (d)~ 8.0 - 9.0 (³J)
-OCH₃~ 3.9 - 4.1Singlet (s)N/A
-COOH> 10 (variable)Broad Singlet (br s)N/A

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Experimental Protocol for ¹H NMR Spectral Acquisition

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

Materials and Reagents
  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆)

  • NMR tubes (5 mm)

  • Pipettes and vials

  • Internal standard (optional, e.g., Tetramethylsilane - TMS)

Sample Preparation Workflow

The choice of solvent is critical for obtaining a good spectrum. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxylic acids as it can help in observing the acidic proton.[3]

Sample_Preparation cluster_prep Sample Preparation weigh Weigh ~5-10 mg of sample dissolve Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) weigh->dissolve transfer Transfer solution to a 5 mm NMR tube dissolve->transfer cap Cap the NMR tube securely transfer->cap

Caption: Workflow for preparing the NMR sample.

NMR Spectrometer Setup and Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

ParameterRecommended ValueRationale
Spectrometer Frequency400 MHz or higherHigher field strength provides better signal dispersion and resolution.
Pulse ProgramStandard 1D proton (e.g., 'zg30')A simple 30-degree pulse is sufficient for quantitative measurements.
Spectral Width0 - 16 ppmTo ensure all protons, including the carboxylic acid proton, are observed.
Acquisition Time2 - 4 secondsLonger acquisition times improve resolution.
Relaxation Delay1 - 5 secondsAllows for full relaxation of protons, important for accurate integration.
Number of Scans16 or higherTo improve the signal-to-noise ratio.
Temperature298 K (25 °C)Standard operating temperature.

Data Processing and Interpretation

Accurate interpretation of the acquired spectrum is paramount. The following workflow outlines the necessary steps for processing the raw data.

Data_Processing cluster_processing Data Processing Workflow fid Raw FID Data ft Fourier Transform (FT) fid->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Chemical Shift Calibration (to residual solvent peak or TMS) baseline->calibrate integrate Integration of Peaks calibrate->integrate peak_pick Peak Picking and Analysis of Coupling Constants integrate->peak_pick assign Assign Peaks to Protons peak_pick->assign

Caption: Step-by-step data processing workflow.

Key Interpretive Insights
  • Chemical Shift (δ): The position of the signals on the x-axis provides information about the electronic environment of the protons. The strongly electron-withdrawing nitro and carboxylic acid groups will shift the aromatic protons downfield.

  • Integration: The area under each peak is proportional to the number of protons it represents. The ratio of the integrals for the aromatic protons to the methoxycarbonyl protons should be 3:3 (or 1:1:1:3 for individual aromatic protons).

  • Multiplicity (Splitting Pattern): The splitting of a signal is due to the influence of neighboring protons (spin-spin coupling). The n+1 rule can be applied to determine the number of neighboring protons.

  • Coupling Constant (J): The distance between the split peaks, measured in Hertz (Hz), provides information about the connectivity of the protons. Ortho coupling (³J) is typically larger (7-10 Hz) than meta coupling (⁴J) (2-3 Hz).

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough understanding of the substituent effects on chemical shifts and coupling constants allows for a confident and accurate interpretation of the spectrum. By following the detailed experimental and data processing protocols outlined in this guide, researchers can effectively utilize ¹H NMR spectroscopy for the routine characterization of this important synthetic intermediate. This guide serves as a testament to the predictive power of NMR spectroscopy and its indispensable role in modern chemical research and development.

References

A Comprehensive Technical Guide to 5-(Methoxycarbonyl)-2-nitrobenzoic Acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

5-(Methoxycarbonyl)-2-nitrobenzoic acid, identified by its CAS Number 76143-33-4, is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and organic synthesis.[1] Its structure is characterized by a benzoic acid core substituted with a nitro group and a methoxycarbonyl group. This unique arrangement of electron-withdrawing groups imparts a distinct chemical reactivity, making it a valuable intermediate in the synthesis of complex molecular architectures and pharmacologically active agents.

The presence of the nitro group, a versatile functional handle, allows for a range of chemical transformations, most notably its reduction to an amine. This opens up a plethora of synthetic possibilities, including the construction of heterocyclic scaffolds that are prevalent in many drug molecules. The carboxylic acid and methyl ester functionalities provide additional sites for modification, such as amide bond formation and ester hydrolysis or transesterification, further enhancing its utility as a versatile building block in the design and synthesis of novel therapeutic agents. This guide provides an in-depth overview of the commercial availability, quality control, and safe handling of this compound, tailored for professionals in research and drug development.

Commercial Availability and Supplier Landscape

Procuring high-quality starting materials is a critical first step in any research and development endeavor. This compound is available from a number of specialized chemical suppliers. When selecting a supplier, it is imperative to consider not only the purity of the compound but also the availability of comprehensive analytical data, such as a Certificate of Analysis (CoA), and a Safety Data Sheet (SDS). The table below provides a summary of some commercial suppliers for this compound.

SupplierPurityAvailable Quantities
Alfa Chemistry96%Inquire
Thoreauchem97%Inquire
Accela Chembio Inc97+%1g
Bepharm Co., Ltd95+%250mg

Note: Availability and purity levels are subject to change. It is recommended to contact the suppliers directly for the most current information.

The following diagram illustrates a typical workflow for the procurement and initial quality assessment of this compound.

Procurement and QC Workflow Procurement and Initial QC Workflow cluster_procurement Procurement cluster_receipt_qc Receiving and Initial QC Supplier_Identification Identify Suppliers Request_Quotes Request Quotes & Documentation (CoA, SDS) Supplier_Identification->Request_Quotes Supplier_Selection Select Supplier Based on Purity, Cost, and Availability Request_Quotes->Supplier_Selection Place_Order Place Purchase Order Supplier_Selection->Place_Order Receive_Shipment Receive Shipment and Verify Documentation Place_Order->Receive_Shipment Visual_Inspection Visually Inspect for Physical Properties Receive_Shipment->Visual_Inspection Log_Sample Log Sample and Assign Internal Lot Number Visual_Inspection->Log_Sample Analytical_Verification Perform Initial Analytical Verification (e.g., Melting Point, TLC) Log_Sample->Analytical_Verification

Caption: A typical workflow for procuring and initially verifying the quality of this compound.

Synthesis and Potential Impurities

While specific, peer-reviewed synthesis routes for this compound are not extensively documented in readily available literature, its structure as a mono-methyl ester of 4-nitroisophthalic acid suggests a plausible synthetic pathway.[2][3] The synthesis would likely involve the selective mono-esterification of 4-nitroisophthalic acid or the nitration of a suitable isophthalic acid monoester.

A probable synthetic approach involves the nitration of dimethyl isophthalate, which can lead to the formation of isomeric impurities, such as dimethyl 4-nitroisophthalate.[4][5] Subsequent selective hydrolysis of one of the ester groups would yield the desired product. Another potential route is the direct, regioselective mono-esterification of 4-nitroisophthalic acid.[4][5] The choice of esterification conditions (e.g., alcohol, acid catalyst, reaction time, and temperature) would be critical to favor the formation of the desired mono-ester over the di-ester.

Given these potential synthetic pathways, common impurities could include the starting materials (4-nitroisophthalic acid or its di-ester), the isomeric mono-ester, and any byproducts from the nitration reaction. A thorough understanding of the synthetic route used by the supplier is invaluable for developing a robust quality control strategy.

Quality Control and Analytical Methodologies

Ensuring the identity and purity of this compound is paramount for the reproducibility of experimental results and the quality of downstream products. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for identifying and quantifying any impurities. A reverse-phase method is generally suitable for this type of aromatic carboxylic acid.

Suggested HPLC Method Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility).[6][7]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm or 254 nm.[7]

  • Column Temperature: 30 °C

Experimental Protocol: HPLC Purity Assay

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions to establish a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the sample to be analyzed in the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components (area percent method) or by using the calibration curve for an absolute quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of the identity of this compound. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Characteristics:

Based on the structure and data from similar compounds, the ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the carboxylic acid proton. The aromatic region would likely display a complex splitting pattern due to the substitution pattern. The methyl protons of the ester group would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The acidic proton of the carboxylic acid group would be a broad singlet at a downfield chemical shift (typically >10 ppm).

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios and compare the observed chemical shifts and coupling patterns with the expected structure.

The following diagram outlines a comprehensive analytical workflow for the quality control of this compound.

Analytical QC Workflow Analytical QC Workflow for this compound Sample Incoming Material Purity_Assessment Purity Assessment Sample->Purity_Assessment Identity_Confirmation Identity Confirmation Sample->Identity_Confirmation HPLC HPLC (Purity, Impurity Profile) Purity_Assessment->HPLC NMR NMR (1H, 13C) Identity_Confirmation->NMR Mass_Spec Mass Spectrometry (Molecular Weight) Identity_Confirmation->Mass_Spec FTIR FTIR (Functional Groups) Identity_Confirmation->FTIR Documentation Documentation CoA Generate Certificate of Analysis Documentation->CoA HPLC->Documentation NMR->Documentation Mass_Spec->Documentation FTIR->Documentation Release Release for Use in R&D CoA->Release

Caption: A comprehensive analytical workflow for the quality control of this compound.

Safe Handling and Storage

As with any chemical reagent, proper handling and storage procedures are essential to ensure the safety of laboratory personnel and to maintain the integrity of the compound. The following information is based on the Safety Data Sheet provided by ChemScene for this compound.[8]

Hazard Identification:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Precautionary Measures:

  • Prevention: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[8]

  • Response:

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]

    • If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

    • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage is in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[8]

  • Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Applications in Drug Discovery and Development

Nitroaromatic compounds are important intermediates in the synthesis of a wide range of pharmaceuticals.[9] The nitro group can be readily reduced to an amino group, which can then be further functionalized. While specific, published examples detailing the use of this compound are limited, its structural motifs are found in intermediates used for the synthesis of various bioactive molecules.

For instance, related compounds such as 5-methoxy-2-nitrobenzoic acid are used in the synthesis of inhibitors of Cathepsin S, an enzyme implicated in autoimmune diseases and cancer.[1][10] Additionally, 5-nitroisophthalic acid derivatives are key intermediates in the preparation of X-ray contrast media.[4][5] The unique substitution pattern of this compound makes it a promising candidate for use in combinatorial chemistry and fragment-based drug discovery programs aimed at developing novel therapeutics. Its bifunctional nature allows for the divergent synthesis of libraries of compounds for screening against various biological targets.

Conclusion

This compound is a valuable and versatile chemical intermediate for researchers and professionals in the field of drug discovery and development. Its unique structural features provide a platform for the synthesis of complex and potentially bioactive molecules. A thorough understanding of its commercial availability, proper quality control procedures, and safe handling practices is essential for its effective and safe utilization in a research setting. While detailed, publicly available information on its specific applications and synthesis is somewhat limited, its relationship to other important nitroaromatic intermediates suggests a high potential for its use in the development of novel pharmaceuticals.

References

The Enigmatic Role of 5-(Methoxycarbonyl)-2-nitrobenzoic Acid in Medicinal Chemistry: A Structural Core Awaiting Exploration

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Niche Synthetic Building Block

In the vast and intricate world of medicinal chemistry, certain molecular scaffolds serve as pivotal starting points for the synthesis of novel therapeutic agents. These building blocks, often characterized by a unique arrangement of functional groups, offer a versatile platform for the construction of complex molecular architectures. 5-(Methoxycarbonyl)-2-nitrobenzoic acid, with its distinct trifunctionalized benzene ring, presents itself as one such intriguing, yet underexplored, entity. This technical guide aims to provide a comprehensive overview of the potential and known applications of this compound in medicinal chemistry. It is important to note, however, that while the fundamental chemical principles governing its reactivity are well-established, specific and detailed applications in the synthesis of marketed drugs or late-stage clinical candidates are not extensively documented in publicly available scientific literature. This guide will, therefore, leverage data on structurally related nitrobenzoic acid derivatives to illuminate the probable synthetic utility and potential biological significance of this compound, while clearly delineating the areas that warrant further investigation.

Molecular Architecture and Physicochemical Properties: The Foundation of Synthetic Versatility

This compound (CAS Number: 76143-33-4) is a crystalline solid with the molecular formula C₉H₇NO₆. Its structure is characterized by a benzene ring substituted with a carboxylic acid group, a methoxycarbonyl (methyl ester) group, and a nitro group.

PropertyValueSource
Molecular Formula C₉H₇NO₆[1]
Molecular Weight 225.15 g/mol [1]
CAS Number 76143-33-4[1]
Appearance SolidGeneral Knowledge
Storage Room temperature, dry[1]

The strategic placement of these three functional groups dictates the molecule's reactivity and potential applications in medicinal chemistry. The electron-withdrawing nature of the nitro group and the methoxycarbonyl group significantly influences the acidity of the carboxylic acid and the electrophilicity of the aromatic ring. This electronic landscape is the cornerstone of its utility as a synthetic intermediate.

The Synthetic Potential: A Gateway to Diverse Chemical Scaffolds

The true value of this compound in medicinal chemistry lies in its potential to serve as a precursor to a variety of more complex molecules. The interplay of its functional groups allows for a range of chemical transformations.

Reduction of the Nitro Group: Unlocking the Path to Heterocycles

A primary transformation for nitroaromatic compounds in medicinal chemistry is the reduction of the nitro group to an amine. This conversion is a critical step in the synthesis of a multitude of heterocyclic systems, which are prevalent in drug molecules.

Caption: General workflow for the conversion of this compound to heterocyclic scaffolds.

The resulting 2-amino-5-(methoxycarbonyl)benzoic acid is a valuable anthranilic acid derivative. Anthranilic acid and its analogues are key precursors for the synthesis of various bioactive heterocycles, including:

  • Benzoxazinones: These scaffolds are known to exhibit a range of biological activities, including antibacterial and anti-inflammatory properties.

  • Quinazolinones: This class of compounds is of significant interest in medicinal chemistry, with derivatives showing anticancer, anticonvulsant, and antimicrobial activities.

Amide Bond Formation: A Handle for Molecular Diversity

The carboxylic acid functionality of this compound provides a straightforward handle for amide bond formation through coupling with a wide array of amines. This reaction is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) by introducing diverse substituents.

Caption: Amide bond formation using this compound to generate diverse derivatives.

The resulting amide derivatives can be further elaborated, for instance, by reducing the nitro group and subsequent cyclization, to generate a library of compounds for biological screening.

Potential Applications in Drug Discovery: Inferences from Structurally Related Analogs

While direct evidence for the use of this compound in drug development is scarce, the applications of its structural relatives provide a strong rationale for its potential in medicinal chemistry.

  • Antimicrobial and Anti-inflammatory Agents: A general description suggests that derivatives of this compound could possess antimicrobial or anti-inflammatory activities[1]. This is a common feature of many aromatic carboxylic acid derivatives.

  • Anticancer Agents: The related compound, 5-methoxy-2-nitrobenzoic acid, is used in the synthesis of Cathepsin S inhibitors with antitumor applications and in the preparation of antimitotic agents[2][3]. This suggests that the 2-nitrobenzoic acid scaffold can be a valuable starting point for the development of oncology drugs.

  • Neuroprotective Compounds: 5-Methoxy-2-nitrobenzoic acid has also been utilized as a starting material in the synthesis of dictyoquinazol A, a neuroprotective compound[2].

These examples highlight the potential for this compound to serve as a versatile building block in the synthesis of a wide range of biologically active molecules. The presence of the methoxycarbonyl group, in addition to the carboxylic acid, offers an additional site for modification or can influence the pharmacokinetic properties of the final compounds.

Experimental Protocols: A Generalized Approach

Due to the lack of specific published protocols for this compound, the following are generalized, illustrative procedures for key transformations based on standard organic chemistry methodologies. Researchers should conduct their own literature search for specific reaction conditions and optimize them for their specific needs.

General Protocol for the Reduction of the Nitro Group

Objective: To synthesize 2-amino-5-(methoxycarbonyl)benzoic acid.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a flask suitable for hydrogenation, dissolve this compound in a suitable solvent such as methanol or ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (typically 1 atm, but can be increased) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-5-(methoxycarbonyl)benzoic acid, which can be purified further if necessary.

General Protocol for Amide Coupling

Objective: To synthesize an amide derivative of this compound.

Materials:

  • This compound

  • A primary or secondary amine (R-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • A suitable solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

  • A base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

Procedure:

  • Dissolve this compound in an anhydrous solvent in a reaction flask.

  • Add the amine, HOBt, and the base to the solution.

  • Cool the reaction mixture in an ice bath.

  • Slowly add EDC to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Future Outlook and Unexplored Avenues

The full potential of this compound in medicinal chemistry remains largely untapped. Its unique substitution pattern offers exciting possibilities for the synthesis of novel chemical entities. Future research in the following areas could be particularly fruitful:

  • Diversity-Oriented Synthesis: Utilizing the three functional groups to generate libraries of complex and diverse molecules for high-throughput screening.

  • Development of Novel Heterocyclic Scaffolds: Exploring new cyclization strategies to create novel heterocyclic systems with potential biological activity.

  • Fragment-Based Drug Discovery: Using the molecule or its simple derivatives as fragments for screening against various biological targets.

  • Synthesis of Targeted Covalent Inhibitors: The electrophilic nature of the aromatic ring, enhanced by the electron-withdrawing groups, could be exploited for the design of targeted covalent inhibitors.

Conclusion

This compound stands as a promising yet enigmatic building block in the arsenal of medicinal chemists. While its direct application in drug development is not well-documented, its chemical structure provides a strong foundation for the synthesis of a wide array of potentially bioactive molecules. By leveraging established synthetic methodologies and drawing inspiration from the applications of its structural analogs, researchers can unlock the full potential of this versatile compound. The journey from a simple building block to a life-saving therapeutic is long and arduous, but it begins with the exploration of novel chemical space, a realm where this compound undoubtedly resides.

References

introduction to 5-(Methoxycarbonyl)-2-nitrobenzoic acid as a building block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-(Methoxycarbonyl)-2-nitrobenzoic Acid as a Versatile Synthetic Building Block

Introduction: A Trifunctional Scaffold for Complex Synthesis

This compound, identified by its CAS number 76143-33-4, is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules.[1][2] Its structure is unique in that it presents three distinct functional groups on a single benzene ring: a carboxylic acid, a methyl ester, and a nitro group. This trifunctional nature provides chemists with a powerful tool for regioselective modifications, enabling the construction of intricate molecular architectures that are pivotal in pharmaceutical and materials science research.[1] The strategic placement of an electron-withdrawing nitro group ortho to the carboxylic acid and para to the methoxycarbonyl group significantly influences the reactivity of the entire scaffold, opening avenues for diverse chemical transformations. This guide provides a detailed exploration of its properties, synthesis, core reactivity, and practical applications for researchers in drug discovery and chemical development.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a building block's physical properties is fundamental to its application in synthesis. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 76143-33-4[2][3]
Molecular Formula C₉H₇NO₆[1][3]
Molecular Weight 225.15 g/mol [1]
IUPAC Name This compound[2]
Boiling Point 439.248 °C at 760 mmHg[2]
Flash Point 219.449 °C[2]
Density 1.484 g/cm³[2]
Storage Room temperature, dry conditions[1]

Note: Detailed experimental spectroscopic data (NMR, IR, MS) for this specific compound is not widely published. Characterization would typically involve ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure post-synthesis.

Synthesis of the Building Block

The preparation of this compound can be approached from different precursors, with the choice of route often depending on the availability of starting materials and the desired scale.

Primary Synthetic Route: Oxidation of a Benzaldehyde Precursor

A documented method for synthesizing the title compound involves the selective oxidation of the corresponding benzaldehyde, methyl 3-formyl-4-nitrobenzoate.[4] This transformation leverages the stability of the nitro and ester groups under specific oxidative conditions that convert the aldehyde to a carboxylic acid.

Synthesis_Route precursor Methyl 3-formyl-4-nitrobenzoate product This compound precursor->product Oxidation reagents Reagents:Sodium chlorite (NaClO₂)NaH₂PO₄Hydrogen peroxide (H₂O₂)Solvent: Acetonitrile/WaterTemp: 10 °C reagents->product

Caption: Synthesis of this compound via oxidation.[4]

Experimental Protocol: Synthesis via Oxidation

This protocol is based on the reported oxidation of methyl 3-formyl-4-nitrobenzoate.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 3-formyl-4-nitrobenzoate (1.0 eq) in acetonitrile (approx. 10 mL per gram of starting material).

  • Reagent Preparation: In a separate beaker, prepare an aqueous solution of sodium dihydrogenphosphate (NaH₂PO₄) and sodium chlorite (NaClO₂).

  • Reaction Execution: Cool the flask containing the starting material to 10 °C using an ice-water bath.

  • To this solution, add the aqueous reagent solution dropwise, followed by the slow addition of hydrogen peroxide (30% solution). Maintain the temperature at 10 °C throughout the addition.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).

  • Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite. Acidify the mixture with dilute HCl to a pH of ~2-3.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Core Reactivity and Synthetic Applications

The utility of this compound stems from the differential reactivity of its three functional groups. This allows for a stepwise and controlled approach to building molecular complexity.

Reactivity_Hub cluster_acid Carboxylic Acid Reactions cluster_nitro Nitro Group Reactions cluster_cyclization Tandem Reactions start This compound amide Amide Derivatives start->amide Amide Coupling (e.g., HATU, EDCI) amine 2-Amino-5-(methoxycarbonyl) -benzoic acid start->amine Reduction (e.g., H₂, Pd/C; SnCl₂) heterocycle Benzoxazinone Derivatives amine->heterocycle Intramolecular Cyclization

Caption: Key reaction pathways of this compound.

Selective Reduction of the Nitro Group

The most powerful transformation of this building block is the selective reduction of the nitro group to an amine. This is a cornerstone reaction in the synthesis of many nitrogen-containing heterocycles. The resulting product, 2-amino-5-(methoxycarbonyl)benzoic acid, is an anthranilic acid derivative.

  • Expertise & Experience: The choice of reducing agent is critical. Catalytic hydrogenation (e.g., H₂ over Pd/C) is a clean and effective method. Alternatively, metal-based reductions like tin(II) chloride (SnCl₂) in an acidic medium are robust and tolerate a wide range of functional groups, though they require a more demanding aqueous workup. The catalytic route is often preferred for its cleaner profile and easier product isolation.

Protocol: Selective Nitro Group Reduction
  • Setup: To a solution of this compound (1.0 eq) in methanol or ethyl acetate, add Palladium on carbon (10% w/w, ~5 mol%).

  • Reaction: Purge the reaction vessel with hydrogen gas (or use a hydrogen-filled balloon) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-amino-5-(methoxycarbonyl)benzoic acid, which can be used directly or purified further.

Reactions of the Carboxylic Acid

The carboxylic acid moiety can be readily converted into amides, esters, or acid chlorides. Amide bond formation is particularly relevant in drug discovery.

  • Trustworthiness: Standard peptide coupling reagents such as HATU, HOBt, or EDCI provide a reliable and high-yielding method for forming amide bonds with primary or secondary amines. The reaction is typically performed in an aprotic polar solvent like DMF or CH₂Cl₂. The self-validating nature of this protocol lies in the predictable and clean conversion, often confirmed by simple LC-MS analysis showing consumption of the acid and formation of the higher molecular weight amide product.

Tandem Reactions and Heterocycle Synthesis

The true synthetic power of this building block is realized in multi-step, one-pot, or tandem sequences. For instance, after the reduction of the nitro group to an amine, the resulting anthranilate derivative is primed for intramolecular cyclization reactions. The proximal amine and carboxylic acid (or ester) can react with various electrophiles to form important heterocyclic cores, such as quinazolinones or benzoxazinones, which are prevalent in medicinal chemistry.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: While specific toxicology is not widely reported, related nitrobenzoic acids are known to cause skin, eye, and respiratory irritation.[5] Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[1]

Conclusion

This compound is a strategically designed building block offering chemists a reliable and versatile platform for the synthesis of complex molecules. The orthogonal reactivity of its carboxylic acid, ester, and nitro functionalities allows for selective and sequential transformations. Its ability to serve as a precursor to anthranilic acid derivatives makes it particularly valuable for constructing heterocyclic systems that form the core of numerous pharmaceutical agents. Understanding the nuanced reactivity and applying robust, validated protocols are key to unlocking the full potential of this powerful synthetic intermediate.

References

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 5-(Methoxycarbonyl)-2-nitrobenzoic Acid from Dimethyl Terephthalate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 5-(Methoxycarbonyl)-2-nitrobenzoic acid, a valuable intermediate in the development of pharmaceuticals and complex organic molecules.[1] The protocol details a robust two-step synthetic route commencing from the readily available and cost-effective starting material, dimethyl terephthalate. The synthesis involves an initial electrophilic nitration to produce dimethyl 2-nitroterephthalate, followed by a regioselective monohydrolysis of the ester group para to the newly introduced nitro moiety. This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step experimental procedures but also a thorough discussion of the underlying chemical principles, mechanistic insights, and critical process parameters that govern the reaction outcomes.

Introduction: Strategic Importance and Synthetic Overview

This compound is a bifunctional aromatic compound featuring nitro, carboxylic acid, and ester functional groups. This unique arrangement makes it a versatile building block for creating a variety of derivatives with potential biological activity, such as antimicrobial or anti-inflammatory agents.[1] The synthetic strategy presented herein is designed for efficiency and selectivity, starting from dimethyl terephthalate (DMT), an industrial commodity chemical primarily used in the production of polyesters like PET.[2][3][4]

The transformation is achieved in two distinct stages:

  • Nitration: The aromatic ring of dimethyl terephthalate is functionalized via electrophilic aromatic substitution to introduce a nitro group, yielding dimethyl 2-nitroterephthalate.

  • Selective Saponification: The resulting diester is subjected to controlled basic hydrolysis to selectively cleave one of the two methyl ester groups, affording the target mono-acid product.

This application note will dissect each stage, providing detailed protocols and elucidating the scientific rationale behind the chosen methodologies.

Overall Synthetic Scheme

Caption: Overall two-step synthesis from Dimethyl Terephthalate.

Part A: Synthesis of Dimethyl 2-nitroterephthalate via Electrophilic Nitration

A.1. Mechanistic Rationale

The introduction of a nitro group onto the aromatic ring is a classic example of electrophilic aromatic substitution (EAS).[5] The reaction is performed with a mixture of concentrated nitric acid and sulfuric acid, often called "mixed acid".[5][6] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[6][7]

The nitronium ion is a potent electrophile capable of being attacked by the π-electron system of the benzene ring, even though the ring is deactivated by two electron-withdrawing methyl ester groups.[5][8] The reaction proceeds through a carbocation intermediate, and subsequent deprotonation restores the ring's aromaticity, yielding the nitrated product.[5][8]

Nitration_Mechanism cluster_0 Step 1: Formation of Nitronium Ion (NO₂⁺) cluster_1 Step 2: Electrophilic Attack and Substitution HNO3 HNO₃ Protonated_HNO3 H₂O⁺-NO₂ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4 HSO₄⁻ Nitronium O=N⁺=O (Nitronium Ion) Protonated_HNO3->Nitronium - H₂O DMT Dimethyl Terephthalate H2O H₂O Sigma_Complex Sigma Complex (Carbocation Intermediate) DMT->Sigma_Complex + NO₂⁺ Product Dimethyl 2-nitroterephthalate Sigma_Complex->Product - H⁺

Caption: Mechanism of Electrophilic Aromatic Nitration.

A.2. Experimental Protocol

This protocol is adapted from established procedures for the nitration of deactivated aromatic esters.[9]

Table 1: Reagents for Nitration

ReagentMolar Mass ( g/mol )QuantityMoles
Dimethyl Terephthalate194.1830.0 g0.154
Sulfuric Acid (98%)98.0893 g (50.5 mL)0.948
Nitric Acid (70%)63.0120.1 g (14.1 mL)0.223
Ice-~500 g-
Methanol32.04~100 mL-

Procedure:

  • Preparation of Nitrating Mixture: In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 98% sulfuric acid (50.5 mL).

  • Cool the flask in an ice-water bath to below 10°C.

  • Slowly add 70% nitric acid (14.1 mL) dropwise via the dropping funnel to the sulfuric acid while stirring vigorously. Maintain the temperature of the mixture below 15°C throughout the addition.

  • Reaction: Once the nitrating mixture is prepared and cooled, begin adding dimethyl terephthalate (30.0 g) in small portions over 30-45 minutes. Use a powder funnel for the addition. It is critical to maintain the reaction temperature between 15-20°C.[9] Use the ice bath to control any exotherm.

  • After the addition is complete, allow the reaction mixture to stir at 15-20°C for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Prepare a 1 L beaker containing approximately 500 g of crushed ice and water.

  • Pour the reaction mixture slowly and carefully onto the ice with vigorous stirring. A white precipitate will form.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7) to remove residual acids.

  • Purification: Recrystallize the crude product from hot methanol. Filter the hot solution to remove any insoluble impurities, then allow the filtrate to cool to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals of dimethyl 2-nitroterephthalate by vacuum filtration, wash with a small amount of cold methanol, and dry in a vacuum oven at 50°C.

  • Characterization: The expected product, dimethyl 2-nitroterephthalate, is a solid.[10] Determine the yield and characterize by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

A.3. Safety & Handling
  • Corrosive Acids: Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Perform all operations in a certified chemical fume hood.

  • Exothermic Reaction: The mixing of acids and the nitration reaction are exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of dinitrated byproducts.

  • Quenching: Always add the acid mixture to ice/water, never the other way around, to dissipate heat safely.

Part B: Synthesis of this compound via Selective Hydrolysis

B.1. Mechanistic Rationale & Selectivity

The conversion of the intermediate diester to the target mono-acid is achieved through saponification—a base-mediated hydrolysis of an ester.[11] The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling a methoxide ion (⁻OCH₃) as the leaving group to form a carboxylic acid.[11] In the basic medium, the carboxylic acid is immediately deprotonated to form a carboxylate salt.[11] An acidic workup is required in the final step to protonate the carboxylate and yield the final carboxylic acid product.

Basis for Selectivity: The selective hydrolysis of one ester group over the other in dimethyl 2-nitroterephthalate is governed by two primary factors:

  • Steric Hindrance: The ester group at the C1 position is ortho to the bulky nitro group. This steric crowding hinders the approach of the hydroxide nucleophile, making the C4 ester carbonyl carbon a more accessible site for attack.

  • Electronic Effects: The nitro group is strongly electron-withdrawing. This effect is more pronounced at the ortho and para positions. While this increases the electrophilicity of both carbonyl carbons, the steric factor is generally dominant in determining the site of nucleophilic attack in such systems.

Therefore, the ester at the C4 position (para to the nitro group) is preferentially hydrolyzed. A method using a THF-water medium with NaOH at low temperatures has been shown to be highly efficient for the selective monohydrolysis of diesters.[12]

B.2. Experimental Protocol

Table 2: Reagents for Selective Hydrolysis

ReagentMolar Mass ( g/mol )QuantityMoles
Dimethyl 2-nitroterephthalate239.1820.0 g0.0836
Sodium Hydroxide (NaOH)40.003.51 g0.0878 (1.05 eq)
Tetrahydrofuran (THF)72.11150 mL-
Water (deionized)18.02150 mL-
Hydrochloric Acid (6M)-As needed-
Ethyl Acetate88.11~200 mL-
Brine (sat. NaCl aq.)-~50 mL-

Procedure:

  • Dissolution: In a 500 mL round-bottom flask, dissolve dimethyl 2-nitroterephthalate (20.0 g) in tetrahydrofuran (150 mL).

  • Preparation of Base: In a separate beaker, dissolve sodium hydroxide (3.51 g) in deionized water (150 mL).

  • Reaction: Cool the flask containing the diester solution to 0°C in an ice-water bath.

  • Slowly add the aqueous NaOH solution to the stirred THF solution over 15-20 minutes, ensuring the temperature remains between 0-5°C.[12]

  • Stir the resulting biphasic mixture vigorously at 0°C for 2-3 hours. Monitor the reaction by TLC to observe the disappearance of the starting material and the formation of a more polar product spot.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Remove the bulk of the THF using a rotary evaporator.

  • Wash the remaining aqueous layer with ethyl acetate (50 mL) to remove any unreacted starting material. Discard the organic layer.

  • Cool the aqueous layer in an ice bath and acidify it to pH 1-2 by slowly adding 6M hydrochloric acid. A precipitate of the carboxylic acid product should form.

  • Isolation: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash them with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as toluene or an ethyl acetate/hexane mixture.

  • Characterization: The final product is a solid.[1] Determine the final yield and confirm the structure using melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Workflow Visualization

Synthesis_Workflow cluster_Nitration Part A: Nitration cluster_Hydrolysis Part B: Selective Hydrolysis A1 Prepare Nitrating Mixture (H₂SO₄ + HNO₃) at <15°C A2 Add Dimethyl Terephthalate at 15-20°C A1->A2 A3 Stir for 2 hours at 15-20°C A2->A3 A4 Quench on Ice-Water A3->A4 A5 Filter and Wash Solid with Cold Water A4->A5 A6 Recrystallize from Methanol A5->A6 A7 Isolate & Dry Intermediate: Dimethyl 2-nitroterephthalate A6->A7 B1 Dissolve Intermediate in THF A7->B1 Proceed to Part B B2 Add aq. NaOH at 0°C B1->B2 B3 Stir for 2-3 hours at 0°C B2->B3 B4 Acidify with HCl to pH 1-2 B3->B4 B5 Extract with Ethyl Acetate B4->B5 B6 Dry and Concentrate B5->B6 B7 Recrystallize Product B6->B7 B8 Isolate & Dry Final Product: This compound B7->B8

Caption: Step-by-step experimental workflow diagram.

References

Application Notes and Protocols for the Selective Hydrolysis of Dimethyl 2-Nitroterephthalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The selective monohydrolysis of symmetric diesters is a cornerstone transformation in organic synthesis, providing access to valuable mono-acid mono-ester building blocks. Dimethyl 2-nitroterephthalate is a readily available starting material, and its selective hydrolysis product, 2-carbomethoxy-3-nitrobenzoic acid (or 4-carbomethoxy-2-nitrobenzoic acid depending on the site of hydrolysis), is a crucial intermediate in the synthesis of a wide array of functional molecules, including dyes, polymers, and pharmaceutical agents.[1][2]

The primary challenge in this transformation lies in achieving high selectivity for the mono-hydrolyzed product while minimizing the formation of the diacid and avoiding incomplete conversion of the starting diester. The electronic and steric environment of the two ester groups, influenced by the ortho-nitro substituent, dictates the regioselectivity of the hydrolysis. This guide provides a comprehensive overview of the principles, protocols, and analytical methods for achieving efficient and selective monohydrolysis of dimethyl 2-nitroterephthalate.

I. Scientific Principles and Mechanistic Insights

The Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification)

The hydrolysis of esters in the presence of a base, commonly referred to as saponification, is a well-established reaction.[3][4] The process is effectively irreversible because the final step involves an acid-base reaction where the alkoxide deprotonates the newly formed carboxylic acid.[5][6]

The reaction proceeds via a nucleophilic acyl substitution mechanism:

  • Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate.[5][6]

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide ion (CH₃O⁻) as a leaving group.

  • Deprotonation: The methoxide ion is a strong base and promptly deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol. This acid-base equilibrium strongly favors the products, driving the reaction to completion.[5]

  • Protonation: A final acidification step during the workup is required to protonate the carboxylate salt and isolate the carboxylic acid product.[3]

Caption: General mechanism of base-catalyzed ester hydrolysis.

Factors Influencing Selectivity

Achieving selective mono-hydrolysis of a symmetric diester like dimethyl 2-nitroterephthalate is a kinetic challenge. The goal is to exploit the subtle differences in reactivity between the first and second hydrolysis steps.

  • Stoichiometry: The most straightforward approach to favor mono-hydrolysis is to use a sub-stoichiometric amount of the base (typically 0.9 to 1.1 equivalents).

  • Temperature: Lowering the reaction temperature (e.g., to 0 °C) generally increases selectivity by reducing the rate of the second hydrolysis reaction more significantly than the first.[7]

  • Solvent System: The choice of solvent is critical. A mixed-solvent system, such as tetrahydrofuran (THF) and water, is often employed to ensure the solubility of the nonpolar ester in the aqueous base.[7][8] The use of a small amount of a polar aprotic co-solvent in a predominantly aqueous medium can lead to a semi-two-phase system where the reaction occurs at the interface, which has been shown to enhance selectivity.[7][9]

  • Cation Effects (Li⁺ vs. Na⁺/K⁺): The nature of the alkali metal cation can influence the reaction. Lithium hydroxide (LiOH) is often cited for providing improved selectivity in certain cases.[10] It is proposed that the small, hard lithium cation can coordinate to the carbonyl oxygen, activating the ester group towards nucleophilic attack and potentially influencing the conformation of the intermediate.[11][12][13]

  • Electronic and Steric Effects: For dimethyl 2-nitroterephthalate, the two ester groups are in non-equivalent positions relative to the electron-withdrawing nitro group. The ester group at the C1 position is ortho to the nitro group, while the ester at the C4 position is meta. This electronic difference, combined with potential steric hindrance from the ortho-nitro group, will likely lead to a preferential hydrolysis at one of the two sites.

II. Experimental Protocols

Protocol 1: Selective Monohydrolysis using Sodium Hydroxide in a THF/Water System

This protocol is adapted from established methods for the highly selective monohydrolysis of symmetric diesters.[7][14] The use of a THF/water co-solvent system at low temperature is key to achieving high yields of the mono-acid.

Materials and Reagents:

  • Dimethyl 2-nitroterephthalate (C₁₀H₉NO₆, MW: 239.18 g/mol )[15]

  • Sodium hydroxide (NaOH), pellets

  • Tetrahydrofuran (THF), reagent grade

  • Hydrochloric acid (HCl), concentrated (37%)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, Büchner funnel

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (41.8 mmol) of dimethyl 2-nitroterephthalate in 50 mL of THF.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to allow it to cool to 0 °C.

  • Base Addition: In a separate beaker, prepare a 1.0 M solution of NaOH by dissolving 1.67 g (41.8 mmol, 1.0 equivalent) of NaOH in 41.8 mL of deionized water. Cool this solution to 0 °C.

  • Hydrolysis Reaction: Add the cold NaOH solution dropwise to the stirred solution of the diester over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • Reaction Monitoring: Stir the mixture vigorously at 0 °C. Monitor the reaction progress by TLC or HPLC (see Section III) every 30 minutes. The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting material.

  • Workup - Quenching and Acidification: Once the reaction is complete, carefully add 1 M HCl solution dropwise at 0 °C until the pH of the aqueous layer is approximately 1-2. A white precipitate of the mono-acid product should form.

  • Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of ethyl acetate and shake vigorously. Separate the layers. Extract the aqueous layer two more times with 50 mL portions of ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude mono-acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 2-nitroterephthalic acid monomethyl ester.

Protocol 2: Selective Monohydrolysis using Lithium Hydroxide

This protocol utilizes lithium hydroxide, which can offer different selectivity compared to sodium hydroxide.[10][11][16]

Materials and Reagents:

  • Dimethyl 2-nitroterephthalate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 5.0 g (20.9 mmol) of dimethyl 2-nitroterephthalate in a mixture of 40 mL of THF and 20 mL of water in a 250 mL round-bottom flask.

  • Base Addition: Add 0.88 g (20.9 mmol, 1.0 equivalent) of lithium hydroxide monohydrate to the solution at room temperature.

  • Hydrolysis Reaction: Stir the mixture at room temperature. The reaction is generally slower than with NaOH and may require overnight stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup and Purification: Follow steps 6-9 from Protocol 1 to quench the reaction, isolate, and purify the product.

Experimental Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification & Analysis Setup 1. Dissolve Diester in THF/H₂O Cool 2. Cool to 0°C Setup->Cool AddBase 3. Add Base (e.g., NaOH) Dropwise Cool->AddBase React 4. Stir and Monitor (TLC/HPLC) AddBase->React Acidify 5. Acidify with HCl to pH 1-2 React->Acidify Extract 6. Extract with Ethyl Acetate Acidify->Extract Dry 7. Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate 8. Concentrate in vacuo Dry->Concentrate Purify 9. Recrystallize Concentrate->Purify Analyze 10. Characterize (NMR, MS, MP) Purify->Analyze

Caption: General experimental workflow for selective monohydrolysis.

III. Analytical Methods for Reaction Monitoring

Careful monitoring is essential to stop the reaction at the point of maximum monoester concentration.

MethodPrinciple & Application
Thin Layer Chromatography (TLC) A rapid, qualitative method to visualize the consumption of the starting diester and the formation of products. The mono-acid, being more polar, will have a lower Rf value than the starting diester. The diacid will be even more polar and may remain at the baseline. A typical eluent system is a mixture of hexane and ethyl acetate with a small amount of acetic acid (e.g., 70:30:1 Hexane:EtOAc:AcOH).
High-Performance Liquid Chromatography (HPLC) Provides quantitative data on the relative amounts of starting material, monoester, and diacid. A reverse-phase C18 column with a gradient elution of water (with 0.1% formic or acetic acid) and acetonitrile or methanol is commonly used. Detection is typically done with a UV detector at a wavelength where all components absorb (e.g., 254 nm).[17][18]
Gas Chromatography-Mass Spectrometry (GC-MS) Can be used to monitor the reaction, but the carboxylic acid products must first be derivatized (e.g., by methylation with diazomethane or silylation) to make them volatile. This method is excellent for confirming the identity of the components.[19][20]

IV. Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield of Monoester Reaction stopped too early or proceeded too far.Optimize reaction time through careful HPLC or TLC monitoring. Take aliquots at regular intervals to determine the point of maximum monoester concentration.
Significant Diacid Formation Reaction temperature too high; too much base added; reaction time too long.Perform the reaction at 0 °C or lower. Use exactly one equivalent of base, added slowly. Stop the reaction as soon as the starting material is consumed.
Incomplete Reaction Insufficient base; low reaction temperature; short reaction time.Ensure accurate stoichiometry of the base. If the reaction is too slow at 0 °C, allow it to warm slightly or run for a longer period.
Difficulty in Product Isolation Product is partially soluble in the aqueous layer.After acidification, saturate the aqueous layer with NaCl to decrease the solubility of the organic acid before extraction. Perform multiple extractions with ethyl acetate.

V. Safety Precautions

  • Dimethyl 2-nitroterephthalate: Nitroaromatic compounds should be handled with care as they can be toxic. Avoid inhalation of dust and skin contact.

  • Sodium Hydroxide / Lithium Hydroxide: Corrosive bases. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Tetrahydrofuran (THF): Highly flammable and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.

  • Concentrated Hydrochloric Acid: Highly corrosive and releases toxic fumes. Handle only in a fume hood with proper PPE.

VI. References

  • Hydroxide-catalyzed cleavage of selective ester bonds in phosphatidylcholine: An FTIR study. (n.d.). ResearchGate.

  • Hydrolysis of esters. (n.d.). Chemguide.

  • Bases. (n.d.). ACS GCI Pharmaceutical Roundtable.

  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. (2021). Journal of the Japan Petroleum Institute.

  • Analytical methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR).

  • Top 10 Opportunities for Process Improvement using Phase Transfer Catalysis. (n.d.). Phase Transfer Catalysis Home Page.

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). AmeliCA.

  • Anantakrishnan, S. V., & Krishnamurti, S. (1941). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A.

  • Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry.

  • Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Data.

  • Process for concurrent hydrolysis of esters and separation of products using a simulated moving bed. (1996). Google Patents.

  • A Mild Hydrolysis of Esters Mediated by Lithium Salts. (2007). Tetrahedron Letters.

  • Ester Hydrolysis with NaOH - Mechanism, Synthesis & FAQs. (n.d.). Testbook.

  • Kinetics of alkaline hydrolysis of synthetic organic esters. (2020). ChemRxiv.

  • 2-AMINOTEREPHTHALIC ACID synthesis. (n.d.). ChemicalBook.

  • Anantakrishnan, S. V., & Anantaraman, A. V. (1959). Kinetic Studies in Ester Hydrolysis. Part VIII. The Alkaline Hydrolysis of Ethyl Acetate in Acetone-Water Mixtures. Proceedings of the Indian Academy of Sciences - Section A.

  • Fast and very slow reactions: phase transfer catalysis. (n.d.). Oak Ridge National Laboratory.

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023). ResearchGate.

  • Analytical Methods for Organophosphorus Pesticides in Environmental and Biological Samples. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR).

  • Solvent Effect on Kinetics and Mechanism of Hydrolysis of Biologically Active Esters. (2023). Rasayan Journal of Chemistry.

  • Hydrolysis mechanism of DMT with an Nb/HZSM‐5 catalyst. (2022). Journal of Chemical Technology & Biotechnology.

  • Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry.

  • Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. (2019). MDPI.

  • Effect of a phase transfer catalyst structure on the alkaline hydrolysis of poly(ethylene terephthalate). (2017). Green Chemistry.

  • Analytical Methods for Di-n-butyl phthalate. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR).

  • Dimethyl 2-nitroterephthalate. (2008). Acta Crystallographica Section E: Structure Reports Online.

  • A Simple and Environmental-Friendly Procedure to Synthesize 2-Methyl Terephthalic Acid. (n.d.). TCI Journals.

  • Detection of Micellar Aggregates as Key Intermediates in the Selective Monohydrolysis of Symmetric Diesters in Aqueous Media. (2023). The Journal of Organic Chemistry.

  • Base-catalyzed ester hydrolysis in a toluene-water system. (1990). Industrial & Engineering Chemistry Research.

  • Hydrolysis of Dimethyl Terephthalate for the Production of Terephthalic Acid. (2001). Korean Journal of Chemical Engineering.

  • Dimethyl nitroterephthalate. (n.d.). PubChem.

  • Application Note and Protocol: Base-Mediated Saponification of Methyl 4,5-dimethyl-2-nitrobenzoate. (n.d.). Benchchem.

  • Synthesis and identification of dinitro- and diamino-terephthalic acid. (2018). ResearchGate.

  • A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. (2023). MDPI.

  • Highly efficient selective monohydrolysis of dialkyl malonates and their derivatives. (2008). Tetrahedron.

  • Dimethylphthalate hydrolysis by specific microbial esterase. (1998). FEMS Microbiology Letters.

  • A process for preparing a monoester of terephthalic acid and its derivatives. (2006). Google Patents.

  • Preparation of Monoalkyl Terephthalates: An Overview. (2007). Organic Preparations and Procedures International.

  • Highly efficient and practical monohydrolysis of symmetric diesters. (2011). Grantome.

  • Synthesis of half esters. (2008). Google Patents.

  • Preparation of terephthalalic acid by hydrolysis of dimethyl terephthalate. (1980). Google Patents.

  • Selective Hydrolysis by Engineered Cutinases: Characterization of Aliphatic-aromatic Polyester Homo and Co-polymers by LC and LC-MS. (2023). ChemRxiv.

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (2016). Revista de la Sociedad Química de México.

  • Analytical Methods for Benzidine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR).

  • Saponification. (2021). YouTube.

References

Application Note & Protocol: Synthesis of Methyl 3-carboxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of methyl 3-carboxy-4-nitrobenzoate, a valuable bifunctional building block in medicinal chemistry and materials science. The protocol details a robust method for the selective mono-esterification of 4-nitroisophthalic acid via an acid-catalyzed Fischer esterification. This guide is intended for researchers and professionals in organic synthesis, offering in-depth procedural details, mechanistic insights, safety protocols, and troubleshooting advice to ensure a successful and reproducible outcome.

Introduction and Scientific Context

Methyl 3-carboxy-4-nitrobenzoate, also known as 4-nitroisophthalic acid 1-methyl ester, is an aromatic compound featuring three distinct functional groups: a carboxylic acid, a methyl ester, and a nitro group. This unique arrangement makes it a highly versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and functional polymers. The differential reactivity of the carboxylic acid and ester groups allows for selective sequential reactions, a critical advantage in multi-step synthesis.

The preparation of this compound is most commonly achieved through the selective mono-esterification of its parent diacid, 4-nitroisophthalic acid. The Fischer-Speier esterification is the chosen method for this transformation, leveraging the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1] The key to achieving high yields of the desired mono-ester lies in controlling the stoichiometry of the reactants, where the diacid is the limiting reagent relative to the alcohol, which also serves as the solvent.

Reaction Mechanism: Fischer-Speier Esterification

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The mechanism involves several key equilibrium steps:

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of one of the carboxylic acid groups on 4-nitroisophthalic acid. This significantly increases the electrophilicity of the carbonyl carbon.[2]

  • Nucleophilic Attack: A molecule of methanol, the alcohol, acts as a nucleophile and attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.[2]

  • Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups of the tetrahedral intermediate. This converts the hydroxyl group into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. This results in a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[1]

By using a large excess of methanol, the equilibrium is driven towards the formation of the ester product according to Le Châtelier's principle.

Experimental Design and Workflow

The synthesis is designed as a one-pot reaction followed by a simple precipitation and purification workflow.

Overall Reaction Scheme

Caption: Fischer esterification of 4-nitroisophthalic acid.

Experimental Workflow Diagram

G A 1. Reagent Setup Combine 4-nitroisophthalic acid and methanol in a round-bottom flask. B 2. Catalyst Addition Carefully add concentrated H₂SO₄ dropwise while cooling. A->B C 3. Reaction Heat the mixture to reflux for 2-3 hours. B->C D 4. Monitoring (Optional) Track reaction progress using Thin-Layer Chromatography (TLC). C->D Periodic sampling E 5. Product Precipitation Cool the reaction mixture and pour it into ice-water. C->E F 6. Isolation Collect the solid product by vacuum filtration. Wash with cold water. E->F G 7. Purification Recrystallize the crude product from an appropriate solvent (e.g., aqueous methanol). F->G H 8. Drying & Characterization Dry the purified product under vacuum. Analyze via MP, IR, and NMR. G->H

Caption: Step-by-step experimental workflow diagram.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleCAS Number
4-Nitroisophthalic acid≥98%Sigma-Aldrich610-29-7
Methanol (Anhydrous)ACS Grade, ≥99.8%Fisher Scientific67-56-1
Sulfuric Acid (H₂SO₄)Concentrated, 95-98%VWR7664-93-9
Deionized WaterHigh PurityIn-house7732-18-5
Sodium Bicarbonate (NaHCO₃)Saturated SolutionLab Grade144-55-8
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeLab Grade7487-88-9
Ethyl AcetateACS GradeLab Grade141-78-6
HexanesACS GradeLab Grade110-54-3
Equipment
  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter flask

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Glass stirring rod

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Melting point apparatus

Step-by-Step Synthesis Procedure

Causality: The following protocol is adapted from established Fischer esterification procedures for analogous nitrobenzoic acids.[3] The quantities are based on a 5-gram scale of the starting diacid.

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitroisophthalic acid (5.0 g, 23.7 mmol).

    • Add 80 mL of anhydrous methanol. Stir the suspension at room temperature. The diacid will not fully dissolve initially.

  • Catalyst Addition:

    • Place the flask in an ice-water bath to cool the mixture to 0-5 °C.

    • CAUTION: With vigorous stirring, slowly add concentrated sulfuric acid (2.0 mL) dropwise using a glass pipette. The addition should be exothermic; maintain the temperature below 15 °C.[4]

  • Reflux:

    • Once the catalyst addition is complete, remove the ice bath. Attach a reflux condenser to the flask.

    • Heat the mixture to a gentle reflux (approx. 65 °C) using a heating mantle.

    • Maintain the reflux for 2-3 hours. The solid should dissolve as the reaction progresses, forming a clear, yellowish solution.

  • Reaction Work-up and Isolation:

    • After the reflux period, allow the flask to cool to room temperature.

    • In a separate 600 mL beaker, prepare approximately 200 g of crushed ice with 100 mL of cold deionized water.

    • Slowly pour the cooled reaction mixture into the ice-water slurry while stirring vigorously with a glass rod. A white or pale-yellow precipitate of the crude product will form.[5]

    • Continue stirring for 15-20 minutes to allow for complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove any residual acid and methanol.

  • Purification (Recrystallization):

    • Transfer the crude solid to a 250 mL Erlenmeyer flask.

    • Add a minimal amount of a hot 1:1 methanol/water mixture until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold methanol.

    • Dry the final product in a vacuum oven at 50-60 °C to a constant weight.

Characterization
  • Yield: Calculate the percentage yield based on the initial mass of 4-nitroisophthalic acid.

  • Melting Point: Determine the melting point of the purified product. The literature melting point for the isomeric 5-nitroisophthalic acid monomethyl ester is 175-179 °C, which can serve as a rough reference.[6]

  • Thin-Layer Chromatography (TLC): Monitor the reaction and assess purity.

    • Mobile Phase: 3:1 Hexanes:Ethyl Acetate with 1% acetic acid.

    • Visualization: UV lamp (254 nm). The product spot should be less polar (higher Rƒ value) than the starting diacid.

  • Spectroscopy:

    • FTIR (ATR): Look for characteristic peaks: ~1730 cm⁻¹ (ester C=O stretch), ~1700 cm⁻¹ (carboxylic acid C=O stretch), ~3000 cm⁻¹ (broad, carboxylic acid O-H stretch), 1530 and 1350 cm⁻¹ (N-O stretches of the nitro group).

    • ¹H NMR (DMSO-d₆): Expect signals for the three aromatic protons, a singlet for the methyl ester protons (~3.9 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).

Quantitative Data Summary

ParameterValue
4-Nitroisophthalic acid (mass)5.0 g
4-Nitroisophthalic acid (moles)23.7 mmol
Methanol Volume80 mL
Conc. H₂SO₄ Volume2.0 mL
Reaction TemperatureReflux (~65 °C)
Reaction Time2-3 hours
Theoretical Yield5.36 g
Expected Yield70-85%

Safety and Hazard Management

Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All procedures should be performed inside a certified chemical fume hood.

  • 4-Nitroisophthalic acid: May cause skin and eye irritation.

  • Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Reacts violently with water. Handle with extreme care.[7]

  • Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.[8]

  • General Precautions: Avoid inhalation of dust and vapors.[8] In case of skin contact, wash immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Starting material is wet. 3. Insufficient catalyst.1. Increase reflux time and monitor by TLC. 2. Ensure starting diacid is thoroughly dry. 3. Ensure proper amount of H₂SO₄ was added.
Product is an Oil, Fails to Solidify 1. Presence of impurities (e.g., unreacted starting material, diester). 2. Incomplete removal of solvent.1. Attempt to induce crystallization by scratching the flask with a glass rod. Purify via column chromatography if necessary.[9] 2. Ensure the product is thoroughly dried under vacuum.
Multiple Spots on TLC 1. Incomplete reaction (starting material spot). 2. Formation of the diester byproduct.1. Increase reaction time. 2. Reduce reaction time in future runs. Use column chromatography on silica gel for purification.[9]

References

Application Notes and Protocols for 5-(Methoxycarbonyl)-2-nitrobenzoic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Safety-Catch Linker for Traceless Solid-Phase Synthesis

In the realm of solid-phase synthesis, the choice of a linker molecule is paramount, dictating the conditions for both synthesis and cleavage, and ultimately influencing the purity and yield of the final product. 5-(Methoxycarbonyl)-2-nitrobenzoic acid emerges as a sophisticated tool in this context, functioning as a safety-catch linker that offers remarkable stability during synthesis and a highly specific, traceless cleavage under reductive conditions.

The "safety-catch" principle relies on a linker that is stable to the reaction conditions used for chain elongation but can be "activated" by a specific chemical transformation to become labile for cleavage.[1][2] In the case of this compound, the chemically inert nitro group serves as the latent activation site. This application note provides a comprehensive guide to the utilization of this versatile linker in solid-phase synthesis, detailing its mechanism of action and providing step-by-step protocols for its application.

Mechanism of Action: The Reductive Cyclization Pathway

The utility of the this compound linker is rooted in a two-step activation and cleavage process. Initially, the linker is robust and withstands the standard conditions of solid-phase peptide synthesis (SPPS) or solid-phase organic synthesis (SPOS).

Step 1: Activation via Nitro Group Reduction

The key activation step is the selective reduction of the aromatic nitro group to an amine. This transformation is typically achieved with high efficiency using mild reducing agents such as tin(II) chloride (SnCl₂) in a suitable solvent.[3][4] This reduction converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, thereby "arming" the linker for cleavage.

Step 2: Traceless Cleavage via Intramolecular Cyclization

Upon formation of the 2-aminobenzamide moiety, the linker is primed for cleavage. The cleavage is driven by an intramolecular cyclization of the newly formed aniline nitrogen onto the carbonyl group of the amide bond linking the synthesized molecule to the linker. This cyclization results in the formation of a stable quinazolinone-like structure that remains attached to the solid support, while the desired product is released into solution without any residual linker fragment (traceless cleavage). The presence of the electron-withdrawing methoxycarbonyl group at the 5-position is anticipated to influence the kinetics of this cyclization.

G

Experimental Protocols

The following protocols provide a general framework for the use of this compound in solid-phase synthesis. Optimization may be required depending on the specific solid support and the nature of the synthesized molecule.

Protocol 1: Immobilization of the Linker onto Merrifield Resin

This protocol describes the attachment of this compound to a chloromethylated polystyrene resin (Merrifield resin).

Materials:

  • Merrifield resin (100-200 mesh, 1% DVB, ~1.0 mmol/g Cl)

  • This compound

  • Potassium fluoride (KF) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the Merrifield resin (1.0 g, ~1.0 mmol) in DMF (10 mL) for 1 hour in a reaction vessel.

  • In a separate flask, dissolve this compound (2.5 mmol) and KF (5.0 mmol) or Cs₂CO₃ (2.5 mmol) in DMF (15 mL).

  • Drain the DMF from the swollen resin and add the solution from step 2.

  • Heat the reaction mixture at 50-60 °C for 12-24 hours with gentle agitation.

  • Allow the resin to cool to room temperature.

  • Filter the resin and wash sequentially with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum to a constant weight.

  • Determine the loading of the linker on the resin using a suitable method (e.g., picric acid titration or saponification and subsequent UV analysis of the cleaved linker).

Protocol 2: Attachment of the First Building Block (e.g., an Fmoc-protected Amino Acid)

This protocol outlines the coupling of the first synthetic unit to the immobilized linker.

Materials:

  • Linker-functionalized resin from Protocol 1

  • Fmoc-protected amino acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • DMF

  • DCM

Procedure:

  • Swell the linker-functionalized resin (~0.5 mmol) in DCM (5 mL) for 1 hour.

  • In a separate flask, dissolve the Fmoc-protected amino acid (2.0 mmol) in a minimal amount of DMF and dilute with DCM (10 mL).

  • Cool the amino acid solution to 0 °C and add DIC (2.0 mmol). Stir for 10 minutes.

  • Add the activated amino acid solution and a catalytic amount of DMAP (0.05 mmol) to the swollen resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Filter the resin and wash with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Cap any unreacted hydroxyl groups by treating the resin with a solution of acetic anhydride and pyridine in DCM for 30 minutes.[5]

  • Wash the resin as in step 6 and dry under vacuum.

Protocol 3: On-Resin Synthesis

Following the attachment of the first building block, the synthesis of the target molecule can proceed using standard solid-phase synthesis protocols (e.g., Fmoc-based peptide synthesis).[5]

Protocol 4: Activation and Cleavage

This two-step protocol describes the activation of the linker by nitro group reduction, followed by the cyclative cleavage of the synthesized molecule.

Step A: Nitro Group Reduction (Activation)

Materials:

  • Resin-bound product

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • DMF or N-Methyl-2-pyrrolidone (NMP)

  • DCM

  • Methanol (MeOH)

Procedure:

  • Swell the resin-bound product (~0.1 mmol) in DMF (2 mL).

  • Prepare a solution of SnCl₂·2H₂O (1.0 mmol) in DMF (3 mL).

  • Add the SnCl₂ solution to the resin suspension.

  • Agitate the mixture at room temperature for 2-4 hours. The progress of the reduction can be monitored by a colorimetric test for the disappearance of the nitro group (e.g., with a reducing agent that gives a colored product with nitro compounds).

  • Filter the resin and wash thoroughly with DMF (5 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL) to remove all tin salts.

  • Dry the resin under vacuum.

Step B: Cyclative Cleavage

Materials:

  • Activated resin from Step A

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Optional: A mild acid catalyst (e.g., 1% acetic acid)

Procedure:

  • Swell the activated resin in DCM or THF (5 mL).

  • Agitate the resin suspension at room temperature or with gentle heating (e.g., 40 °C). The cleavage can be monitored by taking small aliquots of the solution and analyzing by HPLC or LC-MS. The rate of cleavage will be dependent on the nature of the C-terminal residue of the synthesized molecule.

  • Once cleavage is complete (typically 12-48 hours), filter the resin and collect the filtrate containing the cleaved product.

  • Wash the resin with additional DCM or THF (3 x 5 mL) and combine the washings with the filtrate.

  • Evaporate the solvent to obtain the crude product.

Data Presentation: Key Parameters

ParameterRecommended ConditionsNotes
Linker Immobilization
ResinMerrifield or Wang ResinHydroxymethyl-functionalized resins can also be used.
Coupling ReagentsKF or Cs₂CO₃ in DMFFor attachment to chloromethyl resins.
Reaction Temperature50-60 °C
Reaction Time12-24 hours
First Building Block Attachment
Coupling MethodDIC/DMAPStandard esterification conditions.
Reaction Time2-4 hours
Activation (Nitro Reduction)
Reducing AgentTin(II) chloride dihydrateA 10-fold excess is recommended.
SolventDMF or NMP
Reaction Time2-4 hours
Cleavage (Cyclization)
SolventDCM or THF
TemperatureRoom temperature to 40 °CMay require optimization.
AdditivesMild acid (e.g., 1% acetic acid)May accelerate cleavage.
Reaction Time12-48 hoursHighly substrate-dependent.

G

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through in-process monitoring.

  • Linker Loading: Accurate determination of the initial linker loading is crucial for subsequent stoichiometric calculations.

  • Reaction Monitoring: The progress of coupling reactions in SPPS can be monitored using qualitative tests like the Kaiser test for free primary amines.[5]

  • Cleavage Monitoring: The release of the product during the final cleavage step should be monitored by HPLC or LC-MS to determine the optimal reaction time and to assess the purity of the crude product.

  • Byproduct Analysis: Characterization of the resin-bound byproduct can confirm the proposed cyclative cleavage mechanism.

Conclusion

This compound offers a powerful and elegant solution for the solid-phase synthesis of molecules requiring a traceless cleavage strategy. Its stability under standard synthesis conditions, coupled with a specific and mild activation and cleavage protocol, makes it a valuable addition to the toolkit of synthetic chemists. The protocols provided herein serve as a detailed guide for the successful implementation of this novel safety-catch linker in a variety of research and development applications.

References

Application Note & Protocol: Strategic Amide Synthesis via Coupling of 5-(Methoxycarbonyl)-2-nitrobenzoic Acid with Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-(Methoxycarbonyl)-2-nitrobenzoic Acid in Synthesis

This compound is a valuable bifunctional building block in modern organic synthesis, particularly within pharmaceutical and materials science research. Its structure presents a carboxylic acid for amide bond formation, an ester for potential subsequent transformations, and a nitro group that serves as both a powerful electron-withdrawing group and a synthetic handle for further functionalization (e.g., reduction to an amine). The amide bond is a cornerstone of countless active pharmaceutical ingredients (APIs), contributing to their metabolic stability and ability to engage in critical hydrogen bonding with biological targets.[1][2]

This guide provides a comprehensive overview of the principles, experimental considerations, and detailed protocols for the efficient coupling of this compound with primary and secondary amines. We will delve into the mechanistic rationale behind reagent selection and provide a robust, field-proven protocol for researchers in drug discovery and chemical development.

Foundational Principles: Overcoming the Challenge of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are incompatible with complex, thermally sensitive molecules.[3][4] Therefore, the reaction necessitates the use of coupling reagents to "activate" the carboxylic acid, converting its hydroxyl group into a better leaving group and rendering the carbonyl carbon highly electrophilic for attack by the amine nucleophile.

Mechanism of Action: The Role of Coupling Reagents

The most prevalent and efficient methods utilize coupling reagents, which react with the carboxylate to form a highly reactive acyl-substituted intermediate. This intermediate is then readily attacked by the amine to form the desired amide. Uronium-based reagents, such as HATU, are particularly effective as they generate an activated O-acylisourea intermediate that reacts rapidly with amines, minimizing side reactions and racemization in chiral substrates.[5][6]

Amide Coupling Mechanism RCOOH 5-(Methoxycarbonyl)- 2-nitrobenzoic acid ActiveIntermediate Activated Ester Intermediate (Highly Electrophilic) RCOOH->ActiveIntermediate Activation CouplingAgent Coupling Reagent (e.g., HATU) + Base CouplingAgent->ActiveIntermediate Tetrahedral Tetrahedral Intermediate ActiveIntermediate->Tetrahedral Amine Primary or Secondary Amine (R₂NH) Amine->Tetrahedral Nucleophilic Attack Amide Final Amide Product Tetrahedral->Amide Collapse & Proton Transfer Byproducts Byproducts (e.g., Tetramethylurea) Tetrahedral->Byproducts Experimental Workflow Setup 1. Reaction Setup (Reagents in Flask) Initiate 2. Add Solvent & Base (0 °C to RT) Setup->Initiate Monitor 3. Monitor Reaction (TLC / LC-MS) Initiate->Monitor Workup 4. Aqueous Workup (Wash with HCl, NaHCO₃, Brine) Monitor->Workup Reaction Complete Isolate 5. Isolate Crude Product (Dry & Concentrate) Workup->Isolate Purify 6. Purification Isolate->Purify Recryst Recrystallization Purify->Recryst Chroma Column Chromatography Purify->Chroma Final 7. Pure Amide Product Recryst->Final Chroma->Final

References

Application Note & Protocols: Leveraging 5-(Methoxycarbonyl)-2-nitrobenzoic Acid for PROTAC® Linker Development

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.

Abstract: Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] The efficacy of these heterobifunctional molecules is critically dependent on the chemical linker that connects the POI-binding warhead to the E3 ubiquitin ligase-recruiting ligand.[3][4][5] This application note provides a detailed guide on the use of 5-(methoxycarbonyl)-2-nitrobenzoic acid as a versatile and strategic building block for the synthesis of PROTAC linkers. We will explore the chemical rationale for its use, provide detailed synthetic protocols, and discuss its role in influencing the physicochemical properties of the final PROTAC molecule.

Introduction: The Central Role of the Linker in PROTAC Design

PROTACs are comprised of three key components: a warhead for the POI, an E3 ligase ligand, and a linker that tethers them together.[5][6] This linker is not merely a spacer; it is a critical determinant of the PROTAC's overall success, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility, permeability, and metabolic stability.[4][7][8] The length, rigidity, and chemical composition of the linker must be carefully optimized to ensure a productive ternary complex geometry that facilitates the ubiquitination of the POI.[1][7]

Commonly used linkers include flexible polyethylene glycol (PEG) and alkyl chains, which are synthetically accessible and allow for systematic variation in length.[3][5][] However, there is a growing interest in developing more rigid or functionalized linkers to improve selectivity and pharmacokinetic properties.[1][4] Rigid linkers, such as those incorporating aromatic or heterocyclic motifs, can pre-organize the PROTAC into a conformation favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[1]

This is where aromatic building blocks like this compound become highly valuable. This molecule offers a semi-rigid scaffold and two key functional handles—a nitro group and a methoxycarbonyl group—that can be orthogonally manipulated to construct sophisticated linkers.

Scientific Rationale: Why Use this compound?

The choice of this compound as a linker precursor is underpinned by several key chemical and strategic advantages:

  • Orthogonal Functional Handles: The molecule possesses a carboxylic acid, a methyl ester, and a nitro group. The carboxylic acid can be readily used for amide bond formation. The nitro group can be chemically reduced to an amine, providing a second reactive handle. The methyl ester can be hydrolyzed to a carboxylic acid at a later stage if needed. This orthogonality allows for controlled, stepwise synthesis.

  • Tunable Rigidity and Vectorality: The benzene ring provides a degree of rigidity to the linker, which can be beneficial for optimizing ternary complex formation.[1] The ortho relationship between the eventual amine (from the nitro group) and the carboxylic acid creates a specific exit vector for the linker, influencing the spatial orientation of the connected ligands.

  • Chemical Stability: The aromatic core is metabolically robust, contributing to the overall stability of the PROTAC molecule in vivo.

  • Synthetic Accessibility: This and similar nitrobenzoic acid derivatives are commercially available and serve as excellent starting points for multi-step syntheses.[10]

The general workflow for utilizing this linker precursor is outlined below.

PROTAC_Workflow cluster_0 PART 1: Linker Synthesis cluster_1 PART 2: PROTAC Assembly cluster_2 PART 3: Characterization A 5-(Methoxycarbonyl)- 2-nitrobenzoic acid B Nitro Group Reduction to Amine A->B e.g., H2, Pd/C C Protection of Amine (e.g., Boc group) B->C Boc2O, Et3N D Amide Coupling with E3 Ligase Ligand-Amine C->D HATU, DIPEA E Boc Deprotection D->E TFA/DCM F Amide Coupling with Warhead-Acid E->F EDC, HOBt G Final PROTAC Molecule F->G H Purification (HPLC) G->H I Structural Verification (LC-MS, NMR) H->I

Fig 1. General synthetic workflow for PROTAC assembly using the specified linker.

Detailed Protocols

The following protocols provide a step-by-step guide for the synthesis of a PROTAC using this compound as the linker precursor. These are foundational methods and may require optimization based on the specific warhead and E3 ligase ligand used.

Protocol 1: Synthesis of the Amine-Functionalized Linker Intermediate

This protocol describes the conversion of the starting material into a key intermediate where the nitro group is reduced to a Boc-protected amine, ready for subsequent coupling reactions.

Step 1.1: Reduction of the Nitro Group

  • Rationale: The nitro group is selectively reduced to an amine, which will serve as a key nucleophile for subsequent reactions. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • Dissolve this compound (1.0 eq) in methanol (MeOH, 0.1 M).

    • Add Palladium on carbon (10% Pd/C, 0.1 eq by weight) to the solution.

    • Place the reaction flask under a hydrogen atmosphere (e.g., using a hydrogen balloon) and stir vigorously at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).

    • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the Celite® pad with additional MeOH.

    • Concentrate the filtrate in vacuo to yield the crude 2-amino-5-(methoxycarbonyl)benzoic acid. This product is often used directly in the next step without further purification.

Step 1.2: Protection of the Amine

  • Rationale: The newly formed aniline is protected with a tert-butyloxycarbonyl (Boc) group. This prevents it from reacting during the subsequent amide coupling of the carboxylic acid and ensures selective reaction at the desired site.

  • Procedure:

    • Dissolve the crude 2-amino-5-(methoxycarbonyl)benzoic acid (1.0 eq) in a mixture of 1,4-dioxane and water (1:1, 0.1 M).

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and triethylamine (Et₃N, 2.5 eq).

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, acidify the reaction mixture to pH ~3 with 1 M HCl (aq).

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to yield 2-((tert-butoxycarbonyl)amino)-5-(methoxycarbonyl)benzoic acid.

Protocol 2: Stepwise PROTAC Assembly

This protocol outlines the sequential coupling of the linker intermediate to the E3 ligase ligand and the warhead. For this example, we assume the use of an amine-functionalized E3 ligase ligand (e.g., pomalidomide-amine) and a carboxylic acid-functionalized warhead.

Step 2.1: Coupling of Linker to E3 Ligase Ligand

  • Rationale: An amide bond is formed between the carboxylic acid of the linker intermediate and an amine on the E3 ligase ligand. HATU is a common and efficient peptide coupling reagent for this purpose.

  • Procedure:

    • Dissolve the Boc-protected linker from Protocol 1 (1.0 eq), the amine-functionalized E3 ligase ligand (1.1 eq), and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M).

    • Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) to the mixture.

    • Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (aq), water, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash chromatography or preparative HPLC to obtain the Boc-protected PROTAC precursor.

Step 2.2: Deprotection of the Linker's Amine

  • Rationale: The Boc protecting group is removed under acidic conditions to reveal the amine, which will then be coupled to the warhead.

  • Procedure:

    • Dissolve the purified product from Step 2.1 in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM, 0.1 M).

    • Stir at room temperature for 1-2 hours, monitoring by LC-MS.

    • Once deprotection is complete, concentrate the reaction mixture in vacuo.

    • Co-evaporate with toluene (3x) to remove residual TFA. The resulting amine salt is often used directly in the next step.

Step 2.3: Final Coupling to the Warhead

  • Rationale: This is the final step in assembling the PROTAC, forming an amide bond between the newly deprotected linker amine and a carboxylic acid on the POI-binding warhead.

  • Procedure:

    • Dissolve the carboxylic acid-functionalized warhead (1.0 eq) and the amine intermediate from Step 2.2 (1.1 eq) in anhydrous DMF (0.1 M).

    • Add a coupling agent such as EDC (1.5 eq) and an additive like HOBt (1.2 eq), followed by DIPEA (3.0 eq) to neutralize the TFA salt.

    • Stir the reaction at room temperature overnight. Monitor by LC-MS.

    • Upon completion, work up the reaction as described in Step 2.1.

    • Purify the final PROTAC molecule by preparative reverse-phase HPLC.

    • Characterize the final product thoroughly by high-resolution mass spectrometry (HRMS) and ¹H and ¹³C NMR spectroscopy.

Data and Characterization

The successful synthesis of the PROTAC must be confirmed through rigorous analytical characterization.

Analysis Purpose Expected Outcome
LC-MS Monitor reaction progress and confirm molecular weight.A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the target molecule at each step.
¹H & ¹³C NMR Confirm the chemical structure and purity.Peaks corresponding to all expected protons and carbons in the final structure, with appropriate chemical shifts and integrations.
HRMS Determine the exact mass and elemental composition.An exact mass measurement that matches the calculated theoretical mass, confirming the molecular formula.
Preparative HPLC Purify the final compound to >95% purity.A single, sharp peak in the analytical HPLC trace of the purified fraction.

The physicochemical properties of the final PROTAC should also be evaluated, as these will impact its biological performance.

Property Importance Typical Range for PROTACs
Molecular Weight (MW) Influences permeability and solubility.700 - 1100 Da[8]
cLogP A measure of lipophilicity; affects solubility and permeability.1 - 5[8]
Topological Polar Surface Area (TPSA) Impacts cell permeability.100 - 180 Ų[8]
Aqueous Solubility Crucial for formulation and bioavailability.> 10 µM is desirable.

The introduction of the aromatic ring from this compound will increase the TPSA and rigidity compared to a simple alkyl linker, which must be balanced by the properties of the warhead and E3 ligase ligand.

Mechanism of Action Visualization

The ultimate goal of the synthesized PROTAC is to induce the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.

PROTAC_MoA POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Warhead binds POI Proteasome 26S Proteasome POI->Proteasome Recognition E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3 Ligand binds Ligase Recycle PROTAC Recycling PROTAC->Recycle PolyUb Poly-Ubiquitination E3_Ligase->PolyUb Ub Transfer Ub Ubiquitin (Ub) Ub->E3_Ligase PolyUb->POI Degradation POI Degradation Proteasome->Degradation

Fig 2. PROTAC mechanism of action.

Conclusion

This compound is a highly effective and strategic starting material for the construction of PROTAC linkers. Its inherent functionality allows for a controlled, stepwise synthesis, while its aromatic core provides a semi-rigid scaffold that can be exploited to optimize the geometry of the ternary complex. The protocols and rationale presented here offer a solid foundation for researchers to design and synthesize novel PROTACs, accelerating the development of this powerful therapeutic modality. The empirical nature of PROTAC design means that systematic variation of linker length and composition is often required, and building blocks like this are essential tools in that optimization process.[3][]

References

Application Notes and Protocols for Amide Coupling with 5-(Methoxycarbonyl)-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed protocol and technical insights for the successful amide coupling of 5-(methoxycarbonyl)-2-nitrobenzoic acid. The presence of two distinct electron-withdrawing groups—a nitro group and a methoxycarbonyl group—renders this substrate electronically deactivated, presenting unique challenges and considerations for efficient amide bond formation. This document outlines the rationale behind the choice of reagents and conditions, offers step-by-step experimental procedures, and provides guidance on troubleshooting and purification.

Introduction: Navigating the Reactivity of a Doubly Deactivated System

This compound is a valuable building block in medicinal chemistry and materials science. Its rigid, substituted aromatic core allows for the precise spatial orientation of appended functionalities. However, the successful incorporation of this moiety via amide bond formation is not trivial. The carboxylic acid is electronically deactivated by the strong electron-withdrawing nature of the ortho-nitro group and the meta-methoxycarbonyl group. This deactivation can slow the rate of reaction with the amine coupling partner.

Therefore, a robust activation of the carboxylic acid is paramount. This guide will focus on two highly effective and widely adopted coupling strategies: the carbodiimide-based approach using EDC in conjunction with HOBt, and the more potent uronium salt-based method employing HATU.

Physicochemical Properties of Reactants

A thorough understanding of the properties of the starting materials and reagents is crucial for designing a successful experiment.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceKey Considerations
This compoundC₉H₇NO₆225.15Off-white to pale yellow solidElectronically deactivated carboxylic acid.
EDC·HClC₈H₁₈ClN₃191.70White crystalline solidWater-soluble carbodiimide.
HOBtC₆H₅N₃O135.13White to off-white powderAdditive to suppress racemization and improve efficiency.
HATUC₁₀H₁₅F₆N₆OP380.23White to off-white crystalline solidHighly efficient but moisture-sensitive coupling reagent.
DIPEAC₈H₁₉N129.24Colorless liquidNon-nucleophilic base.

Mechanistic Considerations: The "Why" Behind the Reagents

The direct reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that is kinetically slow at room temperature. Coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine.

EDC/HOBt Pathway

The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a workhorse in amide synthesis.[1]

  • Activation: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.

  • HOBt Interception: This unstable intermediate is prone to side reactions, including the formation of an unreactive N-acylurea byproduct. HOBt rapidly intercepts the O-acylisourea to form an HOBt-ester. This ester is more stable than the O-acylisourea but significantly more reactive than the starting carboxylic acid.[1]

  • Aminolysis: The amine coupling partner then attacks the carbonyl of the HOBt-ester to form the desired amide bond, regenerating HOBt in the process.[1] The catalytic nature of HOBt in this cycle is a key feature of this mechanism.

EDC_HOBt_Mechanism cluster_activation Activation & Intermediate Formation cluster_coupling Coupling Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (unstable) Carboxylic_Acid->O_Acylisourea +EDC EDC EDC HOBt_Ester HOBt-Ester (activated) O_Acylisourea->HOBt_Ester +HOBt HOBt HOBt Amide Amide Product HOBt_Ester->Amide + R'-NH₂ Amine R'-NH₂ HOBt_regen HOBt (regenerated)

Caption: EDC/HOBt-mediated amide coupling workflow.

HATU Pathway: Enhanced Reactivity

For challenging substrates like this compound, a more potent coupling reagent may be required. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium salt-based reagent.[1]

  • Base-Mediated Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate.

  • Active Ester Formation: The carboxylate attacks HATU to form a highly reactive OAt-active ester. The 7-azabenzotriazole (OAt) leaving group is superior to HOBt, leading to faster and more efficient reactions.

  • Aminolysis: The amine attacks the activated ester to yield the final amide product.

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + DIPEA OAt_Ester OAt-Ester (highly activated) Carboxylate->OAt_Ester + HATU HATU HATU Amide Amide Product OAt_Ester->Amide + R'-NH₂ Amine R'-NH₂

Caption: HATU-mediated amide coupling workflow.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. This compound and related nitroaromatic compounds should be handled with care as they may cause skin, eye, and respiratory irritation.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a reliable and cost-effective starting point for the coupling of this compound.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (Ethyl acetate, 1N HCl, saturated aq. NaHCO₃, brine)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 eq) dropwise. A slight exotherm may be observed.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting reagent is observed.

Protocol 2: HATU Mediated Amide Coupling

This protocol is recommended for less reactive amines or when the EDC/HOBt method yields unsatisfactory results.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup reagents

Procedure:

  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the mixture.

  • Add DIPEA (2.0-3.0 eq) dropwise.

  • Stir the reaction at room temperature for 1-4 hours. The reaction is typically faster than the EDC/HOBt method.

  • Monitoring the Reaction: Monitor by TLC or LC-MS for the disappearance of the starting material.

Work-up and Purification

The purification strategy aims to remove unreacted starting materials, the coupling reagent byproducts, and any side products.

Standard Aqueous Work-up:

  • Upon completion of the reaction, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with:

    • 1N aqueous HCl (to remove excess base like DIPEA).

    • Saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt).

    • Brine (to reduce the water content in the organic layer).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification of the Crude Product:

  • Column Chromatography: The most common method for purifying the crude amide is flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically a good starting point for elution.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be an effective purification method.

Troubleshooting and Key Considerations

Problem Potential Cause Suggested Solution
Low or No Conversion Inefficient activation of the carboxylic acid.Switch from EDC/HOBt to a more potent coupling reagent like HATU. Pre-activate the carboxylic acid with HATU for 15 minutes before adding the amine.
Low nucleophilicity of the amine.Increase the reaction temperature to 40-50 °C. Use a slight excess of the amine (up to 1.5 eq).
Formation of Side Products N-acylurea formation (with EDC).Ensure HOBt is added and that the reaction is not overly concentrated.
Guanidinylation of the amine (with HATU).Avoid a large excess of HATU. Add the amine after a brief pre-activation period of the carboxylic acid.
Hydrolysis of the methyl ester. The use of a strong base or prolonged reaction times at elevated temperatures in the presence of water can lead to the hydrolysis of the methoxycarbonyl group. Use a non-nucleophilic base like DIPEA and ensure anhydrous conditions. If hydrolysis is unavoidable, consider protecting the carboxylic acid as a different ester or performing the coupling before introducing the ester functionality.
Difficult Purification Water-soluble byproducts (e.g., EDC-urea).Perform a thorough aqueous work-up. Washing with 5% aqueous LiCl can sometimes help to remove residual DMF.

Conclusion

The amide coupling of this compound, while challenging due to its electronic properties, can be achieved with high efficiency through the careful selection of coupling reagents and reaction conditions. The use of robust activation methods, such as those employing HATU, is often beneficial. Careful monitoring of the reaction and a well-planned purification strategy are essential for obtaining the desired amide product in high purity. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully utilize this versatile building block in their synthetic endeavors.

References

Application Note: A Comprehensive Guide to the Large-Scale Synthesis of 5-(Methoxycarbonyl)-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

5-(Methoxycarbonyl)-2-nitrobenzoic acid, also known as 2-nitroterephthalic acid 5-methyl ester, is a bifunctional aromatic compound with significant potential as a versatile intermediate in the synthesis of pharmaceuticals, advanced polymers, and specialty pigments. Its structure, featuring a sterically accessible carboxylic acid, a reactive nitro group, and a methyl ester, allows for orthogonal chemical modifications. This guide provides a robust, scalable, and detailed protocol for the synthesis of this target molecule, designed for researchers and process chemists in industrial and academic settings.

The synthetic strategy detailed herein focuses on the direct nitration of commercially available monomethyl terephthalate. This approach is predicated on fundamental principles of electrophilic aromatic substitution, where the directing effects of the existing substituents—carboxylic acid and methyl ester—synergistically favor the introduction of the nitro group at the desired C-2 position. This document provides an in-depth analysis of the reaction mechanism, comprehensive safety protocols for handling the hazardous reagents and managing the exothermic reaction, step-by-step procedures for synthesis and purification, and detailed analytical methods for quality control.

Synthetic Strategy and Mechanistic Rationale

The selected pathway involves the electrophilic aromatic substitution (SEAr) nitration of monomethyl terephthalate using a standard mixed acid (sulfuric and nitric acid) reagent. This method is a cornerstone of industrial aromatic chemistry and is chosen for its high efficiency and the ready availability of reagents.

2.1 The Nitration Reaction

The overall transformation is as follows:

Figure 1: Overall reaction scheme for the nitration of monomethyl terephthalate.

2.2 Causality of Reagent Choice and Reaction Mechanism

The core of this synthesis is the generation of the highly electrophilic nitronium ion (NO₂⁺) from the dehydration of nitric acid by concentrated sulfuric acid.

  • Generation of Electrophile: 2 H₂SO₄ + HNO₃ → NO₂⁺ + H₃O⁺ + 2 HSO₄⁻

  • Electrophilic Attack and Regioselectivity: The aromatic ring of monomethyl terephthalate is deactivated towards electrophilic attack due to the electron-withdrawing nature of both the carboxylic acid (-COOH) and the methoxycarbonyl (-COOCH₃) groups. Both are established meta-directing groups.[1][2] The position C-2 (and the equivalent C-6) is meta to both substituents, making it the most electronically favorable site for substitution. The attack by the nitronium ion proceeds via a resonance-stabilized carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity. This high degree of regioselectivity is a key advantage for large-scale synthesis, minimizing the formation of unwanted isomers and simplifying purification.

G cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Aromatic Substitution HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus Protonation & Dehydration H2SO4 H₂SO₄ H2SO4->NO2_plus Protonation & Dehydration H3O_plus H₃O⁺ + 2HSO₄⁻ MMT Monomethyl Terephthalate NO2_plus->MMT Sigma Sigma Complex (Resonance Stabilized) MMT->Sigma + NO₂⁺ Product 5-(Methoxycarbonyl)- 2-nitrobenzoic acid Sigma->Product - H⁺

Figure 2: Simplified mechanism of electrophilic nitration.

Critical Safety Protocols and Hazard Management

Nitration reactions are energetically favorable and highly exothermic, posing significant risks if not properly controlled.[3] A thorough understanding and mitigation of these risks are paramount for safe operation at any scale.

3.1 Reagent and Product Hazards

  • Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive. Causes severe skin and eye burns. Hygroscopic and reacts violently with water, releasing significant heat.

  • Concentrated Nitric Acid (HNO₃): Highly corrosive and a powerful oxidizing agent.[4] Causes severe skin and eye burns and can be fatal if inhaled.[4] Reacts violently with many organic compounds.[5]

  • Nitrating Mixture (Mixed Acid): Possesses the combined hazards of its components. Its reactivity is exceptionally high.

  • Nitroaromatic Products: Generally considered toxic and are potential skin irritants. Dusts can be irritating to the respiratory system.

3.2 Process Hazards

  • Thermal Runaway: The reaction is highly exothermic. Inadequate cooling or too rapid addition of the nitrating agent can lead to a rapid temperature increase, accelerating the reaction rate uncontrollably. This can cause violent boiling, pressure buildup, and potentially an explosion.[3]

  • Gas Evolution: The reaction can produce toxic nitrogen oxide (NOₓ) fumes, especially if the temperature rises excessively.[5]

3.3 Mandatory Safety and Mitigation Measures

Control Category Measure Rationale
Engineering Controls Operate exclusively within a certified chemical fume hood with a robust sash.To contain and exhaust toxic fumes (NOₓ) and protect from splashes.[5]
Use a jacketed reactor with a reliable cooling circulator for temperature control.To actively remove the heat of reaction and maintain the set temperature.
Have an emergency quench bath (ice/water) readily available.To quickly cool and dilute the reaction in case of a thermal runaway.
Administrative Controls Prepare a detailed Standard Operating Procedure (SOP) and ensure all personnel are trained.[4]To ensure consistent and safe execution of the protocol.
Never perform this reaction alone.To ensure an immediate response is available in case of an emergency.
Perform a dry run without reagents to familiarize with the equipment and process.To identify potential operational issues before introducing hazardous materials.
Personal Protective Equipment (PPE) Acid-resistant gloves (e.g., butyl rubber or Viton).To protect hands from corrosive acids.
Chemical splash goggles and a full-face shield.[5]To provide primary and secondary protection for eyes and face.
Flame-retardant lab coat with tight-fitting cuffs.To protect skin and clothing from splashes.

Detailed Experimental Protocols

4.1 Materials and Equipment

Reagents Grade Supplier Example CAS No.
Monomethyl terephthalate≥98%Sigma-Aldrich1679-64-7
Sulfuric Acid (95-98%)ReagentFisher Scientific7664-93-9
Nitric Acid (70%)ReagentVWR7697-37-2
Sodium BicarbonateReagent-144-55-8
Hydrochloric Acid (37%)Reagent-7647-01-0
Ethanol (95%)Reagent-64-17-5
Deionized Water--7732-18-5
Equipment Specification
Jacketed Glass Reactor5 L, with overhead stirrer, thermocouple, and dropping funnel
Cooling CirculatorCapable of maintaining -10 °C to 10 °C
Vacuum Filtration SystemLarge Büchner funnel, filter flask, vacuum pump
pH MeterCalibrated
Magnetic Stirrer/HotplateFor recrystallization
Standard GlasswareBeakers, graduated cylinders, Erlenmeyer flasks

4.2 Large-Scale Synthesis Procedure (Example: 1 mole scale)

  • Reactor Setup: Assemble the 5 L jacketed reactor in a fume hood. Ensure the overhead stirrer, thermocouple, and dropping funnel are securely fitted. Connect the reactor jacket to the cooling circulator and set the circulator to -5 °C.

  • Charge Starting Material: Charge concentrated H₂SO₄ (1.5 L) to the reactor. Begin stirring (approx. 200 RPM) and allow the acid to cool to 0-5 °C.

  • Substrate Dissolution: Slowly and carefully add monomethyl terephthalate (180.16 g, 1.0 mol) in portions to the cold sulfuric acid. Ensure the temperature does not rise above 15 °C during the addition. Stir until all solids are dissolved. Cool the resulting solution back down to 0-5 °C.

  • Preparation of Nitrating Agent: In a separate beaker, cooled in an ice bath, slowly add 70% HNO₃ (69.4 mL, ~1.1 mol) to concentrated H₂SO₄ (200 mL). Caution: This addition is exothermic. Prepare this mixture just before use.

  • Nitration Reaction: Transfer the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred solution of monomethyl terephthalate over 2-3 hours. CRITICAL: Maintain the internal reaction temperature between 5 °C and 10 °C throughout the addition. Monitor the temperature closely; if it exceeds 10 °C, immediately stop the addition and allow the mixture to cool.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 1-2 hours. Monitor the reaction progress by taking a small aliquot, quenching it in water, extracting with ethyl acetate, and analyzing by TLC or HPLC.

  • Work-up - Quenching: In a separate large vessel (e.g., 20 L bucket or reactor), prepare a slurry of crushed ice and water (approx. 8 kg ice in 8 L water).

  • CRITICAL - QUENCHING STEP: With vigorous stirring of the ice/water slurry, slowly pour the reaction mixture into the slurry. This should be done carefully to manage the exotherm from the acid dilution. The product will precipitate as a pale-yellow solid.

  • Isolation: Allow the slurry to stir for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a large Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water (total of 4-6 L) until the filtrate is neutral (pH 6-7), as checked with a pH meter or pH paper. This step is crucial to remove residual acids.[6][7]

  • Drying: Press the cake as dry as possible on the filter. The crude product can be air-dried or dried in a vacuum oven at 50-60 °C. The expected crude yield is typically high (90-98%).

4.3 Purification Protocol (Recrystallization)

The primary impurity is likely unreacted starting material or minor isomeric byproducts. Recrystallization is an effective purification method.[8]

  • Solvent Selection: An ethanol/water mixture is a suitable solvent system.

  • Dissolution: Transfer the crude, dried product to a large Erlenmeyer flask. Add the minimum amount of hot 95% ethanol required to dissolve the solid completely.

  • Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added. Boil for a few minutes and then perform a hot filtration to remove the charcoal.

  • Crystallization: To the hot ethanolic solution, add hot deionized water dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50:50 ethanol/water, and dry under vacuum.

Data Summary and Visualization

5.1 Quantitative Data

Parameter Value Notes
Starting Material Monomethyl terephthalate1.0 mol (180.16 g)
Nitrating Agent 70% HNO₃ / 98% H₂SO₄1.1 mol / 200 mL
Solvent 98% H₂SO₄1.5 L
Reaction Temperature 5 - 10 °CCritical for selectivity and safety
Reaction Time 3 - 5 hoursAddition + Stir Time
Expected Crude Yield 90 - 98%202 - 220 g
Expected Purified Yield 80 - 90%180 - 202 g
Appearance Off-white to pale-yellow solid
Melting Point Approx. 176-178 °CLiterature value for isomer[9]

5.2 Experimental Workflow

Figure 3: Step-by-step large-scale synthesis workflow.

Characterization and Quality Control

Confirming the identity and purity of the final product is essential. A combination of spectroscopic and chromatographic methods should be employed.

  • ¹H NMR Spectroscopy (400 MHz, DMSO-d₆):

    • -COOH Proton: A broad singlet expected at ~13-14 ppm.

    • Aromatic Protons: Three distinct signals in the aromatic region (~8.0-8.7 ppm). A doublet, a singlet, and a doublet of doublets would confirm the 1,2,4-substitution pattern.

    • -OCH₃ Protons: A sharp singlet at ~3.9 ppm.

  • Infrared (IR) Spectroscopy (ATR):

    • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): ~1700-1720 cm⁻¹.

    • C=O Stretch (Ester): ~1725-1740 cm⁻¹.

    • N-O Asymmetric & Symmetric Stretch: Strong bands around ~1530 cm⁻¹ and ~1350 cm⁻¹.[10]

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To assess purity and quantify any isomeric impurities. Isomers of nitrobenzoic acid can often be separated by reverse-phase HPLC.[11]

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric or formic acid.

    • Detection: UV at 254 nm.

    • Analysis: The purity is determined by the area percentage of the main product peak.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound via the nitration of monomethyl terephthalate. The rationale for the synthetic strategy, rooted in the predictable regioselectivity of electrophilic aromatic substitution, makes this a reliable method for producing high-purity material. Adherence to the detailed safety and handling procedures is non-negotiable and is critical for the successful and safe execution of this synthesis at any scale. The provided analytical methods serve as a robust framework for quality control, ensuring the final product meets the required specifications for subsequent research and development activities.

References

purification of 5-(Methoxycarbonyl)-2-nitrobenzoic acid by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Purity Recovery of 5-(Methoxycarbonyl)-2-nitrobenzoic Acid via Mixed-Solvent Recrystallization

Abstract & Introduction

This compound is a key organic intermediate utilized in the synthesis of a variety of complex molecules and active pharmaceutical ingredients (APIs).[1] As with many multi-step syntheses, the crude product is often accompanied by impurities, including isomeric byproducts, unreacted starting materials, or color bodies.[2] Achieving high purity is critical for downstream applications, ensuring predictable reaction kinetics and final product integrity.

Recrystallization remains a powerful, cost-effective, and scalable technique for the purification of solid organic compounds.[3][4] The fundamental principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[5] This application note provides a detailed, field-proven protocol for the purification of this compound. We will employ a mixed-solvent system—a robust method that offers fine-tuned control over solubility and is particularly effective for compounds like nitrobenzoic acid derivatives.[6] The causality behind each step is explained to empower the researcher with a deep understanding of the process, ensuring reliable and repeatable high-purity outcomes.

The Scientific Principle: Mixed-Solvent Recrystallization

Standard single-solvent recrystallization is contingent on finding a solvent where the target compound exhibits high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[7] However, it is common to find that a compound is either too soluble or poorly soluble in most common solvents.

A mixed-solvent (or solvent-antisolvent) system elegantly circumvents this issue.[5][8] The strategy involves:

  • Dissolving the solute in a minimum amount of a hot "good" solvent in which it is highly soluble.

  • Inducing supersaturation by carefully adding a hot "poor" solvent (antisolvent), in which the solute is sparingly soluble. The two solvents must be miscible.[5]

  • The addition of the antisolvent is continued until the solution becomes faintly cloudy, indicating the saturation point has been reached.[6]

  • A few drops of the "good" solvent are added to restore clarity, ensuring the solution is perfectly saturated at that high temperature.

  • Upon slow cooling, the compound's solubility dramatically decreases, forcing the formation of well-ordered, pure crystals. Impurities, present in lower concentrations, remain dissolved in the mother liquor.[3]

For this compound, its aromatic and polar carboxylic acid/ester structure suggests good solubility in polar protic solvents like ethanol or methanol, while having poor solubility in water.[9][10] This makes an ethanol/water or methanol/water system an ideal candidate for this technique.[6]

Materials & Reagents

Item Specification Purpose
Crude ProductThis compoundThe impure solid to be purified.
"Good" SolventEthanol, Reagent Grade (95% or absolute)To dissolve the target compound.
"Poor" SolventDeionized WaterTo act as the antisolvent.
Decolorizing AgentActivated Charcoal, Powdered(Optional) To remove colored impurities.
GlasswareErlenmeyer Flasks (x3), Beaker, Stemless FunnelFor dissolution, filtration, and crystallization.
Heating ApparatusHot Plate with Stirring CapabilityTo heat the solvent and solution.
Filtration ApparatusBüchner or Hirsch Funnel, Filter Flask, Vacuum SourceFor isolating the purified crystals.
MiscellaneousFilter Paper, Glass Stir Rod, Watch Glass, SpatulaStandard laboratory equipment.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed for purifying an initial ~5.0 g batch of crude product. Adjust solvent volumes proportionally for different scales.

Step 1: Dissolution of the Crude Product
  • Place approximately 5.0 g of crude this compound into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • In a separate beaker, heat approximately 50-60 mL of ethanol on the hot plate to a gentle boil.

  • Add the minimum volume of hot ethanol to the flask containing the crude solid, with continuous stirring, until the solid completely dissolves.[2] Start with ~15-20 mL and add in small portions. The goal is to create a concentrated solution.

    • Scientist's Note (Causality): Using the minimum amount of hot solvent is critical. Excess solvent will reduce the recovery yield, as more of the product will remain dissolved in the mother liquor even after cooling.[2]

Step 2: Decolorization (Optional)
  • If the resulting solution is significantly colored (e.g., dark yellow or brown), remove the flask from the heat.

  • Allow the solution to cool for 30-60 seconds to prevent violent boiling upon the next addition.

  • Add a very small amount of activated charcoal (a spatula tip's worth) to the solution.

  • Return the flask to the hot plate and gently boil for 2-3 minutes with stirring.

    • Scientist's Note (Causality): Activated charcoal has a high surface area that adsorbs large, colored impurity molecules.[2][3] However, it can also adsorb the target compound, so use it sparingly to avoid significant yield loss. Never add charcoal to a boiling solution, as it can cause it to boil over instantly.

Step 3: Hot Gravity Filtration
  • This step is necessary if activated charcoal was used or if insoluble solid impurities are visible. If not, proceed to Step 4.

  • Set up a hot gravity filtration apparatus. Place a stemless funnel with fluted filter paper over a second, clean 125 mL Erlenmeyer flask. Pre-heat the entire apparatus by pouring some boiling solvent through it.[8]

  • Quickly and carefully pour the hot solution through the fluted filter paper.

  • Rinse the original flask with a small amount (~2-3 mL) of hot ethanol and pass this through the filter to recover any residual product.

    • Scientist's Note (Causality): This step removes insoluble impurities. It must be done quickly and with pre-heated equipment to prevent the product from crystallizing prematurely in the funnel (premature crystallization), which would trap impurities and reduce yield.[6]

Step 4: Addition of the Antisolvent
  • Re-heat the clear, filtered solution to a near-boil.

  • While stirring vigorously, add hot deionized water dropwise to the ethanol solution.

  • Continue adding water until you observe a persistent faint cloudiness (turbidity). This is the point of saturation.[6]

  • Now, add a few drops of hot ethanol—just enough to make the solution completely clear again. The solution is now perfectly saturated.

Step 5: Crystallization
  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[2]

    • Scientist's Note (Causality): Slow cooling is paramount for the growth of large, well-formed crystals. Rapid cooling tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[2] The final ice bath maximizes the yield by taking advantage of the compound's very low solubility at ~0-4 °C.

Step 6: Isolation and Washing of Crystals
  • Set up a Büchner or Hirsch funnel with filter paper and connect it to a vacuum filter flask. Wet the filter paper with a small amount of ice-cold deionized water to ensure a good seal.

  • Transfer the cold slurry of crystals into the funnel using a spatula.

  • Apply vacuum to draw the mother liquor through the funnel.

  • With the vacuum still applied, wash the collected crystals (the "filter cake") with a minimal amount of ice-cold deionized water (2 x 5 mL).[3]

    • Scientist's Note (Causality): The crystals must be washed with a cold solvent in which the product is not very soluble. This removes any residual mother liquor (containing the impurities) that may be adhering to the crystal surfaces. Using warm or excessive washing solvent will dissolve some of the purified product, leading to yield loss.[6]

Step 7: Drying
  • Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.

  • Transfer the purified crystals to a pre-weighed watch glass and allow them to air-dry completely. For faster results, dry in a vacuum oven at a temperature well below the compound's melting point.

  • Once dry, weigh the final product and calculate the percent recovery.

Workflow Visualization

Recrystallization_Workflow Crude Crude Solid Dissolve 1. Dissolve in Minimum Hot Ethanol Crude->Dissolve Charcoal 2. Add Activated Charcoal (Optional) Dissolve->Charcoal if colored HotFilt 3. Hot Gravity Filtration Dissolve->HotFilt if insoluble impurities present AntiSolv 4. Add Hot Water (Antisolvent) to Cloud Point Dissolve->AntiSolv if clear & clean Charcoal->HotFilt HotFilt->AntiSolv Impurities1 Insoluble Impurities HotFilt->Impurities1 removed Cool 5. Slow Cooling & Ice Bath AntiSolv->Cool VacFilt 6. Vacuum Filtration Cool->VacFilt Wash 7. Wash with Ice-Cold Water VacFilt->Wash Impurities2 Soluble Impurities (in Mother Liquor) VacFilt->Impurities2 removed Dry 8. Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Recrystallization workflow for this compound.

Quality Control & Expected Results

The success of the purification should be validated by empirical data.

Parameter Crude Product (Typical) Purified Product (Expected) Analysis Method
Appearance Off-white to yellow/brown powderWhite to pale-yellow crystalline solidVisual Inspection
Melting Point Broad range, depressed (e.g., 115-125 °C)Sharp, narrow range (e.g., within 1-2 °C)Melting Point Apparatus
% Recovery N/ATypically 70-90%Gravimetric Analysis
Purity Variable>99% (goal)HPLC, ¹H NMR

Note: The melting point for the related compound 5-methoxy-2-nitrobenzoic acid is 125-130 °C.[9][11][12] The purified target compound should exhibit a similarly sharp and consistent melting range.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery Yield - Too much solvent used during dissolution.- Crystals washed with warm or excessive solvent.- Premature crystallization during hot filtration.- Use the absolute minimum amount of hot solvent required.- Always wash crystals with a minimal volume of ice-cold solvent.[6]- Ensure filtration apparatus is pre-heated.[6]
Product "Oils Out" - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- High concentration of impurities depressing the melting point.- Re-heat the solution to dissolve the oil, add slightly more "good" solvent (ethanol), and allow it to cool much more slowly.[6]- Insulate the flask to slow the cooling rate.
No Crystals Form - Too much solvent was used.- The solution is supersaturated but nucleation has not begun.- Boil off some of the solvent to re-concentrate the solution and cool again.- Try scratching the inside of the flask with a glass rod at the air-liquid interface to induce nucleation.[2]- Add a "seed crystal" from a previous pure batch.[2]
Crystals Still Colored - Colored impurities were not fully removed.- Repeat the recrystallization, ensuring the use of an appropriate amount of activated charcoal during the process.[2]

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Perform all operations within a certified chemical fume hood.

  • Ethanol is flammable; keep it away from open flames and spark sources. Use a hot plate for heating, not a Bunsen burner.

  • Handle the hot glassware with appropriate tongs or heat-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents before beginning work.

References

A Robust, Validated Reversed-Phase HPLC Method for the Quantification of 5-(Methoxycarbonyl)-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-(Methoxycarbonyl)-2-nitrobenzoic acid. This compound is a significant intermediate in various synthetic pathways, and its purity is paramount for ensuring the quality and safety of subsequent products. The developed method is designed for accuracy, precision, and specificity, making it suitable for quality control, stability testing, and routine analysis in research and drug development settings. The entire protocol, from method development rationale to full validation according to International Council for Harmonisation (ICH) guidelines, is described herein.

Introduction and Method Rationale

This compound is a polar aromatic compound whose analytical characterization requires a technique capable of resolving it from potential starting materials, isomers, and degradation products. RP-HPLC is the technique of choice for such molecules due to its high resolving power and compatibility with polar analytes.[1]

The strategic choices underpinning this method are grounded in fundamental chromatographic principles:

  • Stationary Phase Selection: A C18 (octadecylsilyl) bonded silica phase is selected as the stationary phase. This non-polar phase provides hydrophobic interactions with the aromatic ring of the analyte, which is the primary mechanism of retention in reversed-phase chromatography.[2] C18 columns are well-characterized and offer excellent batch-to-batch reproducibility, making them a reliable choice for validated methods.[3]

  • Mobile Phase Composition: The mobile phase consists of an aqueous component and an organic modifier.

    • pH Control: The analyte possesses a carboxylic acid functional group, which will be ionized at neutral pH. To ensure consistent retention and sharp, symmetrical peak shapes, the ionization of this group must be suppressed.[4] This is achieved by acidifying the aqueous portion of the mobile phase with 0.1% phosphoric acid, maintaining a low pH (typically around 2.5-3.0).

    • Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity, UV transparency, and ability to provide efficient elution of aromatic compounds. A gradient elution is employed to ensure that any impurities with significantly different polarities are effectively separated from the main analyte peak and eluted within a reasonable runtime.

  • Detection: The presence of a nitro-substituted aromatic ring in the analyte structure provides a strong chromophore, making UV detection highly suitable. The detection wavelength is set at 255 nm, which is a common absorbance maximum for nitro-substituted benzoic acids, offering high sensitivity.[3]

Experimental Protocol

Instrumentation and Equipment
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Data Acquisition: Chromatography data station (e.g., Empower™, Chromeleon™).

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • pH Meter: Calibrated.

  • Filtration: 0.45 µm syringe filters (e.g., PTFE, Nylon).

Reagents and Materials
  • This compound Reference Standard: Purity ≥99.0%.

  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or Milli-Q equivalent.

  • Phosphoric Acid (H₃PO₄): ACS grade, ~85%.

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)
Mobile Phase B Acetonitrile
Elution Type Gradient
Gradient Program 0-2 min: 30% B; 2-10 min: 30% to 70% B; 10-12 min: 70% B; 12-13 min: 70% to 30% B; 13-18 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 255 nm
Injection Volume 10 µL
Run Time 18 minutes
Preparation of Solutions
  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve. Dilute to volume with diluent and mix thoroughly.

  • Working Standard Solution (50 µg/mL): Transfer 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask. Dilute to volume with diluent and mix. This concentration is the 100% level for assay calculations.

  • Sample Solution (50 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume as described for the Standard Stock Solution. Transfer 5.0 mL of this solution into a 50 mL volumetric flask, dilute to volume with diluent, and mix. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The analytical method is validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[5][6] The validation process establishes the performance characteristics, ensuring the method is reliable and trustworthy.

Overall Workflow

The diagram below illustrates the comprehensive workflow, from initial method setup through full validation and its application in routine analysis.

HPLC_Workflow cluster_dev Phase 1: Method Development cluster_val Phase 2: Method Validation (ICH Q2 R1) cluster_routine Phase 3: Routine Analysis Dev Define Analytical Target Profile Select Select Column & Mobile Phase Dev->Select Optimize Optimize Chromatographic Conditions (Gradient, Temp, Flow Rate) Select->Optimize Specificity Specificity (Blank, Stressed Samples) Optimize->Specificity Linearity Linearity & Range Accuracy Accuracy (Recovery Study) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness SST System Suitability Testing (SST) Analysis Sample Analysis SST->Analysis Report Report Results Analysis->Report cluster_val cluster_val cluster_val->SST

Caption: Workflow for HPLC Method Development and Validation.

Validation Parameters and Acceptance Criteria

The following table summarizes the experiments performed to validate the method and the typical acceptance criteria for a pharmaceutical assay.

Validation ParameterExperimental ProtocolAcceptance Criteria
Specificity Inject diluent, placebo, and stressed samples (acid, base, peroxide, heat, light) to assess interference with the analyte peak.Peak purity of the analyte must pass. No co-eluting peaks at the retention time of the analyte.
Linearity Analyze a minimum of five concentrations across the range of 50% to 150% of the working concentration (25-75 µg/mL).Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Range The range is established by confirming linearity, accuracy, and precision within the specified limits.80% to 120% of the working concentration.
Accuracy Perform recovery studies by spiking a placebo with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.[5]
Precision Repeatability: Six separate sample preparations at 100% concentration. Intermediate Precision: Repeatability test performed by a different analyst on a different day.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) Determined as the concentration with a signal-to-noise ratio of approximately 10:1.Precision (RSD) at the LOQ should be ≤ 10%.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%).System suitability parameters must pass. Peak area %RSD should not significantly change.
System Suitability Testing (SST)

To ensure the chromatographic system is performing adequately before any sample analysis, a system suitability test is performed.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 to 1.5
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0% (from 5 replicate injections of the working standard)

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of this compound. The comprehensive validation protocol confirms its suitability for routine use in quality control environments within the pharmaceutical and chemical industries. By explaining the scientific rationale behind the methodological choices and providing a clear, step-by-step protocol, this guide serves as an authoritative resource for researchers, scientists, and drug development professionals.

References

Mastering the Versatility of 5-(Methoxycarbonyl)-2-nitrobenzoic Acid: A Guide to Derivatization for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, the strategic modification of molecular scaffolds is paramount. 5-(Methoxycarbonyl)-2-nitrobenzoic acid stands as a valuable and versatile starting material, offering a unique combination of reactive functional groups that can be selectively manipulated to generate a diverse array of complex molecules. This technical guide provides an in-depth exploration of the derivatization strategies for this compound, offering detailed protocols and the scientific rationale behind these experimental choices. The methodologies outlined herein are designed to empower researchers to unlock the synthetic potential of this important building block for applications ranging from pharmaceutical development to materials science.

Pre-Derivatization Considerations: Understanding the Molecule

This compound (Molecular Formula: C₉H₇NO₆, Molecular Weight: 225.15 g/mol ) possesses three key functional groups: a carboxylic acid, a methyl ester, and a nitro group, all attached to a benzene ring.[1] The electronic nature of these substituents dictates the reactivity of the molecule. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The carboxylic acid and the methyl ester also influence the ring's reactivity and provide handles for a variety of chemical transformations. The strategic derivatization of this molecule often involves the selective reaction of one functional group while preserving the others for subsequent steps in a synthetic sequence.

Before embarking on a derivatization pathway, a thorough understanding of the starting material's purity is crucial. It is recommended to characterize the starting material by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its identity and purity.

Derivatization Strategies and Protocols

The derivatization of this compound can be broadly categorized into three main types of reactions targeting its key functional groups:

  • Reactions at the Carboxylic Acid Group: Esterification and amide bond formation.

  • Reactions involving the Nitro Group: Reduction to an amine.

  • Cross-Coupling Reactions: Leveraging the aromatic ring for C-C bond formation (often after conversion of a functional group to a suitable coupling partner).

The following sections provide detailed protocols for these key transformations.

Esterification of the Carboxylic Acid

Esterification of the carboxylic acid moiety can be a crucial step to protect this group or to modulate the physicochemical properties of the molecule.[2] The Fischer-Speier esterification, an acid-catalyzed reaction with an alcohol, is a common and effective method.[2][3]

Protocol: Fischer-Speier Esterification with Ethanol

This protocol describes the synthesis of methyl 2-nitro-5-(ethoxycarbonyl)benzoate.

Materials:

  • This compound

  • Anhydrous Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous ethanol (10-20 eq).

  • While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution.[4]

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[4]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • Excess Alcohol: The use of a large excess of ethanol drives the equilibrium of this reversible reaction towards the formation of the ester, in accordance with Le Châtelier's principle.[4]

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the alcohol.[3]

  • Aqueous Work-up: The washing steps are crucial to remove the acid catalyst and any unreacted starting material. The sodium bicarbonate wash neutralizes the sulfuric acid.

Data Presentation:

Starting MaterialReagentsProductTypical Yield
This compoundEthanol, H₂SO₄Methyl 2-nitro-5-(ethoxycarbonyl)benzoate>90%

Experimental Workflow for Fischer Esterification

G start Dissolve Starting Material in Anhydrous Ethanol add_catalyst Add Catalytic H₂SO₄ start->add_catalyst reflux Reflux for 4-6 hours add_catalyst->reflux monitor Monitor by TLC reflux->monitor workup Aqueous Work-up (H₂O, NaHCO₃, Brine) monitor->workup Reaction Complete dry Dry Organic Layer (MgSO₄ or Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography (if needed) concentrate->purify product Characterize Product purify->product

Caption: A generalized workflow for Fischer-Speier esterification.

Amide Bond Formation

The carboxylic acid functionality can be readily converted to an amide, a common structural motif in pharmaceuticals.[5][6] This is typically achieved using a coupling reagent to activate the carboxylic acid, followed by the addition of an amine.

Protocol: Amide Coupling using EDC and HOBt

This protocol describes the synthesis of a generic amide derivative.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • A primary or secondary amine (e.g., benzylamine)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Hydrochloric acid (HCl) solution (1 M)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine (1.1 eq) and DIPEA (1.5 eq) in the same solvent.

  • Add the amine solution dropwise to the activated carboxylic acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with the solvent.

  • Transfer to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Coupling Reagents (EDC/HOBt): EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] HOBt is often added to suppress side reactions and reduce racemization (if chiral amines are used) by forming an active ester that is more stable and selective towards aminolysis.

  • Base (DIPEA/TEA): A non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and to scavenge the proton released during the reaction, driving the reaction to completion.

  • Order of Addition: Pre-activating the carboxylic acid before adding the amine is crucial for efficient amide bond formation and to minimize side reactions of the coupling reagent with the amine.

Data Presentation:

Starting MaterialCoupling ReagentsAmineProductTypical Yield
This compoundEDC, HOBtBenzylamineN-Benzyl-5-(methoxycarbonyl)-2-nitrobenzamide80-95%

Logical Relationship of Amide Coupling

G acid Carboxylic Acid active_intermediate O-Acylisourea Intermediate acid->active_intermediate + edc EDC edc->active_intermediate + active_ester Active Ester Intermediate active_intermediate->active_ester + dcu Urea Byproduct active_intermediate->dcu hobt HOBt hobt->active_ester + amide Amide Product active_ester->amide + amine Amine amine->amide + G start Dissolve Nitro Compound in Solvent add_catalyst Add Pd/C Catalyst start->add_catalyst hydrogenate Hydrogenate (H₂ balloon or Parr apparatus) add_catalyst->hydrogenate monitor Monitor by TLC/LC-MS hydrogenate->monitor filter Filter through Celite® monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate product Characterize Amine Product concentrate->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Methoxycarbonyl)-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Methoxycarbonyl)-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic outcomes. Our focus is on providing practical, experience-driven insights to enhance yield and purity.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via the esterification of 4-nitroisophthalic acid followed by selective mono-hydrolysis or through the nitration of a suitable precursor.

Issue 1: Low Yield of the Desired Mono-ester

A primary challenge in this synthesis is achieving high regioselectivity and yield of the desired mono-ester, this compound, from the diester, dimethyl 4-nitroisophthalate.

Potential Causes & Recommended Solutions

Potential Cause Troubleshooting Steps
Incomplete Esterification of 4-Nitroisophthalic Acid If you are starting from 4-nitroisophthalic acid, ensure the initial diesterification to dimethyl 4-nitroisophthalate goes to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Drive the equilibrium towards the product by using an excess of methanol and an effective acid catalyst like sulfuric acid.[1]
Over-hydrolysis to 4-Nitroisophthalic Acid During the selective hydrolysis of dimethyl 4-nitroisophthalate, prolonged reaction times or excessive base can lead to the formation of the dicarboxylic acid. Carefully control the stoichiometry of the base (e.g., sodium hydroxide or potassium hydroxide) and the reaction time.[2] A 1:1 molar ratio of diester to base is a good starting point.
Formation of the Isomeric Mono-ester The formation of 4-(methoxycarbonyl)-2-nitrobenzoic acid is a common side product. The regioselectivity of the hydrolysis is influenced by steric and electronic factors. While complete elimination of the isomer is difficult, optimizing the reaction temperature and the choice of base can influence the product ratio.
Suboptimal Reaction Conditions For the esterification step, ensure anhydrous conditions to prevent side reactions. For the hydrolysis step, maintain a consistent temperature to ensure reproducible results.
Issue 2: Difficult Purification of the Final Product

The presence of the starting diester, the isomeric mono-ester, and the diacid can complicate the purification of this compound.

Potential Causes & Recommended Solutions

Potential Cause Troubleshooting Steps
Ineffective Separation of Isomers The similar polarities of the two mono-ester isomers can make their separation by column chromatography challenging. A careful selection of the eluent system is crucial. A gradient elution with a mixture of hexane and ethyl acetate, with a small amount of acetic acid to keep the carboxylic acids protonated, can improve separation.
Co-precipitation of Impurities During crystallization, impurities can become trapped within the crystal lattice, especially with rapid cooling.[3] Allow the crystallization solution to cool slowly to room temperature before placing it in an ice bath.
Product is Oily or Fails to Crystallize This is often due to a high impurity content or residual solvent.[3] Consider an initial acid-base extraction to remove acidic and basic impurities before attempting crystallization. Ensure all reaction solvents are thoroughly removed using a rotary evaporator.
Issue 3: Inconsistent Reaction Outcomes

Variability in yield and purity between batches is a common frustration.

Potential Causes & Recommended Solutions

Potential Cause Troubleshooting Steps
Reagent Quality The purity of starting materials, especially 4-nitroisophthalic acid or dimethyl 4-nitroisophthalate, is critical. Use reagents from a reliable source and consider purification of the starting material if its purity is questionable.
Moisture Contamination Water can interfere with both the esterification and hydrolysis steps. Use anhydrous solvents and dry glassware.
Inaccurate Monitoring of Reaction Progress Relying solely on reaction time can be misleading. Actively monitor the reaction using TLC or HPLC to determine the optimal point for quenching the reaction.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent laboratory synthesis starts with the esterification of 4-nitroisophthalic acid to form dimethyl 4-nitroisophthalate, followed by a selective mono-saponification (hydrolysis) of one of the ester groups.[2]

Q2: Why is selective mono-hydrolysis of dimethyl 4-nitroisophthalate challenging?

The two ester groups in dimethyl 4-nitroisophthalate have similar reactivity. Achieving selective hydrolysis of the ester at the 1-position over the 3-position is difficult, often leading to a mixture of both mono-esters and unreacted diester. The nitro group's electron-withdrawing nature influences the reactivity of both ester groups.

Q3: What are the key parameters to control during the selective hydrolysis step?

The key parameters to control are:

  • Stoichiometry of the base: Use of approximately one equivalent of a strong base like NaOH or KOH is crucial.

  • Reaction Temperature: Lower temperatures generally favor selectivity.

  • Reaction Time: The reaction should be carefully monitored to stop it once the desired mono-ester is maximized.

Q4: Are there alternative synthetic strategies to improve the yield of the desired isomer?

An alternative approach involves the nitration of a mono-ester of isophthalic acid. For instance, the nitration of monomethyl isophthalate could potentially offer a different regioselectivity profile. However, controlling the position of nitration on the aromatic ring also presents its own set of challenges.[4]

Q5: What are the best analytical techniques to monitor the reaction and assess product purity?

  • Thin Layer Chromatography (TLC): A quick and effective way to monitor the progress of the reaction.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the ratio of starting material, products, and byproducts.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying isomeric impurities.[5]

III. Experimental Protocols

Protocol 1: Synthesis of Dimethyl 4-nitroisophthalate

This protocol outlines the Fischer esterification of 4-nitroisophthalic acid.

Materials:

  • 4-Nitroisophthalic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, suspend 4-nitroisophthalic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid while stirring.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude dimethyl 4-nitroisophthalate.

Protocol 2: Selective Mono-hydrolysis of Dimethyl 4-nitroisophthalate

This protocol describes the selective saponification to yield this compound.

Materials:

  • Dimethyl 4-nitroisophthalate

  • Methanol

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) (e.g., 1 M)

  • Ethyl acetate

Procedure:

  • Dissolve dimethyl 4-nitroisophthalate in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add one equivalent of a 1 M sodium hydroxide solution dropwise while stirring.

  • Monitor the reaction progress closely using TLC.

  • Once the desired amount of mono-ester has formed, quench the reaction by adding 1 M hydrochloric acid until the solution is acidic (pH ~2).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

IV. Visualizations

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_hydrolysis Step 2: Selective Mono-hydrolysis cluster_purification Step 3: Purification A 4-Nitroisophthalic Acid B Dimethyl 4-nitroisophthalate A->B Methanol, H₂SO₄ (cat.) Reflux C This compound B->C 1. NaOH, Methanol 2. HCl D 4-(Methoxycarbonyl)-2-nitrobenzoic acid (Isomeric byproduct) B->D Side Reaction E Crude Product Mixture C->E D->E F Pure this compound E->F Column Chromatography or Recrystallization

Caption: Synthetic workflow for this compound.

V. References

  • Engineering TNB (5-Thio-2-NitroBenzoic acid) on antibody to enable selective reduction. (2018). ACS Publications. Available at: --INVALID-LINK--

  • Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound. (2010). Google Patents. Available at: --INVALID-LINK--

  • Synthesis of 2-nitrobenzoic acid. PrepChem.com. Available at: --INVALID-LINK--

  • Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates. (1999). Google Patents. Available at: --INVALID-LINK--

  • Application Notes and Protocols for the Esterification of 5-Methyl-2-nitrobenzoic Acid. Benchchem. Available at: --INVALID-LINK--

  • Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. ResearchGate. Available at: --INVALID-LINK--

  • Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters. (1998). Google Patents. Available at: --INVALID-LINK--

  • This compound. MySkinRecipes. Available at: --INVALID-LINK--

  • A Comparative Guide to the Synthesis of 5-Methyl-2-nitrobenzoic Acid: Characterization of Unexpected Byproducts. Benchchem. Available at: --INVALID-LINK--

  • Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters. (2002). Google Patents. Available at: --INVALID-LINK--

  • United States Patent Office. (1964). Google Patents. Available at: --INVALID-LINK--

  • Technical Support Center: Purification of Crude 5-Methyl-2-nitrobenzoic Acid. Benchchem. Available at: --INVALID-LINK--

  • The Esterification of 3-Nitrophthalic Acid. (1901). Zenodo. Available at: --INVALID-LINK--

  • Synthesis of 5-Methyl-2-nitrobenzoic acid from 3-methylbenzoic acid. Benchchem. Available at: --INVALID-LINK--

  • A Quick Guide to Reductions in Organic Chemistry. Chemtips. Available at: --INVALID-LINK--

  • Troubleshooting low yield in the synthesis of 4-Methyl-3-nitrobenzoic acid. Benchchem. Available at: --INVALID-LINK--

  • 5-Methoxy-2-nitrobenzoic acid CAS NO.1882-69-5. LookChem. Available at: --INVALID-LINK--

  • New process for synthetising m-nitrobenzoic. (2001). Google Patents. Available at: --INVALID-LINK--

  • DIMETHYL 4-NITROISOPHTHALATE. gsrs.ncats.nih.gov. Available at: --INVALID-LINK--

  • Synthesis of Step 1. 5-Hydroxy-2-nitrobenzoic acid. PrepChem.com. Available at: --INVALID-LINK--

  • Selective reduction of carbonyl groups with systems composed of (η5-C5H5)2MoH2 and protonic acids: new highly regio - RSC Publishing. (1990). RSC Publishing. Available at: --INVALID-LINK--

  • Synthesis of the 5-methyl-2-nitrobenzoic acid. ResearchGate. Available at: --INVALID-LINK--

  • 5-Methoxy-2-nitrobenzoic acid. Biosynth. Available at: --INVALID-LINK--

  • Technical Support Center: Recrystallization of 5-Methyl-2-nitrobenzoic Acid. Benchchem. Available at: --INVALID-LINK--

  • Selective Enzymatic Reduction of Aldehydes. PMC - NIH. Available at: --INVALID-LINK--

  • An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid. Benchchem. Available at: --INVALID-LINK--

  • troubleshooting poor yield in (3S)-hydroxyhexadecanedioyl-CoA synthesis. Benchchem. Available at: --INVALID-LINK--

  • Dimethyl 5-nitroisophthalate synthesis. ChemicalBook. Available at: --INVALID-LINK--

  • Optimizing "2-Methoxy-5-nitrobenzo[d]thiazole" synthesis yield and purity. Benchchem. Available at: --INVALID-LINK--

References

Technical Support Center: Troubleshooting Side Reactions in the Nitration of Dimethyl Terephthalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are performing the nitration of dimethyl terephthalate (DMT). The introduction of a nitro group onto the DMT scaffold is a critical step in the synthesis of various advanced materials and pharmaceutical intermediates. However, this reaction is often plagued by side reactions that can significantly reduce yield and purity.

This document provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common experimental issues and offer validated protocols to mitigate them, ensuring the integrity and success of your synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

FAQ 1: I'm observing acidic byproducts, likely terephthalic acid (TPA) or monomethyl terephthalate (MMT), in my product mixture. Why is this happening and how can I prevent it?

Answer:

This is the most common side reaction and is caused by acid-catalyzed hydrolysis of one or both methyl ester groups on your dimethyl terephthalate starting material. The nitrating mixture, typically a combination of nitric acid and sulfuric acid, is strongly acidic and often contains trace amounts of water, creating a perfect environment for this unwanted reaction.[1]

Causality: The reaction is initiated by the protonation of the carbonyl oxygen of the ester group by the strong acid catalyst (e.g., H₂SO₄). This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by water present in the reaction medium. The subsequent loss of methanol results in the formation of a carboxylic acid group. If this occurs on one ester, you form monomethyl terephthalate (MMT); if it happens on both, you get terephthalic acid (TPA).[2][3] This process is often accelerated at higher temperatures.[4]

Troubleshooting & Prevention Protocol:

  • Ensure Anhydrous Conditions:

    • Use fuming nitric acid (>98%) and concentrated sulfuric acid (98-100%).

    • Dry all glassware in an oven (e.g., at 120°C for at least 4 hours) and cool under a stream of dry nitrogen or in a desiccator before use.

    • Consider using a nitrating agent that does not introduce water, such as nitronium tetrafluoroborate (NO₂BF₄) in an anhydrous organic solvent, although this is a more expensive option.

  • Strict Temperature Control:

    • The hydrolysis reaction rate is highly dependent on temperature.[5] Perform the addition of the nitrating agent at a low temperature (e.g., 0 to 5°C) using an ice-salt bath.

    • Maintain this low temperature throughout the reaction. Monitor the internal reaction temperature closely, as the nitration itself is exothermic.

  • Minimize Reaction Time:

    • Prolonged exposure to the acidic medium increases the likelihood of hydrolysis. Monitor the reaction progress using a suitable technique (e.g., TLC, GC-MS) and quench the reaction as soon as the starting material is consumed to an acceptable level.

FAQ 2: My product analysis shows evidence of dinitration. How can I improve selectivity for the desired mononitro-DMT?

Answer:

The formation of dinitrated byproducts, or over-nitration , occurs when the reaction conditions are too harsh. While the first nitro group and the two ester groups are deactivating for the aromatic ring, forcing conditions can still lead to the introduction of a second nitro group.

Causality: The rate of electrophilic aromatic substitution is governed by the energy of the reaction and the concentration of the electrophile (the nitronium ion, NO₂⁺).[6] High temperatures, long reaction times, or a large excess of the nitrating agent can provide enough energy and electrophile concentration to overcome the deactivation of the mononitrated ring, leading to a second substitution.

Troubleshooting & Prevention Protocol:

  • Control Stoichiometry:

    • Carefully control the molar ratio of the nitrating agent to the DMT. Use a slight excess (e.g., 1.05 to 1.1 equivalents) of nitric acid. A large excess will significantly increase the rate of dinitration.

  • Optimize Temperature and Reaction Time:

    • As with hydrolysis, lower temperatures (0-5°C) disfavor the higher activation energy pathway of the second nitration.

    • Monitor the reaction closely and stop it once mononitration is complete.

  • Choice of Nitrating System:

    • If over-nitration remains a problem, consider a milder nitrating system. A classic example is using nitric acid in acetic anhydride. This generates acetyl nitrate in situ, which is a less aggressive nitrating agent than the nitronium ion formed in mixed acid.

FAQ 3: I have a low overall yield and a complex mixture of unidentified byproducts. Could oxidation be the cause?

Answer:

Yes, oxidation is a potential and often overlooked side reaction. Concentrated nitric acid, especially at elevated temperatures, is a potent oxidizing agent. This can lead to the degradation of the starting material or product.

Causality: The electron-rich aromatic ring and the methyl groups of the esters are susceptible to oxidation. This can result in the formation of phenolic byproducts (which are themselves highly activated and will react further to form colored tars) or even cleavage of the ester group to form carboxylic acids (indistinguishable from hydrolysis byproducts without further analysis). Oxidation of the methyl groups is also a possibility under very harsh conditions.[7] These oxidation reactions often lead to complex, intractable mixtures that are difficult to purify.

Troubleshooting & Prevention Protocol:

  • Maintain Low Temperatures: This is the most critical factor. Oxidation reactions typically have high activation energies, and keeping the reaction temperature below 10°C is crucial for minimizing them.

  • Controlled Addition: Add the nitrating agent slowly and sub-surface to the DMT solution. This helps to dissipate the heat of reaction and avoid localized "hot spots" where degradation can occur.

  • Degas Solvents: If using an organic solvent, ensure it is free of peroxides and degassed to remove dissolved oxygen.

Visualizing the Reaction Pathways

To better understand the chemical transformations occurring during your experiment, the following diagrams illustrate the desired reaction and a key side reaction.

Main_Reaction DMT Dimethyl Terephthalate Reagents HNO₃ / H₂SO₄(forms NO₂⁺) DMT->Reagents Nitro_DMT Dimethyl 2-nitroterephthalate (Desired Product) Reagents->Nitro_DMT Electrophilic Aromatic Substitution

Caption: Desired reaction pathway for the mononitration of DMT.

Caption: Common hydrolysis side reaction pathway leading to impurities.

Quantitative Guide: Impact of Reaction Conditions

The following table summarizes the qualitative and quantitative impact of key reaction parameters. Use this as a quick reference for optimizing your experimental setup.

ParameterConditionImpact on Main Reaction (Yield)Impact on Side Reactions (Purity)Recommendation
Temperature Low (0-5°C) Sufficient rate for nitration.Minimizes hydrolysis and oxidation.[5]Optimal.
High (>20°C) Faster reaction, but no significant yield benefit.Dramatically increases rate of hydrolysis, oxidation, and over-nitration.Avoid.
Nitric Acid Slight Excess (1.05-1.1 eq.) Drives reaction to completion.Minimal increase in over-nitration.Optimal.
(Stoichiometry) Large Excess (>1.5 eq.) No significant yield benefit.Significantly increases risk of over-nitration and oxidation.Avoid.
Water Content Anhydrous No negative impact.Prevents ester hydrolysis.Critical for success.
Present (>1-2%) No impact on nitration rate.Promotes significant hydrolysis to MMT and TPA.[1]Avoid at all costs.

Troubleshooting Workflow

If you encounter issues, follow this logical workflow to diagnose and solve the problem.

Troubleshooting_Workflow decision decision action action start Analyze Crude Product (LC-MS, NMR) acidic_impurities Acidic Impurities (TPA/MMT) Detected? start->acidic_impurities dintro_impurities Dinitro Product Detected? acidic_impurities->dintro_impurities No action_hydrolysis Action: 1. Use Anhydrous Reagents 2. Lower Reaction Temperature 3. Reduce Reaction Time acidic_impurities->action_hydrolysis Yes low_yield Low Yield / Tar Formation? dintro_impurities->low_yield No action_dintro Action: 1. Reduce HNO₃ to 1.1 eq. 2. Maintain Temp < 5°C 3. Consider Milder Reagent dintro_impurities->action_dintro Yes success High Purity Product low_yield->success No action_oxidation Action: 1. Strictly Maintain Temp < 5°C 2. Slow, Sub-surface Addition 3. Check Reagent Quality low_yield->action_oxidation Yes action_hydrolysis->dintro_impurities action_dintro->low_yield action_oxidation->success

Caption: A logical workflow for troubleshooting common nitration issues.

References

Technical Support Center: Selective Hydrolysis of Nitro-Substituted Terephthalates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective hydrolysis of nitro-substituted terephthalates. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this nuanced chemical transformation. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the underlying principles governing these reactions. Our goal is to empower you to troubleshoot effectively and optimize your synthetic strategies.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the selective hydrolysis of nitro-substituted terephthalates in a question-and-answer format. Each answer explains the potential root causes and provides actionable solutions.

Q1: Why am I getting a low yield of the desired mono-hydrolyzed product and a significant amount of the di-hydrolyzed terephthalic acid?

A1: This is the most frequent challenge in the selective hydrolysis of symmetric diesters. The statistical expectation for the yield of the mono-ester is at most 50% if both ester groups have identical reactivity.[1] However, several factors can be leveraged to favor mono-hydrolysis.

Root Causes & Solutions:

  • Excessive Base or Prolonged Reaction Time: The use of a stoichiometric excess of base or allowing the reaction to proceed for too long will inevitably lead to the hydrolysis of the second ester group.

    • Solution: Carefully control the stoichiometry of your base (e.g., NaOH, KOH, or LiOH). Begin with one equivalent and monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed.

  • Reaction Temperature: Higher temperatures increase the rate of both the first and second hydrolysis reactions, often making it difficult to stop at the mono-hydrolysis stage.

    • Solution: Perform the reaction at a lower temperature. A highly efficient method for selective monohydrolysis of symmetric diesters involves using a THF-aqueous NaOH system at 0°C.[2] This low temperature is crucial for achieving high yields and clean reaction mixtures.[2]

  • Solvent System: The choice of solvent can significantly impact the relative rates of the first and second hydrolysis.

    • Solution: Employing a biphasic or semi-two-phase system can be advantageous. For instance, a THF-water mixture has been shown to be superior to traditional alcohol-based solvents for selective monohydrolysis.[2] It is hypothesized that once the first ester is hydrolyzed, the resulting carboxylate anion may form micelle-like aggregates in aqueous media, shielding the remaining ester group from the hydroxide.[1]

  • Nature of the Base: While NaOH and KOH are common, other bases can offer different selectivity.

    • Solution: Consider using barium hydroxide, which is known for its selectivity in the mono-saponification of some diesters.[3] Another approach is using lithium hydrogen peroxide in a lower stoichiometry.[3]

Troubleshooting Workflow for Low Mono-ester Yield

Caption: Troubleshooting workflow for low mono-ester yield.

Q2: The hydrolysis is not proceeding to completion, even with a full equivalent of base. What could be the issue?

A2: Incomplete hydrolysis can be frustrating, especially when starting materials are precious. Several factors related to both the substrate and the reaction conditions can contribute to this issue.

Root Causes & Solutions:

  • Poor Solubility of the Starting Material: Nitro-substituted terephthalates can have limited solubility in purely aqueous media, preventing the base from effectively reaching the ester groups.

    • Solution: Incorporate a water-miscible co-solvent such as tetrahydrofuran (THF), acetonitrile, or ethanol to improve the solubility of the diester.[1][4] A small amount of a polar aprotic solvent like THF (less than 7%) can increase both reaction rates and selectivity.[1]

  • Steric Hindrance: A nitro group positioned ortho to an ester group can sterically hinder the approach of the nucleophile (hydroxide ion). While a nitro group is electronically activating, its steric effect can significantly slow down the reaction rate.[5]

    • Solution: If you suspect steric hindrance is the primary issue, you may need to employ more forcing conditions, such as a moderate increase in temperature or a longer reaction time. However, be mindful that this can compromise selectivity. Alternatively, consider using a less sterically demanding base, although options are limited.

  • Insufficient Mixing: In a biphasic or suspension reaction, inadequate agitation can lead to a slow reaction rate due to poor mass transfer between the phases.

    • Solution: Ensure vigorous stirring throughout the reaction to maximize the interfacial area between the reactants.

Q3: How do I effectively monitor the progress of my selective hydrolysis reaction?

A3: Accurate monitoring is key to stopping the reaction at the right time to maximize the yield of the mono-ester.

Recommended Analytical Methods:

MethodAdvantagesDisadvantages
Thin Layer Chromatography (TLC) Fast, simple, and requires minimal equipment.Primarily qualitative. Can be difficult to resolve spots with similar polarities.
High-Performance Liquid Chromatography (HPLC) Quantitative, highly sensitive, and provides excellent resolution of starting material, mono-ester, and di-acid.[6]Requires specialized equipment and method development.
UV-Vis Spectroscopy Can be used to monitor the appearance of products that have a different UV absorbance profile from the starting material.[6][7]May not be able to distinguish between the mono- and di-hydrolyzed products if their chromophores are too similar.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides definitive structural information about the products being formed.Not typically used for real-time monitoring but is excellent for analyzing aliquots taken from the reaction mixture.

Practical Tip: For routine monitoring, TLC is often sufficient. Develop a solvent system that clearly separates the starting diester, the desired mono-ester, and the di-acid byproduct. The mono-ester will be more polar than the diester but less polar than the di-acid.

Section 2: Frequently Asked Questions (FAQs)

This section covers fundamental concepts related to the selective hydrolysis of nitro-substituted terephthalates.

Q4: What is the underlying mechanism of base-catalyzed hydrolysis of an ester (saponification)?

A4: Base-catalyzed ester hydrolysis, also known as saponification, is a nucleophilic acyl substitution reaction.[8][9] The reaction proceeds through a well-established mechanism:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester.[10] This forms a tetrahedral intermediate where the carbonyl oxygen gains a negative charge.[10]

  • Collapse of the Tetrahedral Intermediate: The tetrahedral intermediate is unstable and collapses. The electrons from the negatively charged oxygen reform the carbon-oxygen double bond.[10]

  • Elimination of the Leaving Group: This reformation of the double bond results in the expulsion of the alkoxide (⁻OR) leaving group.[10]

  • Acid-Base Reaction: The expelled alkoxide is a strong base and deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and an alcohol. This final deprotonation step is essentially irreversible and drives the reaction to completion.[10]

Mechanism of Saponification

Caption: The mechanism of base-catalyzed ester hydrolysis.

Q5: How does the nitro group influence the rate of hydrolysis?

A5: The nitro group has a profound electronic effect on the rate of ester hydrolysis.

  • Electron-Withdrawing Effect: The nitro group is a strong electron-withdrawing group due to both induction and resonance.[11] This effect increases the electrophilicity (positive character) of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion.[11][12] A nitro group in the 4-position of ethyl benzoate, for example, increases the rate of alkaline hydrolysis by approximately 120 times compared to the unsubstituted ester.[5]

  • Positional Influence: The position of the nitro group relative to the ester is critical. A nitro group in the para or ortho position can participate in resonance stabilization of the negative charge in the transition state, thus accelerating the reaction. A meta nitro group can only exert an inductive electron-withdrawing effect, which is generally weaker.

  • Steric Effects: As mentioned in Q2, a nitro group in the ortho position can sterically hinder the approach of the nucleophile, which can counteract the electronic activation and slow the reaction rate.[5]

Q6: What is a reliable protocol for the selective monohydrolysis of dimethyl 2-nitroterephthalate?

A6: The following protocol is a good starting point and is based on established methods for selective monohydrolysis.[1][2]

Experimental Protocol: Selective Monohydrolysis of Dimethyl 2-Nitroterephthalate

  • Dissolution: Dissolve dimethyl 2-nitroterephthalate (1.0 eq) in tetrahydrofuran (THF) in a round-bottom flask. A typical concentration would be around 0.1 M.

  • Cooling: Cool the solution to 0°C in an ice-water bath with vigorous stirring.

  • Base Addition: Prepare a 0.25 M aqueous solution of sodium hydroxide (NaOH). Add 1.0 to 1.1 equivalents of the NaOH solution dropwise to the cooled ester solution over 10-15 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes with a few drops of acetic acid). The reaction is typically complete within 30-60 minutes.

  • Quenching and Acidification: Once the starting material is consumed, quench the reaction by adding it to a chilled, dilute solution of hydrochloric acid (e.g., 1 M HCl) to protonate the carboxylate. The pH should be adjusted to approximately 2-3.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-carbomethoxy-3-nitrobenzoic acid.

  • Purification: The crude product can be purified by recrystallization or silica gel column chromatography if necessary.

Q7: How should I purify my final mono-hydrolyzed product?

A7: The purification strategy depends on the nature of the impurities.

  • Recrystallization: If the main impurity is the unreacted starting material, recrystallization can be an effective method. Choose a solvent system where the desired product has lower solubility than the starting diester at low temperatures.

  • Acid-Base Extraction: The acidic nature of the mono-hydrolyzed product can be exploited. Dissolve the crude product in an organic solvent and extract with a weak aqueous base (e.g., sodium bicarbonate solution). The desired product will move into the aqueous layer as its carboxylate salt, leaving the neutral starting material in the organic layer. The aqueous layer can then be re-acidified and the pure product extracted back into an organic solvent.

  • Column Chromatography: Silica gel chromatography is a very effective method for separating the starting material, the mono-ester, and the di-acid. A gradient elution starting with a non-polar solvent system and gradually increasing the polarity is often successful.

  • Purification of Terephthalic Acid Derivatives: For terephthalic acid and its derivatives, purification can also involve dissolving the crude material in a basic solution, treating with activated charcoal to remove colored impurities, followed by precipitation upon acidification.[13][14][15]

References

Technical Support Center: Purification of Crude 5-(Methoxycarbonyl)-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude 5-(Methoxycarbonyl)-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the purification of this important chemical intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity for your downstream applications.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Issue 1: Low Yield After Recrystallization

  • Question: I'm losing a significant amount of my product during recrystallization. What are the likely causes and how can I improve my yield?

  • Answer: Low recovery is a common frustration in recrystallization. The primary culprits are typically using an excessive volume of solvent, incomplete precipitation, or premature crystallization.

    • Excessive Solvent Volume: The fundamental principle of recrystallization relies on the differential solubility of your compound in a hot versus a cold solvent.[1] Using the minimum amount of hot solvent to fully dissolve your crude product is critical. If too much solvent is used, a substantial portion of your compound will remain in the mother liquor even after cooling, leading to a reduced yield.[1]

    • Incomplete Precipitation: To maximize the recovery of your purified crystals, ensure the solution is thoroughly cooled. After allowing the flask to cool slowly to room temperature, immerse it in an ice bath for at least 30 minutes.[1]

    • Premature Crystallization: If you are performing a hot filtration to remove insoluble impurities, premature crystallization in the funnel can lead to product loss. To prevent this, use a pre-heated funnel and receiving flask.[2]

Issue 2: The Product "Oils Out" Instead of Crystallizing

  • Question: My compound is separating as an oily layer instead of forming crystals. What's happening and how can I fix it?

  • Answer: "Oiling out" occurs when the solute is supersaturated at a temperature above its melting point, often due to a high concentration of impurities that depress the melting point.[2] It can also be caused by a very rapid cooling rate or the selection of an inappropriate solvent.

    • High Impurity Content: A significant level of impurities can act as a colligative property, lowering the melting point of your compound and promoting the formation of an oil. A preliminary purification step, such as an acid-base extraction, can be beneficial to remove highly polar or non-polar impurities before attempting recrystallization.[1]

    • Rapid Cooling: Cooling the solution too quickly can prevent the orderly arrangement of molecules into a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can also help moderate the cooling rate.[2]

    • Solvent Choice: The chosen solvent may be too good at dissolving your compound, even at low temperatures. In such cases, a mixed solvent system can be effective. For instance, dissolving the compound in a minimal amount of a "good" solvent (like hot ethanol) and then adding a "poor" solvent (like hot water) until the solution becomes slightly turbid can induce crystallization upon cooling.[2]

Issue 3: Persistent Colored Impurities in the Final Product

  • Question: My final product has a persistent yellow or brownish tint. How can I remove these colored impurities?

  • Answer: Colored impurities often arise from nitrated byproducts or residual nitric acid from the synthesis.[3]

    • Activated Charcoal: Adding a small amount of activated charcoal to the hot solution before filtration can effectively adsorb colored impurities. However, use it sparingly as it can also adsorb your desired product, leading to a lower yield.[1]

    • Thorough Washing: Ensure the crude product is washed thoroughly with cold water after the initial precipitation from the reaction mixture to remove any residual acids.[3]

Issue 4: Difficulty Separating Isomeric Impurities

  • Question: I suspect my product is contaminated with isomeric impurities. How can I effectively separate them?

  • Answer: The synthesis of this compound via nitration of methyl 3-methoxybenzoate can lead to the formation of isomeric byproducts, such as 3-methoxy-4-nitrobenzoic acid and 3-methoxy-6-nitrobenzoic acid.[4] These isomers often have very similar physical properties, making separation challenging.

    • Column Chromatography: Flash column chromatography is a powerful technique for separating compounds with different polarities.[1] A carefully selected mobile phase can effectively separate your desired product from its isomers. A good starting point for developing a mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal ratio can be determined by thin-layer chromatography (TLC).[1]

    • Fractional Recrystallization: While more tedious, fractional recrystallization can sometimes be used to separate isomers if they have slightly different solubilities in a particular solvent system. This involves multiple recrystallization cycles, where the crystals and mother liquor are collected and re-processed separately.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common and effective method for purifying crude this compound?

    • A1: Recrystallization is often the first and most convenient method for purifying solid organic compounds.[5] For this compound, a mixed solvent system, such as ethanol/water or methanol/water, is likely to be effective, based on the properties of similar nitrobenzoic acids.[6] If recrystallization fails to provide the desired purity, flash column chromatography is the next logical step.

  • Q2: What are the likely impurities I should be aware of?

    • A2: The primary impurities are likely to be:

      • Isomeric byproducts: Formed during the nitration step.[4]

      • Unreacted starting material: Methyl 3-methoxybenzoate.

      • Hydrolyzed product: If the reaction conditions are harsh, the methyl ester can be hydrolyzed to the corresponding dicarboxylic acid (5-carboxy-2-nitrobenzoic acid).

      • Dinitrated products: Over-nitration can lead to the formation of dinitro-substituted benzoic acid derivatives.[7]

  • Q3: How can I use acid-base extraction to pre-purify my crude product?

    • A3: Acid-base extraction is an excellent technique to separate acidic, basic, and neutral compounds.[8] Since your target compound is a carboxylic acid, you can dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and extract it with an aqueous solution of a weak base like sodium bicarbonate.[8][9] Your acidic product will move into the aqueous layer as its sodium salt, leaving non-acidic impurities (like unreacted starting material) in the organic layer. You can then acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate your purified product.[10][11]

  • Q4: What is a good solvent system for running a TLC to monitor my purification?

    • A4: A good starting point for a TLC mobile phase would be a mixture of hexane and ethyl acetate. A ratio of 7:3 or 1:1 (v/v) is often a reasonable starting point for aromatic acids.[12] Adding a small amount of acetic acid (e.g., 1%) to the mobile phase can help to produce sharper spots by suppressing the ionization of the carboxylic acid on the silica gel plate.[13]

  • Q5: How can I confirm the purity of my final product?

    • A5: A combination of techniques should be used to assess purity:

      • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.

      • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests a pure compound.[14]

      • Spectroscopy (NMR and IR): ¹H and ¹³C NMR spectroscopy can confirm the structure and help identify any impurities. Infrared (IR) spectroscopy can confirm the presence of key functional groups.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water System)

This protocol provides a step-by-step methodology for the purification of crude this compound using a mixed solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid with gentle heating and stirring.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes faintly cloudy. This indicates the point of saturation.[2]

  • Redissolution: Add a few more drops of hot ethanol to the cloudy solution until it becomes clear again.[2]

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for the purification of this compound when recrystallization is insufficient.

  • TLC Analysis: Determine an appropriate mobile phase by running TLC plates of the crude material. A good mobile phase will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.[1] A common mobile phase for compounds of this type is a mixture of hexanes and ethyl acetate, with a small amount of acetic acid.

  • Column Packing: Prepare a flash chromatography column with silica gel, wet-packing it with the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound is not very soluble in the mobile phase, you can adsorb it onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Run the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude_Product Crude 5-(Methoxycarbonyl)- 2-nitrobenzoic Acid Recrystallization Recrystallization (e.g., Ethanol/Water) Crude_Product->Recrystallization Purity_Check Purity Check (TLC, MP, NMR) Recrystallization->Purity_Check Column_Chromatography Column Chromatography (e.g., Hexane/EtOAc) Column_Chromatography->Purity_Check Pure_Product Pure Product Purity_Check->Column_Chromatography Impurities Present Purity_Check->Pure_Product Purity OK

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Start Recrystallization Issue Low_Yield Low Yield Start->Low_Yield Oiling_Out Oiling Out Start->Oiling_Out Colored_Product Colored Product Start->Colored_Product Cause1_LY Too much solvent Low_Yield->Cause1_LY Cause2_LY Incomplete cooling Low_Yield->Cause2_LY Cause1_OO High impurity level Oiling_Out->Cause1_OO Cause2_OO Cooling too fast Oiling_Out->Cause2_OO Cause_CP Nitrated byproducts Colored_Product->Cause_CP Solution1_LY Use minimum hot solvent Cause1_LY->Solution1_LY Solution2_LY Cool in ice bath Cause2_LY->Solution2_LY Solution1_OO Pre-purify (e.g., extraction) Cause1_OO->Solution1_OO Solution2_OO Slow cooling Cause2_OO->Solution2_OO Solution_CP Use activated charcoal Cause_CP->Solution_CP

Caption: Troubleshooting common issues in recrystallization.

References

Technical Support Center: Optimization of Reaction Conditions for 5-(Methoxycarbonyl)-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-(methoxycarbonyl)-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate. Our focus is on providing scientifically sound, field-proven insights to help you optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

Introduction: Strategic Approaches to the Synthesis of this compound

This compound is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other complex molecules. The strategic placement of the nitro, carboxylic acid, and methyl ester groups on the aromatic ring offers a versatile scaffold for a variety of chemical transformations.

The synthesis of this target molecule can be approached through several strategic routes, each with its own set of advantages and challenges. The most common and often preferred method is a three-step synthesis starting from 3-methylbenzoic acid. This approach involves:

  • Esterification: Protection of the carboxylic acid of 3-methylbenzoic acid as a methyl ester.

  • Nitration: Regioselective nitration of the resulting methyl 3-methylbenzoate.

  • Hydrolysis: Conversion of the methyl ester back to the carboxylic acid to yield the final product.

Alternative strategies include the direct nitration of a methoxycarbonyl-substituted benzoic acid or the oxidation of a corresponding nitrotoluene precursor. This guide will primarily focus on the three-step approach due to its high regioselectivity and yield, while also addressing potential challenges and alternative methods.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and highest-yielding method for synthesizing this compound?

A1: The three-step synthesis starting from 3-methylbenzoic acid is widely regarded as the most robust and high-yielding method. This pathway involves an initial Fischer esterification to protect the carboxylic acid, followed by a highly regioselective nitration of the resulting methyl 3-methylbenzoate, and concluding with hydrolysis of the ester to yield the final product. This multi-step approach provides better control over the reaction and minimizes the formation of unwanted isomers, which can be challenging to separate.[1][2]

Q2: Why is it preferable to nitrate the methyl ester of 3-methylbenzoic acid rather than the acid itself?

A2: Nitrating the methyl ester offers superior regioselectivity. The methyl and methoxycarbonyl groups work in concert to direct the incoming nitro group primarily to the desired position (ortho to the methyl group and meta to the ester).[3] Direct nitration of 3-methylbenzoic acid, on the other hand, can lead to a mixture of isomers, including the undesired 3-methyl-4-nitrobenzoic acid, which can be difficult to separate from the target product.[3]

Q3: What are the most common impurities encountered in this synthesis, and how can they be minimized?

A3: The most common impurity is the isomeric 3-methyl-4-nitrobenzoic acid, which arises from the non-selective nitration of 3-methylbenzoic acid.[3] Using the three-step method significantly reduces the formation of this isomer. Other potential impurities include di-nitrated products and unreacted starting materials. To minimize these, it is crucial to carefully control the reaction temperature during nitration and to monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC).

Q4: What are the best methods for purifying the final product?

A4: Recrystallization is the most common and effective method for purifying crude this compound. A mixed solvent system, such as ethanol/water, is often effective.[2] For highly impure samples, column chromatography on silica gel can be employed to separate the desired product from isomers and other byproducts.[4]

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of analytical techniques should be used. High-Performance Liquid Chromatography (HPLC) is excellent for assessing purity and quantifying isomeric impurities.[5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides definitive structural confirmation.[6] Melting point analysis can also be a quick indicator of purity, as impurities will typically depress and broaden the melting point range.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and provides actionable troubleshooting steps.

Issue Potential Cause(s) Troubleshooting Steps & Optimization
Low Yield in Esterification Step Incomplete reaction due to insufficient catalyst or reaction time.Ensure a catalytic amount of a strong acid like H₂SO₄ is used. Monitor the reaction by TLC until the starting carboxylic acid is consumed. Consider extending the reflux time.[7]
Presence of water in the reaction mixture.Use anhydrous methanol and ensure all glassware is thoroughly dried. The Fischer esterification is an equilibrium reaction, and water will drive it in the reverse direction.[8]
Formation of Multiple Isomers during Nitration Direct nitration of 3-methylbenzoic acid.As recommended, perform the nitration on the methyl ester of 3-methylbenzoic acid to improve regioselectivity.[3]
Reaction temperature is too high.Maintain a low temperature (0-10 °C) during the addition of the nitrating mixture. Exothermic reactions can lead to over-nitration and the formation of byproducts.[9]
Product Fails to Crystallize or Oils Out During Purification High impurity content.Consider a preliminary purification step, such as column chromatography, before recrystallization if the crude product is highly impure.[4]
Inappropriate recrystallization solvent.Perform small-scale solubility tests to find an optimal solvent or solvent system. For oily products, try adding a co-solvent in which the compound is less soluble to induce crystallization.[4]
Difficulty Separating Isomeric Impurities Similar polarities of the desired product and isomers.For challenging separations, preparative HPLC or careful column chromatography with a shallow solvent gradient may be necessary. Fractional crystallization with different solvent systems can also be attempted.[10][11]

Experimental Protocols

Protocol 1: Three-Step Synthesis of this compound

This protocol details the recommended three-step synthesis starting from 3-methylbenzoic acid.

Step 1: Fischer Esterification of 3-Methylbenzoic Acid

Fischer_Esterification

  • Reaction Setup: In a round-bottom flask, dissolve 3-methylbenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction's progress by TLC.

  • Work-up: After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 3-methylbenzoate. The product can be used in the next step without further purification if it is of reasonable purity.

Step 2: Nitration of Methyl 3-methylbenzoate

Nitration_Workflow

  • Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Reaction Setup: Dissolve methyl 3-methylbenzoate in concentrated sulfuric acid and cool the mixture to 0°C in an ice bath.

  • Nitration: Add the pre-cooled nitrating mixture dropwise to the solution of methyl 3-methylbenzoate, maintaining the reaction temperature below 10°C.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for 15-30 minutes.

  • Work-up: Pour the reaction mixture over crushed ice to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.

Step 3: Hydrolysis of Methyl 5-methyl-2-nitrobenzoate

Hydrolysis_Workflow

  • Reaction Setup: To the crude methyl 5-methyl-2-nitrobenzoate, add a 10% aqueous solution of sodium hydroxide.

  • Reflux: Heat the mixture to reflux for 1-2 hours, or until TLC indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2.

  • Isolation: Collect the precipitated this compound by vacuum filtration.

  • Purification: Wash the solid with cold water and dry. The crude product can be recrystallized from an ethanol/water mixture to yield the final product with high purity. A yield of 90-96% can be expected for this hydrolysis step.[1][12]

Data Summary: Yields and Purity

The following table summarizes the expected yields and purity for the three-step synthesis of this compound.

Step Reaction Typical Yield Purity Notes
1Fischer Esterification>90%The crude product is often pure enough for the next step.
2Nitration>85%High regioselectivity with minimal isomeric impurities.[3]
3Hydrolysis90-96%The final product can be obtained in high purity after recrystallization.[1]

Mechanistic Insights: The Rationale Behind Regioselectivity

The success of the three-step synthesis hinges on the directing effects of the substituents on the aromatic ring during the electrophilic aromatic substitution (nitration) step.

Regioselectivity

In methyl 3-methylbenzoate, the methyl group is an activating, ortho, para-director, while the methoxycarbonyl group is a deactivating, meta-director. The combined electronic effects of these two groups favor the substitution of the incoming electrophile (the nitronium ion, NO₂⁺) at the position that is ortho to the methyl group and meta to the ester group. This leads to the preferential formation of methyl 5-methyl-2-nitrobenzoate.

Analytical Characterization

Accurate characterization of the final product is essential. The following are expected analytical results for this compound.

¹H NMR (400 MHz, DMSO-d₆):

  • δ ~13.5 ppm (s, 1H): Carboxylic acid proton. This peak is often broad.

  • δ ~8.2 ppm (d, 1H): Aromatic proton ortho to the nitro group.

  • δ ~7.8 ppm (dd, 1H): Aromatic proton between the methoxycarbonyl and nitro groups.

  • δ ~7.6 ppm (d, 1H): Aromatic proton ortho to the methoxycarbonyl group.

  • δ ~3.9 ppm (s, 3H): Methyl ester protons.

  • δ ~2.5 ppm (s, 3H): Methyl group protons.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ ~165 ppm: Carboxylic acid carbonyl carbon.

  • δ ~164 ppm: Methyl ester carbonyl carbon.

  • Aromatic carbons: Expected in the range of δ 125-150 ppm.

  • δ ~53 ppm: Methyl ester carbon.

  • δ ~21 ppm: Methyl group carbon.

References

preventing byproduct formation in 5-(Methoxycarbonyl)-2-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation and Optimizing Purity

Welcome to the technical support center for advanced organic synthesis. As Senior Application Scientists, we understand that the path from starting material to a pure final product is often complicated by the formation of unwanted byproducts. This guide provides in-depth troubleshooting advice, validated protocols, and mechanistic insights specifically for the synthesis of 5-(Methoxycarbonyl)-2-nitrobenzoic acid, a key intermediate in pharmaceutical and materials science research.

Our approach is built on explaining the causality behind each experimental step, empowering you to make informed decisions to enhance yield and purity.

Overview of the Synthetic Pathway and Key Challenges

The most reliable and scalable synthesis of this compound proceeds via a two-step route starting from commercially available dimethyl terephthalate.

  • Nitration: An electrophilic aromatic substitution on dimethyl terephthalate to introduce a nitro group, yielding dimethyl 2-nitroterephthalate.

  • Selective Hydrolysis: A controlled saponification of one of the two methyl ester groups to yield the target mono-acid.

Each step presents unique challenges where byproduct formation can occur. This guide is structured to address these challenges sequentially.

G cluster_0 Synthetic Workflow cluster_1 Potential Byproducts A Dimethyl Terephthalate B Dimethyl 2-Nitroterephthalate A->B Step 1: Nitration C 5-(Methoxycarbonyl)- 2-nitrobenzoic Acid (Product) B->C Step 2: Selective Hydrolysis BP1 Dinitrated Species B->BP1 Harsh Conditions BP2 Oxidative Impurities B->BP2 High Temp BP3 2-Nitroterephthalic Acid (Di-acid) C->BP3 Over-hydrolysis BP4 Unreacted Starting Material C->BP4 Incomplete Reaction

Caption: Synthetic workflow and points of byproduct formation.

Part 1: Troubleshooting the Nitration of Dimethyl Terephthalate

The primary challenge in this step is controlling the electrophilic aromatic substitution to ensure clean, high-yielding mono-nitration. The two methoxycarbonyl groups are deactivating and meta-directing, which fortunately directs the incoming nitro group to a single position on the ring.[1] However, improper control of reaction conditions can lead to impurities that are difficult to remove later.

Frequently Asked Questions (FAQs)

Q1: My TLC plate shows multiple spots after the nitration reaction, including one that is significantly less polar than my desired product. What is it and how do I prevent it?

A1: This is likely a dinitrated byproduct. The formation of dinitro compounds occurs when the reaction conditions are too harsh, forcing a second nitro group onto the already deactivated ring.[2]

  • Causality: The nitration of an aromatic ring is a highly exothermic process. If the temperature is not strictly controlled, the reaction rate will increase uncontrollably, providing sufficient energy to overcome the activation barrier for a second nitration.

  • Troubleshooting & Prevention:

    • Temperature Control: Maintain the reaction temperature between 0-10°C throughout the addition of the nitrating mixture. Use an ice/salt bath for more efficient cooling.[3]

    • Slow Addition: Add the pre-chilled nitrating mixture (HNO₃/H₂SO₄) dropwise to the solution of dimethyl terephthalate in sulfuric acid over a prolonged period (e.g., 60-90 minutes). This prevents localized temperature spikes.[4]

    • Reagent Purity: Ensure the starting methyl benzoate is of high purity. Impurities can lead to lower yields and side reactions.[3]

Q2: The crude product from my nitration step is a dark yellow or brown oil instead of a pale-yellow solid. What happened?

A2: This discoloration points to the formation of oxidative byproducts, likely nitrophenolic compounds.[3]

  • Causality: The nitrating mixture is a powerful oxidizing agent. At elevated temperatures, it can oxidize the aromatic ring or the methyl ester groups, leading to complex mixtures of colored impurities.

  • Troubleshooting & Prevention:

    • Strict Temperature Adherence: As with preventing dinitration, maintaining a low temperature (0-10°C) is the most critical factor in preventing oxidative side reactions.

    • Avoid Excess Nitric Acid: Use the correct stoichiometry of nitric acid. A large excess increases the oxidative potential of the reaction mixture.

    • Quenching: Pour the reaction mixture onto a large amount of cracked ice immediately after the reaction is complete. This rapidly dilutes the acids and dissipates heat, halting further side reactions.[3]

Part 2: Troubleshooting the Selective Mono-Hydrolysis

This step is the most critical for achieving high purity. The goal is to hydrolyze only one of the two ester groups. The two ester groups are electronically and sterically distinct—one is ortho to the nitro group, and the other is meta. This difference can be exploited to achieve selectivity, but poor control leads to a mixture of starting material, desired product, and the di-acid byproduct.

Frequently Asked Questions (FAQs)

Q3: My final product is contaminated with a significant amount of unreacted dimethyl 2-nitroterephthalate. How can I improve the conversion rate?

A3: This indicates an incomplete reaction. The Fischer esterification/hydrolysis is an equilibrium process.[5][6] To drive the hydrolysis forward, several factors must be optimized.

  • Causality: Saponification requires a sufficient amount of nucleophile (hydroxide) and enough thermal energy/time to proceed. Insufficient base, low temperature, or short reaction times will result in low conversion.

  • Troubleshooting & Prevention:

    • Base Stoichiometry: Use a slight excess of the base (e.g., 1.1-1.2 equivalents of NaOH or KOH) to ensure enough nucleophile is present to drive the reaction.

    • Reaction Time & Temperature: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). If the reaction stalls, consider increasing the reflux time or slightly raising the temperature.

    • Solvent Choice: Using a co-solvent like methanol or ethanol with water can improve the solubility of the organic ester in the aqueous base, enhancing the reaction rate.

Q4: My major byproduct is 2-nitroterephthalic acid (the di-acid). How can I prevent this over-hydrolysis?

A4: The formation of the di-acid is a direct result of the hydrolysis of the second ester group. This occurs when the reaction conditions are too aggressive.

  • Causality: While the two ester groups have different reactivities, this difference is finite. Using a large excess of base, high temperatures, or prolonged reaction times will eventually lead to the hydrolysis of both ester groups.

  • Troubleshooting & Prevention:

    • Precise Base Control: This is the most critical parameter. Do not use more than ~1.2 equivalents of base. A large excess of hydroxide will inevitably lead to the di-acid.

    • Temperature Management: Perform the hydrolysis at the lowest temperature that allows for a reasonable reaction rate. Start with gentle reflux and monitor closely by TLC.

    • Purification Strategy: If small amounts of di-acid are formed, they can often be removed during workup. The di-acid is typically more soluble in basic aqueous solutions than the mono-acid product. A carefully controlled pH during extraction can help separate them.

ParameterIssue: Low ConversionIssue: Dinitration (Step 1)Issue: Di-acid Formation (Step 2)
Temperature Potentially too lowToo high (>15°C) Potentially too high
Reagent Moles Insufficient Base (<1 eq)Excess Nitric AcidExcess Base (>1.5 eq)
Reaction Time Too shortN/A (rate of addition is key)Too long
Solution Increase time/temp moderatelyAdd nitrating mix slowly at 0-10°CUse 1.1-1.2 eq of base, monitor by TLC

Optimized Experimental Protocols

These protocols are designed to maximize yield and purity by incorporating the troubleshooting principles discussed above.

Protocol 1: Nitration of Dimethyl Terephthalate
  • Setup: In a round-bottomed flask fitted with a mechanical stirrer and a dropping funnel, add dimethyl terephthalate (1.0 eq) and concentrated sulfuric acid (4.0 vol). Cool the flask in an ice/salt bath to 0°C.

  • Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 vol), ensuring the mixture remains cold in a separate ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred solution of dimethyl terephthalate over 60-90 minutes. Crucially, maintain the internal reaction temperature between 0°C and 10°C.

  • Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. Monitor reaction completion by TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • Work-up: Carefully pour the reaction mixture onto a large volume of cracked ice with vigorous stirring. The solid product will precipitate.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral (pH ~7), and then wash with a small amount of cold methanol to remove certain impurities.[3] Dry the resulting pale-yellow solid, dimethyl 2-nitroterephthalate, under vacuum.

Protocol 2: Selective Mono-hydrolysis
  • Setup: In a round-bottomed flask, suspend dimethyl 2-nitroterephthalate (1.0 eq) in a mixture of methanol (5 vol) and water (5 vol).

  • Base Addition: Add a solution of sodium hydroxide (1.1 eq) in water dropwise to the suspension.

  • Reaction: Heat the mixture to a gentle reflux (approx. 70-80°C) and stir.

  • Monitoring: Monitor the reaction progress by TLC. A spot for the starting material (high Rf), product (intermediate Rf), and di-acid (low Rf, often stays on the baseline) should be tracked. Stop the reaction once the starting material spot has been consumed but before a significant amount of di-acid has formed.

  • Work-up: Cool the reaction mixture and remove the methanol under reduced pressure using a rotary evaporator.

  • Purification/Isolation: Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material. Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl to a pH of ~2-3. The desired product, this compound, will precipitate as a white or off-white solid.

  • Final Steps: Filter the solid, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.[7]

Mechanistic Insights

Understanding the underlying mechanisms provides a framework for rational problem-solving.

G cluster_nitration Nitronium Ion Formation cluster_hydrolysis Ester Hydrolysis (Saponification) HNO3 HNO₃ Protonated_HNO3 H₂O⁺-NO₂ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium Ion) Protonated_HNO3->NO2_plus - H₂O H2O H₂O Ester R-COOR' Tetrahedral_Int Tetrahedral Intermediate Ester->Tetrahedral_Int + OH⁻ OH_minus OH⁻ Carboxylate R-COO⁻ Tetrahedral_Int->Carboxylate - R'O⁻ Carboxylic_Acid R-COOH Carboxylate->Carboxylic_Acid + H₃O⁺ (workup) Alcohol R'-OH

Caption: Key reaction mechanisms in the synthesis pathway.

References

Technical Support Center: Troubleshooting Unexpected NMR Results for 5-(Methoxycarbonyl)-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the NMR analysis of 5-(Methoxycarbonyl)-2-nitrobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals who may encounter unexpected spectral features during their experiments. This guide provides in-depth troubleshooting advice, explanations for common spectral anomalies, and detailed protocols to help you acquire and interpret high-quality NMR data.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the expected NMR spectrum of this compound.

Q1: What is the expected ¹H NMR spectrum for this compound?

A1: The ¹H NMR spectrum of this compound is expected to show signals for five distinct protons: three aromatic protons, a methoxy group, and a carboxylic acid proton. The electron-withdrawing nature of the nitro (-NO₂) and methoxycarbonyl (-COOCH₃) groups significantly deshields the aromatic protons, pushing them downfield. The carboxylic acid proton is highly deshielded and appears far downfield.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3~8.2 - 8.4Doublet (d)J ≈ 8.51H
H-4~8.5 - 8.7Doublet of doublets (dd)J ≈ 8.5, 2.01H
H-6~8.8 - 9.0Doublet (d)J ≈ 2.01H
-COOCH₃~3.9 - 4.1Singlet (s)N/A3H
-COOH~10.0 - 13.0+Singlet (broad)N/A1H

Note: Predicted values are based on the analysis of similar structures and established substituent effects.[1][2] Actual shifts can vary based on solvent, concentration, and temperature.

Q2: How do the nitro and methoxycarbonyl groups influence the aromatic signals?

A2: Both the nitro group and the methoxycarbonyl group are strong electron-withdrawing groups.

  • Nitro Group (-NO₂): This is one of the most powerful electron-withdrawing groups. It strongly deshields protons that are ortho and para to it through both inductive and resonance effects. In this molecule, it significantly deshields H-3.

  • Methoxycarbonyl Group (-COOCH₃): This group is meta-directing and electron-withdrawing. It contributes to the overall deshielding of the aromatic ring. The combined effect of these two groups results in all aromatic protons appearing at very low field, typically above 8.0 ppm. The specific positions and splitting patterns arise from their relative placements on the ring.

Troubleshooting Guide: Common Spectral Issues

This section provides solutions to specific problems you might encounter during your NMR analysis.

Q1: My carboxylic acid proton signal (~10-13 ppm) is broad, weak, or completely missing. Why?

A1: This is the most common issue encountered with carboxylic acids. The acidic proton (-COOH) is labile and can undergo chemical exchange with trace amounts of water or other protic species in the NMR solvent.[3][4]

  • Causality: Fast chemical exchange on the NMR timescale broadens the signal, sometimes to the point where it merges with the baseline and becomes undetectable.[5] In protic deuterated solvents like D₂O or CD₃OD, the proton will rapidly exchange with deuterium, causing the signal to disappear entirely.[6] This is a useful diagnostic tool but problematic if you need to observe the proton.

  • Troubleshooting Steps:

    • Use an Aprotic Solvent: The best solvent for observing sharp carboxylic acid protons is deuterated dimethyl sulfoxide (DMSO-d₆).[4] The DMSO molecules form strong hydrogen bonds with the carboxylic acid proton, slowing down the exchange rate significantly.

    • Ensure Dryness: Use a fresh, high-quality deuterated solvent (e.g., CDCl₃) from a sealed ampule or a carefully dried solvent to minimize water content.

    • Increase Concentration: A higher sample concentration can sometimes make the broad peak more visible relative to the baseline noise.

    • Confirmation with D₂O: To confirm the peak is indeed the carboxylic acid proton, add a single drop of D₂O to your NMR tube, shake it vigorously, and re-acquire the spectrum. The disappearance of the peak confirms its identity.[7]

Q2: I'm seeing more aromatic signals than expected, or the peaks are unusually broad. What could be the cause?

A2: This phenomenon may be due to restricted rotation (or atropisomerism) around the C-C single bond connecting the carboxylic acid group to the aromatic ring.

  • Causality: The bulky nitro group at the ortho position (C-2) can sterically hinder the free rotation of the carboxylic acid group.[8][9] If this rotation is slow on the NMR timescale, the molecule may exist as two distinct conformers (rotamers) that are non-equivalent. This can lead to a doubling of some or all of the signals in the spectrum. The rate of this rotation is often temperature-dependent.

  • Troubleshooting Steps:

    • Perform Variable Temperature (VT) NMR: Acquire spectra at different temperatures. As you increase the temperature, the rate of rotation around the C-C bond will increase. If restricted rotation is the issue, you will observe the doubled peaks broaden, coalesce into a single broad peak, and finally sharpen into a single averaged signal at a sufficiently high temperature.[7] This process is reversible upon cooling.

    • Check for Impurities: Before concluding restricted rotation, carefully check for the presence of isomeric impurities from the synthesis, such as 3-methyl-4-nitrobenzoic acid if starting from 3-methylbenzoic acid.[10][11] These will also give rise to extra aromatic signals but will not change with temperature in the same way as rotamers.

Q3: The integration of my aromatic region doesn't add up correctly. What should I check?

A3: Incorrect integration values are typically due to the presence of impurities or residual solvents from your workup.

  • Causality: Signals from impurities will contribute to the total integration of a region, skewing the expected ratios. Common laboratory solvents have characteristic chemical shifts that can overlap with your analyte's signals.

  • Troubleshooting Steps:

    • Identify Residual Solvents: Check for common solvent peaks (e.g., Ethyl Acetate: ~4.1, 2.0, 1.2 ppm; Dichloromethane: ~5.3 ppm; Acetone: ~2.1 ppm). Ensure your sample is thoroughly dried under high vacuum.

    • Check for Synthetic Byproducts: The synthesis of this compound via nitration can produce isomeric byproducts.[11][12] These isomers will have aromatic protons that may overlap with your desired product's signals. HPLC or LC-MS can be used to confirm the presence of such impurities.

    • Baseline Correction: Ensure the spectrum baseline is flat and correctly integrated. An uneven baseline can lead to significant integration errors.

Q4: The splitting patterns in the aromatic region are complex and not first-order. How can I interpret them?

A4: The aromatic protons in this compound form a tightly coupled three-spin system. When the chemical shift difference between coupled protons (in Hz) is not much larger than the coupling constant (J) between them, second-order effects can distort the spectrum.

  • Causality: The signals may not appear as clean doublets or doublet of doublets. You might observe "roofing," where the inner peaks of two coupled multiplets are taller than the outer peaks. In severe cases, the patterns can become much more complex and require simulation software to interpret accurately.

  • Troubleshooting Steps:

    • Use a Higher Field Spectrometer: The chemical shift dispersion (in Hz) increases with the magnetic field strength, while the coupling constants (in Hz) remain the same. Acquiring the spectrum on a higher field instrument (e.g., moving from 400 MHz to 600 MHz) can often simplify the spectrum, making it appear more "first-order" and easier to interpret directly.

    • 2D NMR Spectroscopy: A 2D COSY (Correlation Spectroscopy) experiment can definitively show which protons are coupled to each other, even in a complex or overlapping spectrum. This is an excellent method to confirm your assignments.

Experimental Protocols

Protocol 1: D₂O Exchange for Identification of Labile Protons

  • Acquire Initial Spectrum: Dissolve 5-10 mg of your compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer and add one drop of deuterium oxide (D₂O).

  • Mix Thoroughly: Cap the tube and shake it vigorously for 30-60 seconds to ensure proper mixing and facilitate the proton-deuterium exchange. You may see an emulsion form, which should settle.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire another ¹H NMR spectrum using the same parameters.

  • Analyze: Compare the two spectra. The signal corresponding to the carboxylic acid proton (-COOH) should significantly decrease in intensity or disappear completely in the second spectrum.[7]

Protocol 2: Variable Temperature (VT) NMR for Investigating Dynamic Processes

  • Sample Preparation: Prepare a sample in a suitable solvent with a high boiling point, such as DMSO-d₆ or toluene-d₈. Ensure the concentration is sufficient to obtain a good signal-to-noise ratio.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Increase Temperature: Increase the spectrometer's probe temperature in increments (e.g., 10-15 K). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.

  • Observe Coalescence: Continue increasing the temperature and acquiring spectra until the separate signals of interest broaden, merge into one broad peak (coalescence), and then sharpen into a single, time-averaged signal.

  • Cooling (Optional but Recommended): Slowly decrease the temperature back to the starting point to ensure the process is reversible.

  • Data Analysis: Analyze the series of spectra to observe the changes in chemical shifts, line shapes, and the coalescence temperature, which can be used to calculate the energy barrier for the rotational process.

Workflow Visualization

Below is a troubleshooting workflow for a common NMR issue encountered with this compound.

G start Problem: -COOH proton signal is broad, weak, or missing check_solvent What is the NMR solvent? start->check_solvent protic Protic Solvent (e.g., D₂O, CD₃OD) check_solvent->protic Protic aprotic Aprotic Solvent (e.g., CDCl₃, DMSO-d₆) check_solvent->aprotic Aprotic cause_exchange Cause: Rapid H/D exchange. Signal disappears. protic->cause_exchange check_water Is there trace H₂O? aprotic->check_water confirm Action: This confirms the labile proton's identity. cause_exchange->confirm yes_water Cause: Exchange with H₂O causes signal broadening. check_water->yes_water Yes no_water Consider other issues: - Very low concentration - Degradation check_water->no_water No solution_dmso Solution 1: Re-run in DMSO-d₆. Slows exchange via H-bonding. yes_water->solution_dmso solution_dry Solution 2: Use fresh/dry solvent to minimize H₂O. yes_water->solution_dry

Caption: Troubleshooting workflow for a missing or broad -COOH proton signal.

References

Validation & Comparative

A Comparative Guide to the Purity Characterization of 5-(Methoxycarbonyl)-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reproducible and reliable outcomes. 5-(Methoxycarbonyl)-2-nitrobenzoic acid, a key building block in the synthesis of a variety of pharmacologically active molecules, is no exception. Ensuring its purity is paramount to controlling reaction kinetics, minimizing byproduct formation, and ultimately guaranteeing the quality and safety of the final active pharmaceutical ingredient (API).

This guide provides an in-depth technical comparison of the primary analytical techniques for characterizing the purity of this compound. We will delve into the principles of each method, present supporting experimental data for analogous compounds, and offer detailed protocols to empower you to implement a robust quality control strategy in your laboratory.

The Analytical Imperative: A Multi-Faceted Approach to Purity

A single analytical technique rarely provides a complete picture of a compound's purity. A comprehensive characterization of this compound necessitates a multi-pronged approach, leveraging the orthogonal strengths of various analytical methodologies. This ensures that a wide spectrum of potential impurities, from residual starting materials and solvents to isomeric byproducts, are effectively identified and quantified.

Our comparative analysis will focus on the following core techniques:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity and impurity profiling.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and detection of structurally related impurities.

  • Mass Spectrometry (MS): To confirm molecular weight and aid in the identification of unknown impurities.

  • Thermal Analysis (DSC/TGA): To assess thermal stability and detect the presence of volatile impurities or different polymorphic forms.

The logical workflow for a thorough characterization of this compound is depicted below. This systematic process ensures a comprehensive confirmation of the compound's identity and purity.

cluster_0 Purity Assessment Workflow cluster_1 Analytical Techniques Initial Synthesis Initial Synthesis Purification Purification Initial Synthesis->Purification Structural Confirmation Structural Confirmation Purification->Structural Confirmation Chromatographic Purity Chromatographic Purity Structural Confirmation->Chromatographic Purity NMR NMR (¹H, ¹³C) Confirms Connectivity Structural Confirmation->NMR MS Mass Spectrometry Determines Molecular Weight Structural Confirmation->MS Thermal Properties Thermal Properties Chromatographic Purity->Thermal Properties HPLC HPLC Quantitative Purity Chromatographic Purity->HPLC Final Characterized Compound Final Characterized Compound Thermal Properties->Final Characterized Compound DSC_TGA DSC/TGA Thermal Stability Thermal Properties->DSC_TGA

Caption: Logical workflow for the characterization of this compound.

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique for purity determination is contingent on several factors, including the nature of the expected impurities, the required sensitivity, and the desired level of structural information.

Method Principle Strengths Limitations Primary Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte and impurities between a stationary and a mobile phase.High sensitivity and resolution, excellent for detecting trace impurities, robust and widely available for quantitative analysis.[1][2]Requires a reference standard for accurate quantification of the main component and impurities.[3]Routine quality control, quantification of known and unknown impurities, and isomeric purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy The absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.Provides unambiguous structural confirmation, can identify and quantify impurities without a specific reference standard (qNMR).Lower sensitivity compared to HPLC, potential for signal overlap with impurities.[3]Structural elucidation, identification of isomeric impurities, and quantitative analysis (qNMR).
Mass Spectrometry (MS) Ionization of the molecule and separation of the resulting ions based on their mass-to-charge ratio.High sensitivity and specificity, provides molecular weight confirmation and structural information from fragmentation patterns.[1]May require derivatization for volatile compounds (in GC-MS), ionization efficiency can vary between compounds.Molecular weight confirmation, identification of unknown impurities, and trace-level analysis.
Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA) DSC measures the difference in heat flow between a sample and a reference as a function of temperature. TGA measures the change in mass of a sample as a function of temperature.[4]Provides information on melting point, polymorphic forms, and thermal decomposition. TGA is excellent for quantifying volatile residues.[5][6]Not suitable for identifying specific impurities, less sensitive to non-volatile impurities.Assessment of thermal stability, detection of residual solvents and water content, and characterization of solid-state properties.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the key analytical techniques discussed. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of this compound and quantify any impurities by separating them from the main component using reversed-phase HPLC with UV detection.

Rationale: A C18 column is selected as it provides good retention and separation for moderately polar aromatic compounds like nitrobenzoic acid derivatives.[2] The mobile phase consists of an acidified aqueous component and an organic modifier (acetonitrile). The acid (e.g., phosphoric or formic acid) is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent and reproducible retention time.[7] UV detection is appropriate as the aromatic ring and nitro group are strong chromophores.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • This compound reference standard and sample

Procedure:

  • Mobile Phase Preparation: Prepare an aqueous mobile phase by adding 0.1% (v/v) of phosphoric acid or formic acid to HPLC-grade water. Filter both the aqueous and organic (acetonitrile) mobile phases through a 0.45 µm membrane filter.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm

    • Mobile Phase: A gradient or isocratic elution can be used. A good starting point is a gradient of acetonitrile in 0.1% aqueous phosphoric/formic acid.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection: UV at 254 nm

  • Analysis: Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved. Inject a blank (diluent), followed by the standard and sample solutions.

  • Data Analysis: Calculate the purity of the sample using the area percentage method:

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

cluster_0 HPLC Analysis Workflow Mobile Phase Prep Mobile Phase Prep System Equilibration System Equilibration Mobile Phase Prep->System Equilibration Standard/Sample Prep Standard/Sample Prep Injection Injection Standard/Sample Prep->Injection System Equilibration->Injection Data Acquisition Data Acquisition Injection->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

Caption: General workflow for HPLC purity analysis.

¹H and ¹³C NMR Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound and to identify any structurally related impurities.

Rationale: NMR spectroscopy is an unparalleled technique for unambiguous structure elucidation.[8] ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule. Deuterated solvents such as DMSO-d₆ are often used for nitrobenzoic acids due to their good dissolving power.

Instrumentation and Reagents:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆)

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

  • Data Processing and Analysis: Process the spectra (Fourier transform, phasing, and baseline correction). The expected chemical shifts for the aromatic protons in related nitrobenzoic acids are typically in the range of 7.5-8.5 ppm. The methoxycarbonyl group will show a singlet around 3.9 ppm, and the carboxylic acid proton will be a broad singlet at a higher chemical shift (>10 ppm).[9]

Mass Spectrometry (MS) for Molecular Weight Confirmation

Objective: To confirm the molecular weight of this compound and to gain structural information from its fragmentation pattern.

Rationale: Mass spectrometry provides a direct measurement of the molecular weight of the analyte. The fragmentation pattern can offer clues about the structure of the molecule and any impurities present. For benzoic acid derivatives, common fragmentations include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[10]

Instrumentation and Reagents:

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI)

  • HPLC system (for LC-MS)

  • Methanol or acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it into an LC-MS system. Acquire the mass spectrum in both positive and negative ion modes.

  • Data Analysis: The molecular ion ([M+H]⁺ or [M-H]⁻) should correspond to the calculated molecular weight of this compound (C₉H₇NO₆, MW: 225.15 g/mol ). Analyze the fragmentation pattern to identify characteristic losses.

Thermal Analysis (DSC/TGA)

Objective: To determine the melting point and thermal decomposition profile of this compound.

Rationale: DSC can be used to determine the melting point of the compound, where a sharp melting peak is indicative of high purity.[5] TGA measures weight loss as a function of temperature, which is useful for detecting residual solvents or water and for determining the decomposition temperature.[6]

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Sample pans (e.g., aluminum)

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into a sample pan.

  • DSC Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the heat flow as a function of temperature.

  • TGA Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the weight loss as a function of temperature.

  • Data Analysis: Determine the melting point from the onset or peak of the endothermic event in the DSC thermogram. Analyze the TGA curve for any weight loss before the decomposition temperature, which may indicate the presence of volatiles. The onset of significant weight loss indicates the decomposition temperature.

Conclusion: An Integrated Strategy for Assured Purity

The characterization of this compound purity is a critical step in ensuring the quality and consistency of research and development in the pharmaceutical industry. This guide has outlined a comprehensive and comparative approach, leveraging the synergistic strengths of HPLC, NMR, MS, and thermal analysis.

By implementing these methodologies, researchers can confidently:

  • Confirm the identity and structure of this compound.

  • Quantify the purity and identify potential impurities.

  • Assess the thermal stability and solid-state properties of the compound.

An integrated analytical strategy, as detailed in this guide, provides a robust framework for the quality control of this important chemical intermediate, ultimately contributing to the development of safe and effective medicines.

References

A Comparative Guide to the Synthesis of 5-(Methoxycarbonyl)-2-nitrobenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis and materials science, the strategic procurement of highly functionalized intermediates is paramount. 5-(Methoxycarbonyl)-2-nitrobenzoic acid, a key building block, presents a unique synthetic challenge due to its dissymmetric nature, featuring both a carboxylic acid and a methyl ester on a nitro-substituted aromatic ring. The efficient and selective synthesis of this molecule is critical for the development of novel therapeutics and advanced materials. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, complete with experimental protocols, supporting data, and mechanistic insights to inform your synthetic strategy.

Introduction to the Synthetic Challenge

This compound (CAS 76143-33-4) is a valuable intermediate owing to its trifunctional nature.[1] The nitro group can be readily reduced to an amine, providing a handle for further derivatization, while the carboxylic acid and ester moieties offer orthogonal reactivity for amide bond formation, further esterification, or reduction. The primary challenge in its synthesis lies in achieving selective monofunctionalization of the dicarboxylic precursor, 5-nitroisophthalic acid, or the corresponding diester. This guide will explore the two most prevalent strategies: selective mono-esterification of 5-nitroisophthalic acid and selective mono-hydrolysis of dimethyl 5-nitroisophthalate.

Route 1: Selective Mono-esterification of 5-Nitroisophthalic Acid

The direct, selective esterification of one of the two carboxylic acid groups of 5-nitroisophthalic acid is an attractive and atom-economical approach. However, achieving high selectivity can be challenging, as the reaction can readily proceed to form the diester.

Mechanistic Considerations for Selectivity

The selective mono-esterification of a symmetric dicarboxylic acid is often difficult to control. However, in the case of 5-nitroisophthalic acid, the electronic and steric environment of the two carboxylic acid groups are identical. Selectivity in this case is primarily governed by statistical distribution and reaction kinetics. The initial esterification to the monoester is generally faster than the subsequent esterification of the monoester to the diester.[2] By carefully controlling reaction conditions such as temperature, reaction time, and the stoichiometry of the esterifying agent, it is possible to favor the formation of the monoester. Some methods employ solid-phase catalysts, such as ion-exchange resins or alumina, which can enhance selectivity by modifying the local concentration of reactants at the catalyst surface.[3][4]

While a definitive, high-yield protocol specifically for the selective monomethyl esterification of 5-nitroisophthalic acid is not extensively reported in readily available literature, the general principle involves the careful control of reaction conditions. It is often observed that during the synthesis of the diester, the monoester is formed as an intermediate.[2] Isolating this intermediate in high yield can be challenging and may require careful chromatographic purification.

Route 2: Selective Mono-hydrolysis of Dimethyl 5-Nitroisophthalate

An alternative and often more controllable strategy involves the synthesis of the symmetric diester, dimethyl 5-nitroisophthalate, followed by the selective hydrolysis of one of the two ester groups. This approach benefits from a well-defined starting material for the hydrolysis step, which can lead to higher selectivity and easier purification of the final product.

Step 2a: Synthesis of Dimethyl 5-Nitroisophthalate

The precursor for this route, dimethyl 5-nitroisophthalate, can be synthesized via two primary methods:

Method 1: Nitration of Dimethyl Isophthalate

This method involves the direct nitration of commercially available dimethyl isophthalate. While seemingly straightforward, this reaction can lead to the formation of isomeric byproducts, primarily the 4-nitro isomer, which can be difficult to separate from the desired 5-nitro product.[5]

Method 2: Esterification of 5-Nitroisophthalic Acid

A more common and higher-yielding approach is the esterification of 5-nitroisophthalic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. This method provides the desired dimethyl 5-nitroisophthalate in excellent yield and purity.[6][7]

  • Materials: 5-nitroisophthalic acid, methanol, concentrated sulfuric acid, dichloromethane.

  • Procedure:

    • In a 100 mL three-necked round-bottomed flask equipped with a condenser, magnetic stirrer, and thermometer, add 5.0 g of 5-nitroisophthalic acid and 33.3 mL of methanol.[6]

    • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen) for approximately 3 minutes until the solid is completely dissolved.[6]

    • Slowly add 1.0 mL of concentrated sulfuric acid to the solution.[6]

    • Heat the reaction mixture to reflux. A white solid will begin to precipitate after about 3 hours.[6]

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (10:1).[6]

    • Once the reaction is complete, cool the mixture to room temperature to allow for crystallization.[6]

    • Collect the solid product by filtration and wash the filter cake with a small amount of deionized water.[6]

    • Dry the product to obtain dimethyl 5-nitroisophthalate.

  • Yield: 98%.[6]

Step 2b: Selective Mono-hydrolysis of Dimethyl 5-Nitroisophthalate

The selective hydrolysis of one of the two methyl ester groups of dimethyl 5-nitroisophthalate is the key step in this synthetic route. This can be achieved by carefully controlling the stoichiometry of the base used for hydrolysis.

  • Materials: Dimethyl 5-nitroisophthalate, acetone, methanol, sodium hydroxide (or potassium hydroxide), hydrochloric acid.

  • Procedure:

    • Dissolve 4.8 g (0.02 mole) of dimethyl 5-nitroisophthalate in a mixture of 100 mL of acetone and 100 mL of methanol.[8]

    • Add a solution containing one equivalent of sodium hydroxide (0.02 equivalents of a normal aqueous solution). The solution will initially turn a deep red-purple color, which will gradually fade to a pale pink overnight.[8]

    • Evaporate the solvent from the reaction mixture.[8]

    • Extract the residue with warm water (50 mL).[8]

    • Acidify the aqueous extract with hydrochloric acid to precipitate the crude this compound.[8]

    • Collect the precipitate by filtration and dry.

  • Yield: 75% with NaOH, 78% with methanolic KOH.[8]

Comparative Analysis of Synthesis Routes

ParameterRoute 1: Selective Mono-esterificationRoute 2: Selective Mono-hydrolysis
Starting Material 5-Nitroisophthalic AcidDimethyl 5-Nitroisophthalate
Key Reagents Methanol, Acid CatalystAcetone, Methanol, NaOH or KOH, HCl
Number of Steps 12 (including diester synthesis)
Reported Yield Variable, potentially lower~75-78% for hydrolysis step[8]
Selectivity Control Challenging; requires careful control of reaction conditionsMore controllable through stoichiometry of base
Purification Potentially difficult separation of mono- and di-esterGenerally straightforward precipitation
Overall Efficiency Potentially more atom-economical if selectiveHigher overall yield and reproducibility reported

Visualization of Synthetic Workflows

Synthesis_Routes cluster_0 Route 1: Selective Mono-esterification cluster_1 Route 2: Selective Mono-hydrolysis A1 5-Nitroisophthalic Acid B1 This compound A1->B1  Methanol, H+ (cat.) (Controlled Conditions) A2 5-Nitroisophthalic Acid B2 Dimethyl 5-Nitroisophthalate A2->B2  Methanol, H2SO4 (98% Yield)[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGUP1mrlCRz1cEJfwv0xPnbW-tjdz1aq88yngu_-3ut2F83opVR2kNg9QiyvjZ9kXgajtFfvPeemhkArIFUjkbGoYzG5nMIrZ7LS8y8Pl1UmM64mclNXWmbpIFs0J1c5oOripWCmXrhsWoN2TlalezqJXRsHO9Zjqw6AnmtAlq3g7Vt)] C2 This compound B2->C2  1. NaOH or KOH (1 eq.) 2. HCl (75-78% Yield)[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFj2B016JUJO2yIFmk9mOl3QPbtQnVfvbKctNPHlS78hvaw_1a9WcodE1nRULvY9rMKpXWzKU6eKFNEIe8Kx786m1KkbB7lEc2rSDLA89qB6K91UbWq2cPiR9FoJl_W7jvt2S7EqFXr3Q77P_qxs9sTisAx_msR2-3e_PVuNr8maPxrfqvI2UxHD5xQ9g%3D%3D)]

References

A Comparative Guide to Alternative Reagents for the Synthesis of N-Substituted Anthranilic Acid Derivatives and Benzoxazinones

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Strategic Reagent Selection in Pharmaceutical and Fine Chemical Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the selection of starting materials is a critical decision that profoundly impacts process efficiency, cost-effectiveness, and overall yield. 5-(Methoxycarbonyl)-2-nitrobenzoic acid serves as a valuable precursor, particularly for the synthesis of various heterocyclic compounds after the reduction of its nitro group to an amine, yielding a substituted anthranilic acid derivative. These anthranilic acid scaffolds are pivotal in the construction of biologically active molecules, including N-substituted anthranilic acids and benzoxazinones.

This guide provides a comparative analysis of alternative synthetic routes to these important structural motifs, moving beyond the traditional reliance on nitrobenzoic acid precursors. We will explore modern catalytic methods that offer distinct advantages in terms of substrate scope, reaction conditions, and yields. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies.

The Central Role of N-Substituted Anthranilic Acids and Benzoxazinones

N-substituted anthranilic acids are key intermediates in the synthesis of numerous pharmaceuticals, agrochemicals, and dyes. Their derivatives often exhibit a wide range of biological activities. Benzoxazinones, which can be synthesized from anthranilic acids, are also a significant class of heterocyclic compounds with applications as inhibitors of human leukocyte elastase and serine proteases, and as precursors for other medicinally important compounds like quinazolinones.[1][2]

The traditional approach involving the reduction of a nitro-substituted benzoic acid, such as this compound, is a valid strategy. However, alternative pathways commencing from readily available halo-substituted benzoic acids or anilides provide a more direct and often more efficient route to the desired products.

Alternative Synthetic Strategies: A Comparative Overview

This guide will focus on three primary alternative strategies for the synthesis of N-substituted anthranilic acids and benzoxazinones:

  • Ullmann Condensation: A classical copper-catalyzed reaction for the formation of carbon-nitrogen bonds.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for C-N bond formation.

  • Palladium-Catalyzed Carbonylative Cyclization: A modern approach for the synthesis of benzoxazinones from N-(o-bromoaryl)amides.

The following sections will delve into the mechanistic details, experimental protocols, and comparative performance of these methods.

Ullmann Condensation for the Synthesis of N-Aryl Anthranilic Acids

The Ullmann condensation is a long-established method for the formation of aryl-amine bonds.[3] It typically involves the reaction of an aryl halide with an amine in the presence of a copper catalyst at elevated temperatures.[3]

Mechanistic Rationale

The reaction is believed to proceed through the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the N-aryl anthranilic acid. The use of a base is crucial to neutralize the hydrogen halide formed during the reaction.

Comparative Performance

The Ullmann condensation is a cost-effective method due to the use of an inexpensive copper catalyst. However, it often requires harsh reaction conditions, including high temperatures and polar aprotic solvents, which can limit its functional group tolerance.[3] Despite these drawbacks, modified Ullmann protocols using ionic liquids have been developed to achieve high yields under more environmentally friendly conditions.[4][5]

Table 1: Comparison of Ullmann Condensation Conditions for N-Aryl Anthranilic Acid Synthesis

Starting MaterialsCatalyst/BaseSolventTemperature (°C)Yield (%)Reference
2-Chlorobenzoic acid, Substituted anilinesCupric oxide, Anhydrous K₂CO₃-Reflux (6-8 h)Good[6]
Potassium 2-bromobenzoate, Substituted anilinesCopper acetate[TBP]Cl (ionic liquid)170High[4][5]
Experimental Protocol: Modified Ullmann Condensation in an Ionic Liquid[4][5]
  • Step 1: Catalyst Preparation: A copper(I) complex catalyst is prepared for its good fluidity and homogeneity in the ionic liquid.

  • Step 2: Reaction Setup: In a reaction vessel, combine potassium 2-bromobenzoate, the substituted aniline, and the copper acetate catalyst in tetrabutylphosphonium chloride ([TBP]Cl) ionic liquid.

  • Step 3: Reaction: Heat the mixture to 170 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Step 4: Work-up: After cooling, the product is extracted from the ionic liquid. The ionic liquid can often be recovered and reused.

Ullmann_Condensation reagents o-Halobenzoic Acid + Aniline product N-Aryl Anthranilic Acid reagents->product Heat catalyst Cu Catalyst Base catalyst->product caption Ullmann Condensation Workflow

Caption: Generalized workflow for the Ullmann condensation.

Buchwald-Hartwig Amination for the Synthesis of N-Aryl Anthranilic Acids

The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[7][8] It offers milder reaction conditions and broader substrate scope compared to the Ullmann condensation.[7]

Mechanistic Rationale

The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[9] The choice of phosphine ligand is critical for the efficiency of the reaction.[9]

Comparative Performance

The Buchwald-Hartwig amination is generally more efficient and proceeds under milder conditions than the Ullmann condensation. It tolerates a wide range of functional groups on both the aryl halide and the amine.[7] While the palladium catalyst and phosphine ligands can be more expensive than copper catalysts, the higher yields and broader applicability often justify the cost.

Table 2: Comparison of Buchwald-Hartwig Amination Conditions for N-Aryl Anthranilic Acid Synthesis

Starting MaterialsCatalyst/Ligand/BaseSolventTemperature (°C)Yield (%)Reference
2-Chlorobenzoic acid, 2-MethylanilineCu/Cu₂O, K₂CO₃diethylene glycol13090[10]
1-Methyl-2-iodoterephthalate, AnilineXPhos Pd G2, K₃PO₄Toluene/DMF100-[11]
Experimental Protocol: Buchwald-Hartwig Amination of Anilines[12]
  • Step 1: Reaction Setup: In an oven-dried Schlenk tube, add the aryl halide, the aniline, the palladium precatalyst, the phosphine ligand, and the base.

  • Step 2: Solvent Addition: Add the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Step 3: Reaction: Heat the reaction mixture to the desired temperature and stir for the specified time, monitoring the reaction progress by TLC or GC-MS.

  • Step 4: Work-up: After cooling to room temperature, the reaction mixture is typically diluted with a solvent, filtered through celite to remove the catalyst, and the product is isolated by extraction and purified by chromatography.

Buchwald_Hartwig_Amination reagents o-Halobenzoic Acid + Amine product N-Aryl Anthranilic Acid reagents->product Heat catalyst Pd Catalyst Phosphine Ligand Base catalyst->product caption Buchwald-Hartwig Amination Workflow

Caption: Generalized workflow for the Buchwald-Hartwig amination.

Synthesis of Benzoxazinones

Benzoxazinones can be readily synthesized from the N-substituted anthranilic acids prepared via the methods described above. A common approach involves the cyclization of an N-acyl anthranilic acid. Alternatively, modern catalytic methods allow for the direct synthesis of benzoxazinones from readily available starting materials.

A. Cyclization of N-Acyl Anthranilic Acids

This is a two-step approach where an anthranilic acid is first acylated and then cyclized.

  • Step 1: Acylation: To a stirred solution of anthranilic acid and triethylamine in chloroform, add benzoyl chloride. Stir the mixture at room temperature for 2 hours to form N-benzoyl anthranilic acid as an intermediate.

  • Step 2: Cyclization: Add a solution of cyanuric chloride in DMF to the mixture. After 4 hours, evaporate the solvent and pour the residue into ice water to precipitate the product.

  • Yield: This one-pot procedure can provide yields of up to 88%.[12]

B. Palladium-Catalyzed Carbonylative Synthesis from N-(o-Bromoaryl)amides

This method provides a direct route to benzoxazinones, avoiding the need to pre-form the anthranilic acid.

The reaction involves the palladium-catalyzed carbonylation of an N-(o-bromoaryl)amide using a carbon monoxide source. Paraformaldehyde can be used as a convenient and solid source of CO.[13] The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), CO insertion, and subsequent intramolecular cyclization.

This method is highly efficient, with reported yields of up to 91%.[13] The use of paraformaldehyde as a CO source is a significant advantage over using gaseous carbon monoxide.[13] This approach offers good generality, although electron-withdrawing groups on the aryl ring can sometimes lead to lower yields.[13]

Table 3: Comparison of Benzoxazinone Synthesis Methods

Starting MaterialsReagents/CatalystMethodYield (%)Reference
Anthranilic acid, Acyl chlorideCyanuric chloride, TriethylamineTwo-step, one-pot cyclizationup to 89%[2][14]
N-Acyl anthranilic acidsSilica gel/BentoniteSolvent-free cyclizationExcellent[1]
N-(o-Bromoaryl)amidesPd catalyst, ParaformaldehydePalladium-catalyzed carbonylationup to 91%[13]
2-Iodoanilines, Aryl iodidesHeterogeneous Pd catalyst, COPalladium-catalyzed carbonylative couplingGood[15]
  • Step 1: Reaction Setup: In a pressure tube, combine the N-(o-bromoaryl)amide, the palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., XantPhos), a base (e.g., KOAc), and paraformaldehyde in a suitable solvent (e.g., o-xylene).

  • Step 2: Reaction: Seal the tube and heat the reaction mixture to the specified temperature for the required time.

  • Step 3: Work-up: After cooling, the reaction mixture is filtered, the solvent is removed under reduced pressure, and the product is purified by column chromatography.

Benzoxazinone_Synthesis cluster_0 Route A: From Anthranilic Acid cluster_1 Route B: Palladium-Catalyzed Carbonylation anthranilic_acid Anthranilic Acid n_acyl N-Acyl Anthranilic Acid anthranilic_acid->n_acyl acyl_chloride Acyl Chloride acyl_chloride->n_acyl benzoxazinone_A Benzoxazinone n_acyl->benzoxazinone_A Cyclizing Agent (e.g., Cyanuric Chloride) bromoanilide N-(o-Bromoaryl)amide benzoxazinone_B Benzoxazinone bromoanilide->benzoxazinone_B co_source CO Source (e.g., Paraformaldehyde) co_source->benzoxazinone_B catalyst Pd Catalyst catalyst->benzoxazinone_B caption Comparative Benzoxazinone Synthesis Workflows

Caption: Two alternative workflows for the synthesis of benzoxazinones.

Conclusion: Strategic Selection of Reagents

The choice of synthetic route to N-substituted anthranilic acids and benzoxazinones is a strategic decision that should be guided by factors such as cost, desired yield, substrate scope, and process safety. While the use of this compound as a precursor remains a viable option, the alternative methods presented in this guide offer significant advantages.

  • Ullmann Condensation provides a cost-effective route, particularly with recent advancements using ionic liquids to improve reaction conditions.

  • Buchwald-Hartwig Amination offers superior versatility and milder conditions, making it the method of choice for complex substrates with sensitive functional groups.

  • Palladium-Catalyzed Carbonylative Cyclization represents a modern and efficient approach for the direct synthesis of benzoxazinones, avoiding the need for pre-formed anthranilic acids and utilizing a convenient solid CO source.

By carefully considering the merits of each approach, researchers and drug development professionals can select the most appropriate and efficient synthetic strategy for their specific target molecules.

References

A Comparative Guide to the Stability of 5-(Methoxycarbonyl)-2-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of robust and reliable drug development. This guide provides an in-depth technical comparison of the stability of 5-(Methoxycarbonyl)-2-nitrobenzoic acid derivatives. We will explore the underlying chemical principles governing their degradation, present a framework for comparative stability assessment, and provide detailed, field-proven experimental protocols.

The purpose of stability testing is to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. This information is critical for establishing a re-test period for the drug substance or a shelf life for the drug product and recommending storage conditions.[1]

Theoretical Framework: Understanding Degradation Pathways

This compound and its derivatives possess two primary functional groups susceptible to degradation: an ester and a nitroaromatic system. Understanding the potential degradation pathways is crucial for designing meaningful stability studies.

  • Ester Hydrolysis: The methoxycarbonyl group is susceptible to both acid- and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid (5-carboxy-2-nitrobenzoic acid) and methanol. The rate of hydrolysis is highly dependent on pH and temperature. This is often a primary degradation pathway in aqueous environments.

  • Nitro Group Reduction: The nitro group is an electron-withdrawing group that can be reduced to a nitroso, hydroxylamino, or amino group.[2] This process can be initiated by reducing agents or certain photolytic conditions. The formation of these derivatives can significantly alter the molecule's pharmacological and toxicological profile.[3]

  • Decarboxylation: While less common under typical storage conditions, thermal stress can potentially lead to decarboxylation, especially if the compound is in a solution or molten state.

  • Photodegradation: Aromatic nitro compounds can be sensitive to light.[4] Exposure to UV or visible light may trigger complex degradation pathways, including nitro group reduction or reactions involving the aromatic ring.[4]

The International Council for Harmonisation (ICH) Q1A (R2) guideline mandates stress testing to determine the intrinsic stability of the molecule, identify degradation products, and establish degradation pathways.[5]

Logical Relationship: Key Stability Factors

substance 5-(Methoxycarbonyl)-2-nitrobenzoic Acid Derivative hydrolysis Ester Hydrolysis substance->hydrolysis reduction Nitro Group Reduction substance->reduction photolysis Photodegradation substance->photolysis ph pH hydrolysis->ph influenced by temp Temperature hydrolysis->temp influenced by oxidants Oxidizing/Reducing Agents reduction->oxidants influenced by light Light Exposure photolysis->light influenced by

Caption: Key environmental factors influencing the degradation pathways of the parent compound.

Designing a Comparative Forced Degradation Study

To objectively compare the stability of different derivatives, a forced degradation study is essential.[4][6] This involves subjecting the compounds to stress conditions more severe than accelerated stability testing to provoke degradation.[4] A well-designed study will not only rank derivatives by stability but also provide samples of degradation products for analytical method validation.[7]

The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary and tertiary degradation products that complicate the analysis.[8]

Experimental Workflow

cluster_stress Forced Degradation Conditions start Start: Select Derivatives (e.g., Methyl, Ethyl, Isopropyl esters) prep Prepare Stock Solutions (e.g., 1 mg/mL in Acetonitrile/Water) start->prep acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose Aliquots base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose Aliquots oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose Aliquots thermal Thermal (80°C, Solid & Solution) prep->thermal Expose Aliquots photo Photolytic (ICH Q1B conditions) prep->photo Expose Aliquots sampling Sample at Timepoints (e.g., 0, 2, 4, 8, 24 hours) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze via Stability-Indicating HPLC-UV/DAD Method sampling->analysis end End: Compare Degradation % & Identify Degradants analysis->end

References

A Senior Application Scientist's Guide to the Validation of an HPLC Method for 5-(Methoxycarbonyl)-2-nitrobenzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust quantification of active pharmaceutical ingredients (APIs) and key intermediates is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison and validation strategy for a reversed-phase high-performance liquid chromatography (RP-HPLC) method tailored for the accurate quantification of 5-(Methoxycarbonyl)-2-nitrobenzoic acid. This compound, a critical building block in various synthetic pathways, demands a meticulously validated analytical method to ensure the quality, safety, and efficacy of downstream pharmaceutical products.

This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind the selection of chromatographic conditions and validation protocols, offering a self-validating framework grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines. While a specific validated method for this exact molecule is not prevalent in publicly available literature, this guide establishes a robust method based on the well-documented analysis of structurally similar aromatic carboxylic acids and nitrobenzoic acid derivatives.[1][2][3]

Comparing Analytical Approaches: Why RP-HPLC is the Gold Standard

While other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or UV-Vis Spectrophotometry can be employed, RP-HPLC with UV detection stands out as the most suitable for routine quality control of this compound for several reasons:

Analytical MethodPrincipleAdvantages for this AnalyteDisadvantages for this Analyte
RP-HPLC with UV Detection Separation based on partitioning between a nonpolar stationary phase and a polar mobile phase.High sensitivity and resolution for separating the analyte from process-related impurities and degradation products. Robust, widely available, and cost-effective.Requires a reference standard for accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility, with detection by mass-to-charge ratio.High specificity and excellent for structural elucidation of volatile impurities.Requires derivatization for the polar carboxylic acid group to increase volatility, adding complexity and potential for variability.
UV-Vis Spectrophotometry Measures light absorbance at a specific wavelength.Simple, rapid, and high-throughput for screening pure substances.Lacks specificity; any compound absorbing at the same wavelength will cause interference, making it unsuitable for impurity analysis.

Given its balance of specificity, sensitivity, and robustness, a stability-indicating RP-HPLC method is the superior choice for the reliable quantification of this compound in a drug development setting.[4]

Proposed Stability-Indicating HPLC Method

The development of this method is predicated on the physicochemical properties of this compound and data from analogous compounds such as 5-Methyl-2-nitrobenzoic acid.[5] The presence of a carboxylic acid necessitates an acidic mobile phase to suppress its ionization and ensure a sharp, symmetrical peak shape through enhanced retention on a C18 column.

Chromatographic Conditions
ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmA C18 column provides the necessary hydrophobicity to retain the aromatic ring structure of the analyte.
Mobile Phase Acetonitrile : Water with 0.1% Phosphoric Acid (50:50, v/v)Acetonitrile is a common organic modifier providing good peak shape. Phosphoric acid acidifies the mobile phase (pH ~2-3), ensuring the carboxylic acid is in its protonated form for consistent retention.[5]
Elution Type IsocraticFor a single analyte quantification, an isocratic elution is simpler, more robust, and provides reproducible retention times.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure.
Column Temperature 25°CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 230 nmAromatic nitro compounds typically exhibit strong UV absorbance in this region. A diode array detector can be used to determine the optimal wavelength.
Injection Volume 10 µLA standard injection volume that balances sensitivity with the risk of column overload.
Run Time ~15 minutesSufficient to allow for the elution of the main peak and any potential late-eluting impurities.

The Validation Master Plan: A Step-by-Step Guide

Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[6] The following sections detail the experimental protocols for validating the proposed HPLC method in accordance with ICH Q2(R1) guidelines.[7]

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 System Suitability cluster_2 Core Validation Parameters cluster_3 Sensitivity cluster_4 Finalization Dev Develop Initial HPLC Method SST System Suitability Testing (%RSD, Tailing Factor, Theoretical Plates) Dev->SST Specificity Specificity (Forced Degradation) SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness LOD_LOQ LOD & LOQ (Signal-to-Noise) Robustness->LOD_LOQ Report Validation Report LOD_LOQ->Report

Caption: A typical workflow for HPLC method validation.

System Suitability Testing (SST)

Causality: Before any sample analysis, SST is performed to ensure the chromatographic system is performing as expected.[8][9] It is a critical check to confirm the health of the entire HPLC system, from the pump and injector to the column and detector.[1]

Protocol:

  • Prepare a standard solution of this compound at a concentration of approximately 100 µg/mL.

  • Make five or six replicate injections of this standard solution.

  • Calculate the key performance parameters and compare them against the acceptance criteria.

Typical Acceptance Criteria:

ParameterAcceptance CriteriaPurpose
Repeatability (%RSD of Peak Area) ≤ 2.0%Ensures the precision of the injection and detection system.
Tailing Factor (T) T ≤ 2.0Measures peak symmetry; a value greater than 2 indicates peak tailing, which can affect integration and accuracy.
Theoretical Plates (N) N ≥ 2000Indicates the efficiency of the column in separating components.
Specificity (Stability-Indicating Nature)

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] Forced degradation studies are essential to demonstrate that the method can separate the main analyte from any potential degradation products, thus proving it is "stability-indicating."

Protocol: Subject the analyte to various stress conditions to induce degradation, typically aiming for 10-20% degradation. Analyze the stressed samples alongside an unstressed control.

Forced Degradation Conditions:

Stress ConditionProtocol
Acid Hydrolysis Reflux 1 mg/mL of the analyte in 0.1 M HCl at 60°C for a set period. Neutralize before injection.
Base Hydrolysis Reflux 1 mg/mL of the analyte in 0.1 M NaOH at 60°C for a set period. Neutralize before injection.
Oxidation Treat 1 mg/mL of the analyte with 3% H₂O₂ at room temperature.
Thermal Degradation Expose the solid analyte to 80°C for 24-48 hours.
Photolytic Degradation Expose the analyte (solid and in solution) to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.

Acceptance Criteria: The method is considered specific if the analyte peak is well-resolved from all degradation product peaks, and peak purity analysis (using a Diode Array Detector) shows no co-eluting peaks.

Forced_Degradation cluster_0 Analyte Preparation cluster_1 Stress Conditions cluster_2 Analysis Analyte 5-(Methoxycarbonyl)- 2-nitrobenzoic acid Acid Acid Hydrolysis (0.1 M HCl) Analyte->Acid Base Base Hydrolysis (0.1 M NaOH) Analyte->Base Oxidation Oxidation (3% H₂O₂) Analyte->Oxidation Thermal Thermal (80°C) Analyte->Thermal Photo Photolytic (UV/Vis Light) Analyte->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Purity Peak Purity Assessment HPLC->Purity

Caption: Workflow for forced degradation studies.

Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response over a specified range. This is fundamental for accurate quantification.

Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. For an assay, the typical range is 80% to 120% of the target concentration.

  • Inject each standard in triplicate.

  • Plot a calibration curve of the average peak area versus concentration and perform a linear regression analysis.

Illustrative Data & Acceptance Criteria:

Concentration (µg/mL)Average Peak Area
80810,500
90905,200
1001,001,500
1101,102,300
1201,205,800
Correlation Coefficient (R²) ≥ 0.999
Y-intercept Should be close to zero
Accuracy

Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined by a recovery study, where a known amount of analyte is "spiked" into a sample matrix.

Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • If a sample matrix (e.g., a formulation) is available, spike the analyte into the matrix. If not, accuracy can be assessed against a separately prepared standard.

  • Calculate the percentage recovery for each sample.

Illustrative Data & Acceptance Criteria:

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.5100.5%
120%120.0121.0100.8%
Average Recovery 98.0% - 102.0%
Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Protocols:

  • Repeatability (Intra-assay precision): Analyze a minimum of six preparations of the same sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

Illustrative Data & Acceptance Criteria:

Precision LevelParameterResult (%RSD)Acceptance Criteria
Repeatability 6 preparations0.8%≤ 2.0%
Intermediate Precision 6 preparations (different day)1.2%≤ 2.0%
Robustness

Causality: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Protocol: Intentionally vary critical chromatographic parameters and observe the effect on system suitability.

Parameters to Vary:

  • Flow Rate (± 0.1 mL/min)

  • Mobile Phase Composition (e.g., ± 2% Acetonitrile)

  • Column Temperature (± 5°C)

  • Mobile Phase pH (± 0.2 units)

Acceptance Criteria: The system suitability parameters (e.g., %RSD, tailing factor, theoretical plates) should still meet the acceptance criteria for all varied conditions.

Conclusion: A Framework for Confident Quantification

This guide provides a comprehensive framework for the validation of a stability-indicating RP-HPLC method for the quantification of this compound. By grounding the experimental design in the analysis of structurally similar molecules and adhering to the rigorous standards of ICH Q2(R1), researchers can establish a method that is not only fit for its intended purpose but is also robust, reliable, and scientifically sound. The successful validation of this method is a critical step in ensuring the quality and consistency of this important pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.

References

A Comparative Guide to the Synthesis of 5-(Methoxycarbonyl)-2-nitrobenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(Methoxycarbonyl)-2-nitrobenzoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other complex organic molecules. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester group, along with the directing and activating properties of the nitro group, makes it a versatile intermediate for a variety of chemical transformations. The efficient and high-yield synthesis of this compound is therefore of significant interest to the scientific community. This guide provides a comparative analysis of the available synthetic routes to this compound, with a focus on reported yields, reaction methodologies, and the underlying chemical principles. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals to select and optimize the most suitable synthetic strategy for their specific needs.

Synthetic Strategies and Yield Comparison

The synthesis of this compound can be approached through several strategic pathways. The most prominent and well-documented methods involve either the selective modification of a pre-functionalized benzene ring or the construction of the desired functionality through a series of reactions. Below, we compare the primary synthetic routes with a focus on their reported yields.

Method 1: Multi-step Synthesis from 3-Methyl-4-nitrobenzoic Acid

This two-step approach is a common and effective method for the preparation of this compound. The synthesis begins with the readily available starting material, 3-methyl-4-nitrobenzoic acid.

Step 1: Esterification of 3-Methyl-4-nitrobenzoic Acid

The first step involves the Fischer esterification of the carboxylic acid group of 3-methyl-4-nitrobenzoic acid to its corresponding methyl ester. This reaction is typically carried out in methanol with a catalytic amount of strong acid, such as sulfuric acid. This step is crucial for protecting the carboxylic acid and facilitating the subsequent oxidation. A reported yield for this esterification is as high as 96%[1].

Step 2: Oxidation of the Methyl Group

Detailed Experimental Protocols

Protocol for Method 1: Synthesis from 3-Methyl-4-nitrobenzoic Acid

Step 1: Synthesis of Methyl 3-methyl-4-nitrobenzoate [1]

  • Reactants:

    • 3-Methyl-4-nitrobenzoic acid (10 g, 55 mmol)

    • Methanol (100 mL)

    • Concentrated Sulfuric Acid (2 mL)

  • Procedure:

    • To a solution of 3-methyl-4-nitrobenzoic acid in methanol, add concentrated sulfuric acid dropwise.

    • Reflux the solution for 4 hours.

    • After cooling to room temperature, concentrate the solution to approximately 10 mL under vacuum.

    • Dilute the residue with water (100 mL) and extract with ethyl acetate (3 x 100 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine (100 mL each).

    • Dry the organic layer over magnesium sulfate, filter, and concentrate to obtain methyl 3-methyl-4-nitrobenzoate as a pale yellow solid.

  • Reported Yield: 96%[1]

Step 2: Oxidation of Methyl 3-methyl-4-nitrobenzoate (General Procedure)

  • Reactants:

    • Methyl 3-methyl-4-nitrobenzoate

    • Oxidizing agent (e.g., potassium permanganate, chromic acid)

    • Appropriate solvent (e.g., water, acetic acid)

  • Procedure (Illustrative with KMnO₄):

    • Dissolve or suspend methyl 3-methyl-4-nitrobenzoate in an appropriate solvent (e.g., a mixture of pyridine and water).

    • Heat the mixture to reflux.

    • Add a solution of potassium permanganate portion-wise over a period of time.

    • Continue refluxing until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and filter off the manganese dioxide.

    • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry to yield this compound.

Data Summary

MethodStarting MaterialKey StepsReported YieldAdvantagesDisadvantages
1 3-Methyl-4-nitrobenzoic Acid1. Esterification 2. OxidationStep 1: 96%[1]. Yield for step 2 not specified.Readily available starting material, high yield in the first step.Requires a strong oxidizing agent in the second step which may lead to side products and purification challenges. Overall yield is dependent on the efficiency of the oxidation step.

Visualizing the Synthesis

To better understand the chemical transformations, the following diagrams illustrate the synthetic pathways.

Method 1: Synthesis from 3-Methyl-4-nitrobenzoic Acid

start 3-Methyl-4-nitrobenzoic Acid intermediate Methyl 3-methyl-4-nitrobenzoate start->intermediate CH3OH, H2SO4 (cat.) Yield: 96% end This compound intermediate->end Oxidation (e.g., KMnO4)

Caption: Synthetic pathway from 3-Methyl-4-nitrobenzoic Acid.

Conclusion and Future Outlook

The synthesis of this compound is most prominently achieved through a two-step process starting from 3-methyl-4-nitrobenzoic acid. The initial esterification step proceeds with a very high reported yield of 96%[1]. The subsequent oxidation of the methyl group is a standard transformation, and while a specific yield for this substrate was not found in the immediate literature, the overall efficiency of this route is heavily dependent on this step.

For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the purification capabilities at hand. The multi-step synthesis from 3-methyl-4-nitrobenzoic acid offers a reliable and high-yielding approach for the initial step. Future research could focus on optimizing the oxidation step to improve the overall yield and developing more sustainable and atom-economical synthetic methods.

References

reactivity comparison of 5-(Methoxycarbonyl)-2-nitrobenzoic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Comparative Reactivity of 5-(Methoxycarbonyl)-2-nitrobenzoic Acid and Its Positional Isomers

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, substituted nitrobenzoic acids are indispensable building blocks. Their unique arrangement of functional groups—a carboxylic acid for derivatization, a nitro group for reduction to a versatile amine or for activating the aromatic ring, and an ester for further modification—offers a rich platform for molecular design. However, the specific placement of these substituents profoundly influences the molecule's reactivity, creating a complex decision matrix for the synthetic chemist.

This guide provides an in-depth comparative analysis of This compound and two of its key positional isomers: 4-(Methoxycarbonyl)-2-nitrobenzoic acid and 3-(Methoxycarbonyl)-4-nitrobenzoic acid . We will dissect how the interplay of electronic and steric effects governs their reactivity in several critical transformations, providing researchers, scientists, and drug development professionals with the foundational insights needed to select the optimal isomer for their synthetic strategy.

Isomers Under Evaluation

The three isomers possess the same molecular formula (C₉H₇NO₆) but differ in the substitution pattern on the benzoic acid core. This structural variance is the primary determinant of their distinct chemical behaviors.

IsomerStructureKey Features
Isomer A: this compoundNitro group is ortho to the carboxylic acid. Methoxycarbonyl group is meta to the carboxylic acid.
Isomer B: 4-(Methoxycarbonyl)-2-nitrobenzoic acidNitro group is ortho to the carboxylic acid. Methoxycarbonyl group is para to the carboxylic acid.
Isomer C: 3-(Methoxycarbonyl)-4-nitrobenzoic acidNitro group is para to the carboxylic acid. Methoxycarbonyl group is meta to the carboxylic acid.

Comparative Analysis of Chemical Reactivity

The reactivity of each isomer is dictated by the combined influence of its three functional groups. Both the nitro (-NO₂) and methoxycarbonyl (-COOCH₃) groups are electron-withdrawing through inductive (-I) and resonance (-M) effects, while the carboxylic acid (-COOH) is also an electron-withdrawing, meta-directing group.[1]

cluster_reactivity Key Reactivity Considerations cluster_factors Governing Factors Acidity Acidity (pKa) Carboxylic Acid Amide Amide Coupling Carboxylic Acid Reduction Nitro Group Reduction -NO2 to -NH2 SNAr Nucleophilic Aromatic Substitution Ring Activation Electronic Electronic Effects (Inductive, Resonance) Electronic->Acidity Electronic->Amide Electronic->Reduction Electronic->SNAr Steric Steric Hindrance (Ortho Effect) Steric->Acidity Steric->Amide

Figure 1: Factors governing the reactivity of substituted nitrobenzoic acids.
Acidity of the Carboxylic Acid

The acidity of the -COOH group is determined by the stability of its resulting carboxylate anion. Electron-withdrawing groups stabilize this anion, increasing acidity and lowering the pKa.[2]

  • Isomers A and B (2-Nitro Substituted): Both isomers feature a nitro group ortho to the carboxylic acid. This position exerts the strongest acid-strengthening effect due to two factors:

    • Inductive Effect: The powerful electron-withdrawing nitro group is in close proximity to the carboxylate.[3]

    • Ortho Effect: Steric hindrance between the bulky nitro and carboxyl groups forces the -COOH out of the plane of the benzene ring.[4][5] This disrupts resonance of the carboxyl group with the ring, stabilizing the carboxylate anion upon deprotonation and significantly increasing acidity.[4]

  • Isomer C (4-Nitro Substituted): The nitro group is para to the carboxylic acid. It strongly stabilizes the conjugate base through both resonance and inductive effects.[2] While highly acidic, it lacks the additional steric contribution of the ortho effect, making it slightly less acidic than the 2-nitro isomers.

The methoxycarbonyl group, also being electron-withdrawing, contributes to the overall acidity in all isomers. Its effect is most pronounced in Isomer B, where it is para to the carboxylic acid, allowing it to participate fully in resonance stabilization of the anion.

Predicted Acidity Order: Isomer B > Isomer A > Isomer C

IsomerNitro Position (relative to -COOH)Methoxycarbonyl Position (relative to -COOH)Predicted Relative AcidityRationale
A OrthoMetaHighDominant ortho effect from the nitro group.[4][5]
B OrthoParaHighestDominant ortho effect from the nitro group, plus resonance stabilization from the para-methoxycarbonyl group.
C ParaMetaModerate-HighStrong resonance and inductive effects from the para-nitro group.[2]
Reactivity in Amide Bond Formation

The formation of an amide bond is a cornerstone reaction in drug development.[6] Its rate is governed by the electrophilicity of the carboxyl carbon and steric hindrance around the carboxylic acid.

  • Electronic Effects: The presence of strong electron-withdrawing groups (-NO₂ and -COOCH₃) increases the partial positive charge on the carboxyl carbon, making it more susceptible to nucleophilic attack by an amine. Therefore, all three isomers are highly activated for amide coupling compared to simple benzoic acid.

  • Steric Hindrance: This is often the dominant factor. Bulky groups in the ortho position (C2) can severely impede the approach of the amine and coupling reagents.[1]

    • Isomers A and B: The nitro group at the C2 position presents significant steric bulk, which can dramatically slow the rate of amide coupling. This may necessitate the use of more powerful coupling reagents (e.g., HATU) or harsher reaction conditions.[7][8]

    • Isomer C: With no substituents ortho to the carboxylic acid, this isomer is the least sterically hindered and is expected to undergo amide coupling most readily.

Predicted Amide Coupling Reactivity: Isomer C > Isomer A ≈ Isomer B

Reduction of the Nitro Group

The reduction of an aromatic nitro group to an aniline is a fundamental transformation, providing a key synthetic handle for further functionalization.[9] This reaction is typically achieved via catalytic hydrogenation (e.g., H₂/Pd-C) or with metals in acidic media (e.g., SnCl₂, Fe/HCl).[9][10]

The electronic environment of the nitro group influences its reduction potential. Electron-withdrawing groups on the ring can facilitate the reduction. However, in these isomers, the primary differentiating factor is often the potential for catalyst poisoning or side reactions involving the other functional groups under certain reduction conditions.

For most standard, selective reduction methods, all three isomers are expected to react efficiently. The choice of reducing agent is critical to avoid affecting the methoxycarbonyl group.

  • Catalytic Hydrogenation (H₂/Pd-C, PtO₂): Generally effective and clean for converting -NO₂ to -NH₂.[9]

  • Metal/Acid (SnCl₂, Zn, Fe): Stannous chloride (SnCl₂) in ethanol is particularly mild and shows excellent chemoselectivity, preserving ester functionalities.[10]

Given the similar electronic activation, the reactivity for nitro group reduction is predicted to be comparable across the isomers under appropriate conditions.

Predicted Nitro Reduction Reactivity: Isomer A ≈ Isomer B ≈ Isomer C

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are crucial for forming C-N, C-O, and C-S bonds on aromatic rings. The reaction requires a strong electron-withdrawing group (like -NO₂) positioned ortho or para to a suitable leaving group.[11]

In these isomers, none of the primary substituents (-COOH, -COOCH₃) are good leaving groups. The nitro group itself can sometimes be displaced, but this requires highly activated systems and aggressive nucleophiles.[11] Therefore, these molecules are not primarily designed as substrates for SNAr unless a leaving group (e.g., a halogen) is also present on the ring. However, we can assess the ring's activation towards a hypothetical SNAr reaction.

  • Activation: The nitro group is the primary activating group. Its ability to stabilize the negative charge of the intermediate Meisenheimer complex is key.[12]

  • Isomers A and C: The nitro group is ortho and para, respectively, to the C4 position.

  • Isomer B: The nitro group is ortho to the C1 and C3 positions.

Without a leaving group, direct comparison is theoretical. However, the strong electron-withdrawing nature of all substituents makes the aromatic rings electron-deficient and thus, in principle, activated for nucleophilic attack should a leaving group be installed.

Experimental Protocols

The following protocols are representative methodologies for the key transformations discussed. They should be optimized for each specific isomer and substrate.

Protocol 1: General Amide Coupling using HATU

This protocol is suitable for coupling carboxylic acids, especially those that are sterically hindered or electronically deactivated.[8]

start Dissolve Isomer (1 eq) in Anhydrous DMF add_hatu Add HATU (1.1 eq) and DIPEA (2.2 eq) start->add_hatu stir_activate Stir at RT for 15-30 min (Activation) add_hatu->stir_activate add_amine Add Amine (1.2 eq) stir_activate->add_amine stir_couple Stir at RT for 2-16 h add_amine->stir_couple monitor Monitor by TLC/LC-MS stir_couple->monitor workup Aqueous Workup (EtOAc, aq. HCl, aq. NaHCO3) monitor->workup purify Purify by Chromatography workup->purify

Figure 2: Workflow for HATU-mediated amide coupling.

1. Materials:

  • Nitrobenzoic acid isomer (1.0 eq)

  • Amine (1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1M HCl (aq), saturated NaHCO₃ (aq), brine

2. Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the nitrobenzoic acid isomer (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add HATU (1.1 eq) and DIPEA (2.2 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.2 eq) to the reaction mixture, either neat or as a solution in DMF.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Selective Nitro Group Reduction using SnCl₂

This method is highly effective for reducing nitroarenes to anilines while preserving ester and carboxylic acid functionalities.[10]

1. Materials:

  • Nitrobenzoic acid isomer (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Ethanol (or Ethyl Acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

2. Procedure:

  • In a round-bottom flask, dissolve the nitrobenzoic acid isomer (1.0 eq) in ethanol (approx. 0.2 M).

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

  • Heat the mixture to reflux (approx. 78 °C for ethanol) and stir vigorously.

  • Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).

  • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Slowly neutralize the mixture by adding saturated aqueous NaHCO₃ until the pH is ~7-8. Be cautious as CO₂ gas will evolve. A white precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting aniline derivative as needed.

Conclusion and Recommendations

The choice between isomers of (methoxycarbonyl)-nitrobenzoic acid is a critical decision driven by the intended synthetic sequence.

  • For applications requiring facile amide bond formation as a primary step, Isomer C (3-(Methoxycarbonyl)-4-nitrobenzoic acid) is the superior choice due to its minimal steric hindrance around the carboxylic acid.

  • For syntheses where maximizing the acidity of the carboxylic acid is paramount, or where subsequent reactions leverage the ortho effect , Isomer B (4-(Methoxycarbonyl)-2-nitrobenzoic acid) is the most promising candidate.

  • All three isomers are suitable substrates for nitro group reduction , with the final choice depending on the desired substitution pattern of the resulting aminobenzoic acid derivative for downstream applications.

By understanding the fundamental principles of electronic and steric effects, chemists can strategically select the isomer that best aligns with their synthetic goals, optimizing reaction efficiency and minimizing the need for troubleshooting and rework.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 5-(Methoxycarbonyl)-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-(Methoxycarbonyl)-2-nitrobenzoic Acid

This compound is a valuable bifunctional molecule that serves as a key intermediate in the synthesis of a wide array of pharmaceuticals and complex organic compounds. Its structure, featuring a nitro group ortho to a carboxylic acid and a methoxycarbonyl group para to the nitro group, offers multiple reactive sites for diverse chemical transformations. This strategic arrangement of functional groups makes it an essential building block in the development of novel therapeutic agents and functional materials. The efficient and cost-effective synthesis of this intermediate is therefore of paramount importance to the chemical and pharmaceutical industries. This guide provides an in-depth comparative analysis of two plausible synthetic methodologies, offering a comprehensive cost-benefit analysis to aid researchers in selecting the most appropriate route for their specific needs.

Method 1: Nitration of Terephthalic Acid followed by Selective Mono-esterification

This synthetic approach commences with the electrophilic nitration of readily available terephthalic acid to yield 2-nitroterephthalic acid. The subsequent and most critical step involves the selective mono-esterification of the carboxylic acid group at the 5-position, which is sterically less hindered and electronically modulated by the nitro group.

Causality Behind Experimental Choices

The choice of terephthalic acid as a starting material is dictated by its low cost and commercial availability. The nitration reaction is a classic and well-understood electrophilic aromatic substitution. The primary challenge and the focus of this method lie in achieving regioselective mono-esterification. The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring and influences the acidity of the two carboxylic acid groups. The carboxylic acid at the 2-position, being ortho to the nitro group, is expected to be more acidic than the one at the 5-position. This difference in acidity can be exploited to achieve selective esterification, typically by using a controlled amount of esterifying agent or a specific catalyst that favors reaction at the less acidic site.

Experimental Protocol

Step 1: Nitration of Terephthalic Acid to 2-Nitroterephthalic Acid

A detailed protocol for the nitration of terephthalic acid has been reported, yielding 2-nitroterephthalic acid. In a typical procedure, terephthalic acid is treated with a mixture of fuming nitric acid and concentrated sulfuric acid.

  • Materials: Terephthalic acid, fuming nitric acid, concentrated sulfuric acid, ice.

  • Procedure:

    • In a flask equipped with a stirrer, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

    • Slowly add 10 g of terephthalic acid to the cooled sulfuric acid with continuous stirring.

    • In a separate beaker, prepare the nitrating mixture by cautiously adding 50 mL of fuming nitric acid to 50 mL of concentrated sulfuric acid, while keeping the mixture cool.

    • Add the nitrating mixture dropwise to the terephthalic acid suspension, maintaining the reaction temperature below 30 °C.

    • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.

    • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain 2-nitroterephthalic acid. A yield of approximately 73% can be expected.[1]

Step 2: Selective Mono-esterification of 2-Nitroterephthalic Acid

Achieving selective mono-esterification is crucial. While specific protocols for 2-nitroterephthalic acid are not abundant in the literature, general methods for selective mono-esterification of dicarboxylic acids can be adapted. One approach involves using a stoichiometric amount of methanol with a suitable acid catalyst.

  • Materials: 2-Nitroterephthalic acid, methanol, sulfuric acid (catalyst), dichloromethane.

  • Procedure (Proposed):

    • Suspend 10 g of 2-nitroterephthalic acid in 100 mL of dichloromethane.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).

    • Add one equivalent of methanol (1.5 mL) dropwise to the suspension at room temperature.

    • Stir the mixture at room temperature and monitor the reaction progress by TLC or HPLC to maximize the formation of the mono-ester and minimize the di-ester.

    • Once the desired conversion is reached, quench the reaction with a saturated solution of sodium bicarbonate.

    • Separate the organic layer, and acidify the aqueous layer with dilute HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry to yield this compound.

Visualization of the Workflow

Method_1_Workflow terephthalic_acid Terephthalic Acid nitration Nitration (HNO3/H2SO4) terephthalic_acid->nitration nitroterephthalic_acid 2-Nitroterephthalic Acid nitration->nitroterephthalic_acid monoesterification Selective Mono-esterification (MeOH, H+) nitroterephthalic_acid->monoesterification final_product 5-(Methoxycarbonyl)- 2-nitrobenzoic Acid monoesterification->final_product

Caption: Synthetic pathway for Method 1.

Method 2: Nitration of Dimethyl Terephthalate followed by Selective Mono-hydrolysis

This alternative route begins with the nitration of dimethyl terephthalate, a commercially available and relatively inexpensive starting material. The resulting dimethyl 2-nitroterephthalate is then subjected to a selective mono-hydrolysis to afford the target molecule.

Causality Behind Experimental Choices

Dimethyl terephthalate is an attractive starting material due to its lower cost compared to terephthalic acid in some markets and its good solubility in organic solvents, which can lead to more homogeneous reaction conditions for nitration. The key to this method's success is the ability to selectively hydrolyze one of the two ester groups. The electronic effect of the ortho-nitro group is expected to make the ester at the 2-position more susceptible to nucleophilic attack by hydroxide ions compared to the ester at the 5-position. This difference in reactivity can be exploited to achieve selective saponification by carefully controlling the reaction conditions, such as the amount of base, temperature, and reaction time. Studies on the hydrolysis of dimethyl terephthalate have shown that the reaction proceeds stepwise, forming the mono-methyl terephthalate as an intermediate, which supports the feasibility of this selective approach.[2]

Experimental Protocol

Step 1: Nitration of Dimethyl Terephthalate to Dimethyl 2-Nitroterephthalate

The nitration of dimethyl terephthalate can be carried out using standard nitrating agents.

  • Materials: Dimethyl terephthalate, fuming nitric acid, concentrated sulfuric acid, ice.

  • Procedure:

    • Dissolve 10 g of dimethyl terephthalate in 50 mL of concentrated sulfuric acid at 0-5 °C.

    • Slowly add a pre-cooled mixture of 10 mL of fuming nitric acid and 10 mL of concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

    • After the addition, allow the reaction to stir at room temperature for 1-2 hours.

    • Pour the reaction mixture onto crushed ice and stir until the ice has melted.

    • Filter the precipitated solid, wash with cold water until neutral, and recrystallize from methanol to obtain dimethyl 2-nitroterephthalate.

Step 2: Selective Mono-hydrolysis of Dimethyl 2-Nitroterephthalate

The selective hydrolysis of one ester group is the critical step. This can be achieved by using a limited amount of a base like sodium hydroxide.

  • Materials: Dimethyl 2-nitroterephthalate, sodium hydroxide, methanol, water, hydrochloric acid.

  • Procedure (Proposed):

    • Dissolve 10 g of dimethyl 2-nitroterephthalate in a mixture of 50 mL of methanol and 50 mL of water.

    • Prepare a solution of one equivalent of sodium hydroxide (1.67 g) in 20 mL of water.

    • Slowly add the sodium hydroxide solution to the diester solution at room temperature with vigorous stirring.

    • Monitor the reaction progress by TLC or HPLC to maximize the formation of the mono-acid.

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Acidify the remaining aqueous solution with concentrated hydrochloric acid to a pH of 1-2 to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain this compound.

Visualization of the Workflow

Method_2_Workflow dmt Dimethyl Terephthalate nitration Nitration (HNO3/H2SO4) dmt->nitration nitro_dmt Dimethyl 2-Nitroterephthalate nitration->nitro_dmt monohydrolysis Selective Mono-hydrolysis (NaOH, H2O/MeOH) nitro_dmt->monohydrolysis final_product 5-(Methoxycarbonyl)- 2-nitrobenzoic Acid monohydrolysis->final_product

Caption: Synthetic pathway for Method 2.

Cost-Benefit Analysis

A comprehensive comparison of the two synthetic routes requires an evaluation of several factors, including the cost of raw materials, reagent consumption, reaction yields, operational complexity, and waste generation.

Data Presentation: A Comparative Analysis
ParameterMethod 1: Nitration of Terephthalic Acid & Mono-esterificationMethod 2: Nitration of Dimethyl Terephthalate & Mono-hydrolysis
Starting Material Cost Terephthalic Acid: ~$0.70 - $1.00/kg[3]Dimethyl Terephthalate: ~$1.00 - $2.50/kg[4]
Key Reagents Fuming Nitric Acid, Conc. H₂SO₄, MethanolFuming Nitric Acid, Conc. H₂SO₄, Sodium Hydroxide, Methanol
Reagent Cost Fuming Nitric Acid: ~

0.30/L[5]; Methanol: ~$0.33 - $0.66/kg[6][7]
Fuming Nitric Acid: ~

0.30/L[5]; NaOH: ~$0.12 -

0.33 - $0.66/kg[6][7]
Overall Yield (Estimated) Moderate to Good (dependent on selectivity of mono-esterification)Good (potentially higher selectivity in mono-hydrolysis)
Operational Complexity Selective mono-esterification can be challenging to control.Selective mono-hydrolysis may be more straightforward to control.
Waste Generation Acidic waste from nitration; potential for di-ester byproduct.Acidic waste from nitration; salt waste from hydrolysis workup.
Safety Considerations Use of fuming nitric and concentrated sulfuric acid requires caution.Use of fuming nitric and concentrated sulfuric acid requires caution. Handling of solid NaOH.
Green Chemistry Aspect Potentially less atom-economical if selectivity is low.Saponification is a classic reaction with well-understood stoichiometry.
Analysis and Recommendation

Method 1 starts with a cheaper raw material, terephthalic acid. However, the critical step of selective mono-esterification presents a significant challenge. Achieving high regioselectivity may require extensive optimization of reaction conditions, potentially leading to lower overall yields and increased purification costs. The separation of the desired mono-ester from the starting diacid and the di-ester byproduct can be complex.

Method 2 utilizes a slightly more expensive starting material, dimethyl terephthalate. However, the selective mono-hydrolysis step is potentially more controllable. The electronic deactivation of the ester group ortho to the nitro group provides a stronger inherent bias for selective saponification. This could lead to higher yields of the desired product and simpler purification. The cost of sodium hydroxide is relatively low, making this step economically viable.

Recommendation: For laboratory-scale synthesis and initial process development, Method 2 is likely the more advantageous route . The potential for higher selectivity and a more predictable outcome in the mono-hydrolysis step outweighs the slightly higher cost of the starting material. For industrial-scale production, a thorough optimization of the selective mono-esterification in Method 1 could potentially make it more cost-effective due to the lower price of terephthalic acid. However, the development costs and the complexity of purification would need to be carefully considered.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice between them hinges on a trade-off between the cost of starting materials and the predictability and efficiency of the selective functional group manipulation. Method 2, involving the nitration of dimethyl terephthalate followed by selective mono-hydrolysis, appears to be the more robust and reliable strategy for achieving high yields of the target molecule with potentially simpler purification, making it the recommended starting point for most research and development applications. Further optimization of either route could lead to a more efficient and economical process, contributing to the streamlined production of this important chemical intermediate.

References

A Comparative Guide to the Biological Activity Screening of 5-(Methoxycarbonyl)-2-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the biological activity screening of 5-(Methoxycarbonyl)-2-nitrobenzoic acid derivatives. We will move beyond simple protocol recitation to explore the scientific rationale behind experimental design, ensuring a robust and self-validating screening cascade.

The this compound scaffold is a compelling starting point for medicinal chemistry. The presence of a strong electron-withdrawing nitro group and a readily modifiable methoxycarbonyl group allows for the creation of diverse chemical libraries, particularly through conversion to various amides and other esters.[1] While direct biological data on this specific series is nascent, the broader class of nitrobenzoic acids has demonstrated significant potential across several therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications.[2][3] This guide, therefore, focuses on establishing a logical, efficient, and data-driven workflow to uncover and characterize the therapeutic potential of these derivatives.

Rationale for Screening: Inferring Potential from Analogous Scaffolds

The decision to screen a new chemical series must be grounded in existing knowledge. The nitrobenzoic acid pharmacophore is well-represented in molecules with established biological activity. This provides a strong rationale for investigating derivatives of this compound in the following key areas:

  • Antimicrobial Activity: Aromatic nitro compounds are a known class of antimicrobial agents.[3] Their mechanism often involves the reduction of the nitro group by microbial nitroreductases to form reactive nitrogen species that induce cellular damage.[3] Derivatives of benzoic acid have long been used as preservatives and have shown efficacy against both Gram-positive and Gram-negative bacteria, making this a primary avenue for investigation.[4][5][6]

  • Anticancer Activity: The potential of nitroaromatic compounds as anticancer agents is an expanding field of research.[3] Mechanisms can include the inhibition of cancer cell migration, induction of apoptosis, and targeting specific cellular pathways.[3][7][8] Furthermore, structurally related compounds like 5-Methyl-2-nitrobenzoic acid are key building blocks in the synthesis of established anticancer drugs, suggesting the core scaffold is amenable to producing cytotoxic agents.[9]

  • Enzyme Inhibition: The electronic nature of the substituted benzene ring makes these derivatives attractive candidates for enzyme inhibitors.[10] Specific nitrobenzoates have been shown to act as competitive inhibitors for enzymes such as 4-hydroxybenzoate:polyprenyl transferase (Coq2), which is involved in Coenzyme Q biosynthesis.[11] Other benzoic acid derivatives have demonstrated potent inhibition of enzymes like tyrosinase.[12] This suggests a broad potential for targeted enzyme inhibition that warrants screening.

The Screening Workflow: A Multi-Tiered Approach

A successful screening campaign relies on a logical progression from broad, high-throughput primary assays to more specific, mechanism-of-action secondary assays. This workflow ensures that resources are focused on the most promising candidates.

G cluster_0 Phase 1: Library & Preparation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Confirmation & Potency cluster_3 Phase 4: Lead Characterization lib Compound Library (5-(Methoxycarbonyl)-2-nitrobenzoic acid derivatives) stock Stock Solution Preparation (e.g., 10 mM in DMSO) lib->stock antimicrobial Antimicrobial Screen (e.g., Broth Microdilution) stock->antimicrobial anticancer Cytotoxicity Screen (e.g., MTT Assay) enzyme Enzyme Inhibition Screen (e.g., General Kinase Assay) mic MIC/MBC Determination antimicrobial->mic ic50 IC50 Determination (Dose-Response) anticancer->ic50 selectivity Selectivity Profiling enzyme->selectivity moa Mechanism of Action (e.g., Nitroreductase Assay) mic->moa sar Structure-Activity Relationship (SAR) ic50->sar

Caption: A generalized experimental workflow for the discovery and biological evaluation of novel bioactive compounds.

Experimental Protocols & Comparative Data

The following sections provide detailed, self-validating protocols for primary screening assays. For comparison, we include the parent compound, a standard drug as a positive control, and a vehicle control (DMSO) to ensure that any observed activity is due to the compound itself and not the solvent.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method quantitatively determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of ~5 x 10⁵ CFU/mL in the assay plate.

  • Compound Plating: In a 96-well microtiter plate, add 100 µL of MHB to all wells. Add 100 µL of the 2X final concentration of the test compound to the first column and perform a 2-fold serial dilution across the plate.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

  • Controls:

    • Positive Control: A standard antibiotic (e.g., Gentamicin).

    • Negative Control: Wells containing only MHB and the bacterial inoculum (no compound).

    • Vehicle Control: Wells containing the highest concentration of DMSO used in the assay with the bacterial inoculum.

    • Sterility Control: Wells containing only MHB.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound where no visible turbidity is observed.

Comparative Data (Illustrative):

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Derivative A (Amide)1664
Derivative B (Ester)32>128
This compound >128>128
Gentamicin (Positive Control)0.51
DMSO (Vehicle Control)>1% (v/v)>1% (v/v)
Anticancer Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add 100 µL of the 2X final concentration of the compound dilutions to the cells.

  • Controls:

    • Positive Control: A standard cytotoxic drug (e.g., Doxorubicin).

    • Vehicle Control: Cells treated with the highest concentration of DMSO used.

    • Untreated Control: Cells in medium only.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Comparative Data (Illustrative):

CompoundMCF-7 IC₅₀ (µM)HCT116 IC₅₀ (µM)
Derivative C (Amide)8.512.3
Derivative D (Amide)25.130.8
This compound >100>100
Doxorubicin (Positive Control)0.90.7
DMSO (Vehicle Control)>1% (v/v)>1% (v/v)

Visualizing a Potential Mechanism of Action

For nitroaromatic compounds, a common mechanism of antimicrobial action is the enzymatic reduction of the nitro group to produce cytotoxic radicals. This process is selective for microbial cells that express specific nitroreductase enzymes.

G cluster_0 Bacterial Cell Prodrug Nitroaromatic Prodrug (R-NO₂) Enzyme Bacterial Nitroreductase Prodrug->Enzyme Enters Cell Radical Nitroso Radical (R-NO•⁻) Enzyme->Radical Reduction Damage DNA Damage & Cell Death Radical->Damage Oxidative Stress

Caption: Hypothetical activation pathway of a nitroaromatic prodrug by a bacterial nitroreductase enzyme.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse derivatives with the potential for significant biological activity. By employing a systematic and comparative screening approach as outlined in this guide—progressing from broad primary assays to more focused secondary evaluations—researchers can efficiently identify and characterize lead compounds. The inclusion of appropriate controls and the grounding of screening strategies in the known activities of analogous structures are paramount to ensuring the scientific integrity and ultimate success of the drug discovery program.

References

Safety Operating Guide

Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of 5-(Methoxycarbonyl)-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural framework for the proper disposal of 5-(Methoxycarbonyl)-2-nitrobenzoic acid, moving beyond generic advice to offer actionable, scientifically-grounded protocols. Our commitment is to empower you with the knowledge to handle this chemical confidently and responsibly, ensuring the safety of your team and the integrity of our environment.

Understanding the Hazard Profile of this compound

Before any disposal protocol is initiated, a thorough understanding of the inherent risks associated with this compound is paramount. As a nitroaromatic compound and a benzoic acid derivative, its hazard profile is multifaceted.

According to safety data sheets, this compound is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3][4] Ingestion may be harmful. As with many nitroaromatic compounds, there is a potential for adverse effects on the blood, specifically the formation of methemoglobin. It is also crucial to recognize its incompatibility with strong oxidizing agents, strong bases, and reducing agents, as mixing can lead to hazardous reactions.[3][4]

Table 1: Hazard Identification and Incompatibilities

Hazard ClassificationDescriptionIncompatible Materials
Skin IrritantCauses skin irritation upon contact.[1][2][3][4]Strong Oxidizing Agents
Eye IrritantCauses serious eye irritation.[1][2][3][4]Strong Bases
Respiratory IrritantMay cause respiratory tract irritation.[1][2][3][4]Reducing Agents
Acute Toxicity (Oral)Harmful if swallowed.

Immediate Actions and Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[5] Adherence to proper PPE protocols is non-negotiable.

  • Eye Protection: Chemical safety goggles are mandatory.[1]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[1]

  • Body Protection: A laboratory coat is essential to prevent skin contact.[1]

  • Respiratory Protection: For operations with a potential for generating dust or aerosols, a NIOSH-approved respirator may be necessary.[1]

Waste Segregation and Storage: The First Line of Defense

Proper segregation of chemical waste is a critical step in preventing hazardous reactions and ensuring compliant disposal.[6][7]

  • Dedicated Waste Container: Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips).[5]

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant, Harmful).[5]

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.[5][8]

The following diagram illustrates the initial decision-making process for handling this chemical waste.

A This compound Waste Generated B Wear Appropriate PPE: - Goggles - Gloves - Lab Coat A->B C Is there a designated hazardous waste container for this chemical? B->C D Obtain a new, compatible waste container. C->D No F Place waste in the designated container. C->F Yes E Label container with: - 'Hazardous Waste' - Full Chemical Name - Hazard Symbols D->E E->F G Securely seal the container. F->G H Store in a designated Satellite Accumulation Area away from incompatibles. G->H

Caption: Initial Waste Handling and Segregation Workflow.

Chemical Degradation for Disposal: A Step-by-Step Protocol

For laboratories equipped to perform chemical treatment of waste, the following protocols are provided. These methods aim to reduce the hazards associated with this compound by targeting its key functional groups: the nitro group and the methyl ester. The primary strategy involves the reduction of the nitro group to the less toxic amino group.

Important: These procedures should only be carried out by trained personnel in a controlled laboratory setting with appropriate safety measures in place.

Protocol for Small Quantities (≤ 5 grams)

This protocol is suitable for the treatment of small, residual amounts of the chemical.

Principle: The nitro group is reduced to an amine using iron powder in an acidic medium (the Béchamp reduction), a classic and effective method for nitroarene reduction.[1] The resulting aminobenzoic acid derivative is significantly less hazardous.

Materials:

  • This compound waste

  • Iron powder (fine grade)

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO₃)

  • Water (deionized)

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • pH paper or pH meter

Procedure:

  • Preparation: In a chemical fume hood, carefully transfer the this compound waste into a beaker or flask. Add enough water to create a slurry.

  • Acidification: Slowly add 1 M HCl while stirring until the pH of the solution is between 2 and 3. This ensures the carboxylic acid is protonated.

  • Addition of Reducing Agent: For every 1 gram of the nitro compound, add approximately 3-4 grams of iron powder.

  • Reaction: Gently heat the mixture to 50-60°C with continuous stirring. The reaction is exothermic, so monitor the temperature. Continue stirring for 2-4 hours. The disappearance of the yellow color of the nitro compound is an indicator of reaction progress.

  • Neutralization: Allow the mixture to cool to room temperature. Slowly and carefully add sodium bicarbonate to neutralize the excess acid until the pH is approximately 7. Be cautious as this will generate CO₂ gas.

  • Filtration: Filter the mixture to remove the iron and iron oxide sludge.

  • Final Disposal: The resulting aqueous solution containing the amino-derivative can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always check with your institution's Environmental Health and Safety (EHS) office for final approval. The solid iron waste should be collected and disposed of as solid chemical waste.

Protocol for Larger Quantities (> 5 grams)

For larger quantities, a more controlled reduction is recommended.

Principle: Similar to the small-scale protocol, this method utilizes a reduction of the nitro group. Given the larger scale, careful control of the reaction is crucial.

Materials:

  • This compound waste

  • Zinc dust

  • Acetic acid, 80%

  • Sodium hydroxide (NaOH) solution, 2 M

  • Water (deionized)

  • Three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer

  • Heating mantle

Procedure:

  • Setup: In a chemical fume hood, set up the three-necked flask with the stirrer, dropping funnel, and thermometer.

  • Initial Mixture: Add the this compound waste and water to the flask to form a stirrable suspension.

  • Addition of Zinc: For every 1 mole of the nitro compound, add approximately 2-3 moles of zinc dust to the flask.

  • Controlled Acid Addition: Begin stirring the mixture and slowly add 80% acetic acid from the dropping funnel. The reaction is exothermic; maintain the temperature below 70°C by controlling the rate of addition and using a water bath for cooling if necessary.

  • Reaction Completion: After the addition of acetic acid is complete, continue stirring for an additional 1-2 hours until the reaction is complete (indicated by a color change from yellow to colorless or light brown).

  • Basification and Filtration: Allow the mixture to cool. Carefully add 2 M NaOH solution to precipitate zinc salts as zinc hydroxide. Filter the mixture to remove the solid zinc salts.

  • Final Disposal: The filtrate, containing the sodium salt of the amino-derivative, should be neutralized and then disposed of in accordance with local regulations, often with approval for drain disposal. The zinc-containing solid waste must be collected as hazardous heavy metal waste.

The following diagram outlines the decision-making process for chemical degradation.

A Segregated Waste of This compound B Is chemical degradation a viable option in your lab? A->B C Consult your institution's EHS office for hazardous waste pickup. B->C No D Determine the quantity of waste. B->D Yes E Small Quantity (≤ 5g) D->E F Large Quantity (> 5g) D->F G Follow Protocol 4.1: - Iron/HCl Reduction - Neutralization - Filtration E->G H Follow Protocol 4.2: - Zinc/Acetic Acid Reduction - Basification & Filtration F->H I Dispose of treated aqueous waste as per institutional guidelines. G->I J Collect solid waste for hazardous waste pickup. G->J H->I H->J

Caption: Decision Workflow for Chemical Degradation.

Final Disposal via Certified Hazardous Waste Management

If chemical degradation is not feasible or permitted in your laboratory, the primary and most recommended method of disposal is through a licensed professional waste disposal service.[5]

  • Contact EHS: Your institution's Environmental Health and Safety (EHS) office is your primary point of contact.[9] They will provide guidance on proper packaging, labeling, and scheduling a pickup for your hazardous waste.

  • Do Not Mix: Never mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS office.

Conclusion: A Culture of Safety

The proper disposal of this compound is a testament to a laboratory's commitment to safety, regulatory compliance, and environmental stewardship. By understanding the hazards, implementing robust segregation and storage practices, and utilizing appropriate disposal methods, you contribute to a safer research environment for yourself, your colleagues, and the community. Always prioritize safety and consult your institution's EHS professionals for guidance specific to your location and facilities.

References

A Researcher's Guide to the Safe Handling of 5-(Methoxycarbonyl)-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-(Methoxycarbonyl)-2-nitrobenzoic Acid. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety data and laboratory best practices.

Understanding the Hazards: A Proactive Approach to Safety

This compound and structurally similar nitrobenzoic acid derivatives are classified as irritants.[1][2][3][4] The primary hazards associated with this solid compound are:

  • Skin Irritation: Direct contact can cause redness, itching, and irritation.[1][2][3][4]

  • Serious Eye Irritation: Contact with the eyes can lead to significant irritation and potential damage.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust particles may cause irritation to the respiratory system.[1][2]

A thorough understanding of these risks is the foundation of a safe experimental workflow. Proactive implementation of appropriate personal protective equipment (PPE) is not merely a regulatory requirement but a critical scientific practice to ensure the integrity of your research and the safety of laboratory personnel.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is contingent on the specific laboratory operation being performed. The following table summarizes the recommended PPE for handling this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Dry Powder) Safety glasses with side shields or goggles.[2] A face shield is recommended if there is a risk of splashing.Chemical-resistant gloves (e.g., nitrile).Fully buttoned laboratory coat.A NIOSH-approved N95 or equivalent dust mask is required when handling the powder outside of a certified chemical fume hood.[4]
Dissolving and Solution Handling Safety goggles. A face shield is recommended for larger volumes or when heating.Chemical-resistant gloves (e.g., nitrile).Fully buttoned laboratory coat. A chemical-resistant apron is advisable for larger quantities.Work in a well-ventilated area, preferably a chemical fume hood. Respiratory protection is generally not required if engineering controls are adequate.
Reaction Work-up and Purification Safety goggles and a face shield.Chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contaminated.Fully buttoned laboratory coat and a chemical-resistant apron.All procedures should be performed in a certified chemical fume hood to avoid inhalation of vapors or aerosols.

Step-by-Step PPE Protocols: Ensuring a Contamination-Free Workflow

Proper donning and doffing of PPE are as crucial as the selection of the equipment itself to prevent cross-contamination.

Donning PPE: A Sequential Approach
  • Lab Coat: Put on a clean, fully-buttoned laboratory coat.

  • Respiratory Protection (if required): If handling the powder outside of a fume hood, don your N95 respirator. Ensure a proper fit with no gaps around the nose and mouth.

  • Eye and Face Protection: Put on safety goggles. If a splash risk exists, add a face shield.

  • Gloves: Don chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

Doffing PPE: A Methodical Removal to Avoid Exposure
  • Gloves: Remove gloves first by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of your head.

  • Lab Coat: Unbutton and remove your lab coat, folding the contaminated exterior inward.

  • Respiratory Protection (if used): Remove your respirator from the back of your head.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[1][4]

Visualizing PPE Selection: A Decision-Making Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow start Start: Handling This compound weighing Weighing/Aliquoting (Dry Powder) start->weighing solution Solution Preparation and Handling start->solution reaction Reaction Work-up/ Purification start->reaction ppe_weighing Required PPE: - Safety Glasses/Goggles - Nitrile Gloves - Lab Coat - N95 Respirator (if not in hood) weighing->ppe_weighing ppe_solution Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Face Shield (for splash risk) solution->ppe_solution ppe_reaction Required PPE: - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat & Apron - Chemical Fume Hood reaction->ppe_reaction

Caption: PPE Selection Workflow for this compound.

Operational and Disposal Plans: A Cradle-to-Grave Approach

Engineering Controls and Safe Handling
  • Always work in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[2]

  • Ensure that an eyewash station and safety shower are readily accessible.[3]

  • Avoid creating dust when handling the solid material.[3]

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][4]

Spill Management

In the event of a small spill:

  • Remove all sources of ignition.

  • Dampen the spilled solid with ethanol to prevent dust formation.

  • Carefully transfer the dampened material into a labeled, sealed container for chemical waste.

  • Use absorbent paper dampened with ethanol to clean the affected area.

  • Wash the spill area with soap and water.

  • Contaminated clothing should be removed and laundered before reuse.[1][2]

Disposal
  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[1][2]

  • Collect waste in a clearly labeled, sealed container.

  • Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures: Preparedness is Key

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Methoxycarbonyl)-2-nitrobenzoic Acid
Reactant of Route 2
Reactant of Route 2
5-(Methoxycarbonyl)-2-nitrobenzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.